3-Methylenepyrrolidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methylidenepyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-5-2-3-6-4-5;/h6H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNZEDVMZUGTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155137-13-6 | |
| Record name | Pyrrolidine, 3-methylene-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155137-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
3-Methylenepyrrolidine hydrochloride synthesis mechanism
An In-Depth Technical Guide to the Synthesis Mechanisms of 3-Methylenepyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal structural motif and building block in modern medicinal chemistry. Its constrained five-membered ring, featuring an exocyclic double bond, serves as a versatile scaffold for introducing molecular diversity and modulating pharmacological activity. This guide provides a comprehensive exploration of the core synthetic strategies employed for the preparation of this compound. We will delve into the mechanistic underpinnings of key chemical transformations, offering field-proven insights into experimental design, causality, and protocol validation. This document is intended to be a definitive resource for researchers engaged in the synthesis and application of novel pyrrolidine-based therapeutic agents.
Introduction: The Strategic Importance of the 3-Methylenepyrrolidine Scaffold
The pyrrolidine ring is a privileged N-heterocyclic scaffold found in a vast array of natural products and FDA-approved drugs.[1] Its three-dimensional structure provides an excellent framework for orienting substituents in precise spatial arrangements, which is critical for effective interaction with biological targets. The introduction of a 3-methylene group adds a unique element of structural rigidity and a reactive handle for further functionalization. This exocyclic double bond can act as a Michael acceptor, participate in cycloaddition reactions, or be modified through various addition reactions, making the 3-methylenepyrrolidine core a valuable starting point for creating diverse chemical libraries.
The hydrochloride salt form is typically preferred for pharmaceutical applications as it enhances the compound's stability, crystallinity, and aqueous solubility, which are crucial for bioavailability and formulation.[2] This guide will focus on the synthesis of the core structure, culminating in the formation of this pharmaceutically relevant salt.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 3-methylenepyrrolidine ring system can be broadly categorized into two strategic approaches:
-
Ring Formation Followed by Olefination: This common strategy involves first synthesizing a 3-pyrrolidinone precursor and then introducing the exocyclic double bond in a subsequent step. This approach allows for modularity, as the pyrrolidinone intermediate can be readily prepared and diversified.
-
Intramolecular Cyclization of an Alkene-Containing Precursor: This approach involves designing a linear substrate that already contains the necessary carbon-carbon double bond and then inducing an intramolecular reaction to form the pyrrolidine ring.
This guide will primarily focus on the first strategy, as it often provides a more robust and scalable route. The key transformations we will explore in detail are the Wittig reaction for olefination and various methods for the foundational pyrrolidine ring synthesis.
Mechanistic Deep Dive I: The Wittig Reaction for Methylene Group Installation
The Wittig reaction is the cornerstone transformation for converting a ketone, specifically a 3-pyrrolidinone derivative, into the desired 3-methylenepyrrolidine.[3][4] This reaction utilizes a phosphorus ylide (a Wittig reagent) to replace the carbonyl oxygen with a methylene group.[4]
The "Why": Causality in Reagent Choice
The choice of methylenetriphenylphosphorane (Ph₃P=CH₂) as the Wittig reagent is deliberate. It is one of the simplest and most reactive ylides, ideal for introducing an unsubstituted methylene group.[3] The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct, which ensures the reaction proceeds to completion.[4]
Step-by-Step Mechanism
The reaction proceeds through a well-established mechanistic pathway involving a betaine or oxaphosphetane intermediate.
Step 1: Ylide Formation: The Wittig reagent itself must first be prepared. This is typically achieved by reacting triphenylphosphine with a methyl halide (e.g., methyl bromide) to form a phosphonium salt. This salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi), to generate the phosphorus ylide.[5]
Step 2: Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the N-protected 3-pyrrolidinone. This leads to the formation of a dipolar intermediate known as a betaine, which rapidly collapses into a four-membered ring intermediate, the oxaphosphetane.[5]
Step 3: Cycloreversion: The oxaphosphetane intermediate is unstable and undergoes a cycloreversion (or retro-[2+2] cycloaddition). It fragments to yield the final alkene product (N-protected 3-methylenepyrrolidine) and the thermodynamically stable triphenylphosphine oxide.
Visualization of the Wittig Reaction Pathway
Caption: The Wittig reaction pathway for the synthesis of 3-methylenepyrrolidine.
Experimental Protocol: A Self-Validating System
A robust protocol ensures reproducibility and high yield. The trustworthiness of this procedure lies in its careful control of reaction conditions to prevent side reactions.
Protocol: Synthesis of N-Boc-3-methylenepyrrolidine
-
Ylide Preparation (In Situ): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep yellow or orange, indicating ylide formation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Olefination: Cool the ylide solution back to 0 °C. Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-3-methylenepyrrolidine.
Mechanistic Deep Dive II: Constructing the Pyrrolidine Ring
The synthesis of the N-protected 3-pyrrolidinone precursor is a critical preceding step. Several reliable methods exist, often involving intramolecular cyclization.
From Amino Acids: The Dieckmann Condensation Approach
One elegant approach starts from an amino acid derivative, such as N-protected aspartic acid.
Step 1: Diester Formation: The carboxylic acid groups of N-Boc-aspartic acid are converted to diesters (e.g., dimethyl or diethyl esters).
Step 2: Intramolecular Dieckmann Condensation: Treatment with a strong base (e.g., sodium ethoxide) promotes an intramolecular condensation between the two ester groups. This forms a five-membered β-keto ester.
Step 3: Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic or basic conditions to yield the target N-Boc-3-pyrrolidinone.
Visualization of the Dieckmann Condensation Pathway
Sources
synthesis of 3-Methylenepyrrolidine hydrochloride from precursors
An In-Depth Technical Guide to the Synthesis of 3-Methylenepyrrolidine Hydrochloride
Abstract
3-Methylenepyrrolidine and its salts are valuable heterocyclic building blocks in medicinal chemistry and drug development, appearing in the structure of various biologically active compounds. This guide provides a comprehensive, technically detailed overview of a robust and widely applicable synthetic route to this compound. The synthesis begins from the commercially available precursor, N-Boc-3-hydroxypyrrolidine, and proceeds through the key intermediate, N-Boc-3-pyrrolidinone. We will critically examine the pivotal olefination step required to install the exocyclic methylene group, comparing established methodologies, and conclude with the final deprotection and salt formation. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the strategic choices in the synthetic pathway.
Strategic Overview: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward pathway. The final hydrochloride salt is readily formed from the free base (II). The core challenge lies in the formation of the exocyclic double bond. This disconnection points to a carbonyl olefination reaction, a reliable C=C bond-forming strategy. This identifies the N-protected 3-pyrrolidinone (III) as the key precursor. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability in various conditions and its clean removal under acid catalysis, which can be combined with the final salt formation step. The precursor (III), N-Boc-3-pyrrolidinone, can be efficiently synthesized via the oxidation of a commercially available and relatively inexpensive starting material, N-Boc-3-hydroxypyrrolidine (IV).
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Precursor: N-Boc-3-pyrrolidinone
The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. For this specific substrate, a mild and high-yielding protocol is essential to avoid side reactions.
Expertise & Causality: The Dess-Martin periodinane (DMP) oxidation is selected for this step due to its exceptional mildness, neutral pH conditions, and broad functional group tolerance.[1][2] Unlike chromium-based oxidants, DMP avoids the use of heavy metals. Compared to Swern-type oxidations, it does not require cryogenic temperatures and avoids the generation of foul-smelling dimethyl sulfide byproduct. The reaction proceeds reliably at room temperature, and the workup is straightforward, making it highly suitable for both lab-scale and larger preparations.[1]
Experimental Protocol 2.1: Oxidation of N-Boc-3-hydroxypyrrolidine
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxypyrrolidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM), typically at a concentration of 0.1-0.2 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-3-pyrrolidinone as a colorless oil or a low-melting solid.[2]
The Core Transformation: Carbonyl Olefination
With the ketone precursor in hand, the central step is the introduction of the methylene group. The Wittig reaction is a classic and highly effective method for this purpose.
Expertise & Causality: The Wittig reaction utilizes a phosphonium ylide, in this case, methylenetriphenylphosphorane (Ph₃P=CH₂), to convert the ketone directly into the desired alkene.[3] This reaction is chosen for its high reliability and the strong thermodynamic driving force provided by the formation of the stable triphenylphosphine oxide byproduct. The required phosphonium salt, methyltriphenylphosphonium bromide, is commercially available and stable. The ylide is generated in situ using a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or n-butyllithium (n-BuLi). For this substrate, KOtBu in THF is an excellent choice, as it is easy to handle and provides sufficient basicity to deprotonate the phosphonium salt.
Caption: Simplified mechanism of the Wittig olefination step.
Experimental Protocol 3.1: Wittig Reaction
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Ylide Generation: Cool the suspension to 0 °C. Add potassium tert-butoxide (1.2 eq) portion-wise. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.
-
Ketone Addition: Re-cool the ylide solution to 0 °C. Add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise via a syringe.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Add diethyl ether to dilute the mixture and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine. The main byproduct, triphenylphosphine oxide, can be challenging to remove completely. It can often be partially removed by precipitation from a minimal amount of a nonpolar solvent like hexanes or by careful column chromatography.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-methylenepyrrolidine.
Final Step: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group to unmask the secondary amine, which is then protonated to form the stable hydrochloride salt.
Expertise & Causality: The Boc group is designed to be labile under acidic conditions. Treating the protected intermediate with a strong acid like hydrochloric acid cleaves the tert-butyl carbamate. The mechanism involves protonation, followed by the loss of a stable tert-butyl cation (which forms isobutylene) and carbon dioxide. Using a solution of HCl in an anhydrous organic solvent like 1,4-dioxane or diethyl ether is highly advantageous. This method not only effectively removes the Boc group but also provides the chloride counterion to form the desired salt directly, often causing it to precipitate from the solution as a pure, crystalline solid. This provides a final purification step that avoids aqueous workups and chromatography.
Experimental Protocol 4.1: Boc Deprotection and Salt Formation
-
Setup: Dissolve the purified N-Boc-3-methylenepyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as anhydrous diethyl ether or ethyl acetate in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq) dropwise with stirring.
-
Precipitation: A white precipitate of this compound should begin to form almost immediately.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 1-3 hours to ensure complete deprotection.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities and residual solvent.
-
Drying: Dry the resulting white to off-white solid under high vacuum to yield the final product, this compound. The product can be characterized by NMR and mass spectrometry to confirm its identity and purity.
Summary of Synthesis Data
The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on scale and experimental execution.
| Step | Precursor | Key Reagents & Solvents | Conditions | Typical Yield (%) |
| 1. Oxidation | N-Boc-3-hydroxypyrrolidine | Dess-Martin periodinane, DCM | 0 °C to RT, 2-4 h | 90-97%[2] |
| 2. Olefination | N-Boc-3-pyrrolidinone | Ph₃PCH₃Br, KOtBu, THF | 0 °C to RT, 12-18 h | 75-85% |
| 3. Deprotection | N-Boc-3-methylenepyrrolidine | 4M HCl in Dioxane, Et₂O | 0 °C to RT, 1-3 h | >95% |
Conclusion
This guide outlines a reliable and efficient three-step synthesis of this compound from N-Boc-3-hydroxypyrrolidine. The strategy relies on a mild oxidation, a robust Wittig olefination, and a clean, one-pot deprotection and salt formation. Each step is selected based on established chemical principles that ensure high yields, operational simplicity, and straightforward purification. This pathway provides a validated and logical framework for researchers requiring access to this important heterocyclic scaffold for applications in pharmaceutical and chemical research.
References
-
NROChemistry. Peterson Olefination. Available from: [Link]
-
Kobia, C. M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]
-
European Patent Office. (2009). Deprotection of N-BOC compounds. EP2070899 A1. Available from: [Link]
-
Hörl, M., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis. Available from: [Link]
- Google Patents. (2011). CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
-
Organic Chemistry Portal. Peterson Olefination. Available from: [Link]
-
Sjögersten, K., et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters. Available from: [Link]
-
Organic Syntheses. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Available from: [Link]
-
L.S.College, Muzaffarpur. (2021). Peterson olefination. Available from: [Link]
-
Ager, D. J. (1990). The Peterson Olefination Reaction. Organic Reactions. Available from: [Link]
-
El-Ghanam, A. M. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. Available from: [Link]
-
VAST Journals System. (2019). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Available from: [Link]
-
Der Pharma Chemica. (2012). Synthesis and characterization of a new dipeptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Available from: [Link]
-
ChemRxiv. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available from: [Link]
-
Sci-Hub. (2008). Synthesis of Pyrrolidines by a Three-Component Reaction. Available from: [Link]
-
ResearchGate. (2019). One-Pot Three-Component Synthesis of Pyrrolidin-2-ones via a Sequential Wittig/Nucleophilic Addition/Cyclization Reaction. Available from: [Link]
- Google Patents. (1988). EP0269258A2 - Process for the preparation of a pyrrolidinol compound.
- Google Patents. (2011). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Google Patents. (2003). EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Faig, A., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link]
-
Krasavin, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available from: [Link]
-
Organic Syntheses. L-Proline. Available from: [Link]
- Google Patents. (2013). CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Google Patents. (1991). US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
Sources
An In-Depth Technical Guide to 3-Methylenepyrrolidine Hydrochloride: Properties, Reactivity, and Strategic Applications
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical properties, reactivity, and strategic applications of 3-Methylenepyrrolidine hydrochloride. As a versatile heterocyclic building block, its unique structural features—a strained five-membered ring, a secondary amine, and a reactive exocyclic double bond—offer a rich landscape for chemical exploration and the synthesis of novel molecular architectures. This guide moves beyond a simple recitation of facts to provide field-proven insights into the causality behind its chemical behavior and its effective utilization in a laboratory setting.
Core Physicochemical and Spectroscopic Profile
This compound is the salt form of 3-methylenepyrrolidine, a scaffold that combines the stability of the pyrrolidine ring with the synthetic versatility of an alkene. The hydrochloride salt form enhances stability and simplifies handling and storage, making it the common commercial form. Before its use in reactions requiring a nucleophilic nitrogen, it must be neutralized to its free base.
Data Presentation: Key Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometry calculations, and safety assessments.
| Property | Value | Source |
| Chemical Formula | C₅H₁₀ClN | |
| Molecular Weight | 119.60 g/mol | N/A |
| CAS Number | 1120-48-5 | N/A |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | 2-8°C, under inert gas | [1] |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | N/A |
Mandatory Visualization: Molecular Structure
Caption: Structure of this compound.
Spectroscopic Characterization: The Fingerprint of Reactivity
Understanding the spectroscopic signature of 3-Methylenepyrrolidine is paramount for reaction monitoring and product confirmation. The key features are dictated by the exocyclic methylene group and the pyrrolidine ring protons.
| Spectroscopy | Characteristic Peaks / Signals | Interpretation |
| ¹H NMR | ~5.0-5.2 ppm (2H, s) | Vinyl protons of the exocyclic C=CH₂ group. |
| ~3.0-3.5 ppm (4H, m) | Protons on carbons adjacent to the nitrogen (C2 and C5). | |
| ~2.5-2.8 ppm (2H, m) | Protons on the remaining ring carbon (C4). | |
| ¹³C NMR | ~145-150 ppm | Quaternary carbon of the exocyclic double bond (C3). |
| ~105-110 ppm | Methylene carbon of the exocyclic double bond (=CH₂). | |
| ~50-60 ppm | Carbons adjacent to nitrogen (C2 and C5). | |
| ~35-40 ppm | Remaining ring carbon (C4). | |
| IR (Infrared) | ~1660 cm⁻¹ | C=C stretching vibration of the exocyclic alkene. |
| ~3080 cm⁻¹ | =C-H stretching of the alkene. | |
| ~2700-3000 cm⁻¹ (broad) | N⁺-H stretching from the hydrochloride salt. |
Note: Exact chemical shifts can vary based on the solvent and whether the compound is in its salt or free-base form.
A Duality of Reactivity: The Core Chemical Behavior
The synthetic utility of 3-methylenepyrrolidine stems from two primary reactive sites: the nucleophilic secondary amine (after neutralization) and the electrophilic exocyclic double bond. A proficient chemist must understand how to selectively target one site while preserving the other, or how to leverage both in sequential or tandem reactions.
Mandatory Visualization: Dual Reactivity Map
Caption: Key reaction pathways for 3-methylenepyrrolidine.
Reactions at the Nitrogen Center
The pyrrolidine nitrogen is a typical secondary amine, exhibiting strong nucleophilicity once liberated from its hydrochloride salt. This site is the primary handle for introducing diversity and tailoring the molecule's properties.
-
Causality in Experimental Choice: Direct use of the hydrochloride salt in N-functionalization reactions is generally futile, as the protonated nitrogen is non-nucleophilic. A crucial first step is deprotonation with a suitable base. The choice of base is critical: inorganic bases like K₂CO₃ or NaHCO₃ in a biphasic system are effective for simple alkylations, while organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred in anhydrous organic solvents for acylations or reactions with sensitive electrophiles.
-
Key Transformations:
-
N-Alkylation/N-Arylation: Introduction of alkyl, benzyl, or aryl groups via substitution reactions. These modifications are fundamental for tuning steric bulk, lipophilicity, and receptor binding interactions.[2]
-
N-Acylation: Formation of amides, carbamates, and ureas. This is a common strategy to introduce hydrogen bond donors/acceptors or to prepare more complex drug-like molecules.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form N-substituted pyrrolidines. This is a robust and highly reliable method for library synthesis.
-
Reactions of the Exocyclic Double Bond
The exocyclic C=C bond is more strained than a typical endocyclic double bond, which can enhance its reactivity.[3][4] It serves as a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.
-
Electrophilic Additions: The double bond readily reacts with electrophiles.[5] According to Markovnikov's rule, the initial protonation will occur at the CH₂ carbon to generate the more stable tertiary carbocation at the C3 position. This intermediate is then trapped by a nucleophile.[6][7] This regioselectivity is a cornerstone of predictable synthesis.
-
Example: Hydrobromination adds HBr across the double bond to yield 3-bromo-3-methylpyrrolidine.
-
-
Catalytic Hydrogenation: The double bond can be selectively reduced to a methyl group using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding 3-methylpyrrolidine. This is a clean and high-yielding transformation useful for accessing the saturated analog.
-
Palladium-Catalyzed Cross-Coupling: The alkene is an excellent substrate for modern cross-coupling reactions. For instance, palladium-catalyzed hydroarylation allows for the direct formation of 3-aryl-3-methylpyrrolidines, which are privileged structures in medicinal chemistry, appearing in compounds targeting neurotransmitter receptors.[8]
-
Cycloaddition Reactions: The strained alkene can participate as the dipolarophile in 1,3-dipolar cycloadditions, providing rapid access to complex spirocyclic pyrrolidine systems.[9] This strategy is highly valuable for building molecular complexity in a single step.
Strategic Applications in Drug Discovery
The pyrrolidine ring is a ubiquitous scaffold in FDA-approved drugs and biologically active natural products.[10][11] Its non-planar, three-dimensional structure allows for better exploration of the binding pockets of biological targets compared to flat aromatic systems. This compound is a particularly valuable starting material because it provides a direct entry point to this privileged scaffold with a reactive handle for subsequent elaboration.
-
Scaffold for CNS-Active Agents: The 3-substituted pyrrolidine motif is prevalent in compounds designed to interact with central nervous system (CNS) targets, such as dopamine and serotonin receptors.[8] The ability to install various aryl groups at the 3-position via hydroarylation makes 3-methylenepyrrolidine a key precursor for generating libraries of potential CNS drug candidates.
-
Vector for Complex Synthesis: The dual reactivity allows for orthogonal chemical strategies. One can first elaborate the nitrogen substituent and then use the double bond to build a second part of the molecule, or vice versa. This planned synthetic sequence is crucial in multi-step total synthesis or the development of complex pharmaceutical agents.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales for their execution.
Protocol 1: Neutralization of this compound
Objective: To generate the free base of 3-methylenepyrrolidine for use in reactions requiring a nucleophilic nitrogen.
-
Rationale: This protocol uses a biphasic system with a mild inorganic base to efficiently neutralize the salt and extract the more organic-soluble free base into an appropriate solvent, minimizing product loss and side reactions.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM) or Diethyl ether (10 mL / g of salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL / g of salt)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flask, round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of deionized water in a separatory funnel.
-
Add the organic solvent (e.g., DCM) to the separatory funnel.
-
Slowly add the saturated NaHCO₃ solution. Effervescence (CO₂ evolution) will be observed. Swirl gently and vent the funnel frequently to release pressure. Continue adding base until effervescence ceases.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate completely. Drain the lower organic layer into a clean Erlenmeyer flask.
-
Add a fresh portion of DCM to the aqueous layer in the funnel, shake, and separate again. Combine this second organic extract with the first.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.
-
Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator. Caution: 3-methylenepyrrolidine free base is volatile. Use minimal heat and vacuum.
-
The resulting oil is the free base, which should be used immediately in the subsequent reaction.
Mandatory Visualization: Experimental Workflow for Neutralizationdot
Sources
- 1. (R)-METHYL PYRROLIDINE-3-CARBOXYLATE HYDROCHLORIDE | 874964-22-4 [chemicalbook.com]
- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and properties of five-membered heterocycles containing two exocyclic conjugated double bonds | Russian Chemical Reviews [rcr.colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Methylenepyrrolidine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methylenepyrrolidine hydrochloride (CAS No. 155137-13-6). The hydrochloride salt of 3-methylenepyrrolidine, a versatile synthetic intermediate, is of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.
This document offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The protocols and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for the analysis of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a pyrrolidine ring with an exocyclic double bond at the 3-position. The amine is protonated, forming the hydrochloride salt. This structure dictates the key features observed in its spectra.
-
NMR Spectroscopy will reveal the number of unique proton and carbon environments, their connectivity through scalar coupling, and their chemical environment. The presence of the double bond and the pyrrolidine ring structure will give rise to characteristic chemical shifts.
-
IR Spectroscopy will identify the vibrational modes of the functional groups present, notably the C=C double bond, C-N bond, N-H bond of the ammonium salt, and various C-H bonds.
-
Mass Spectrometry will determine the mass-to-charge ratio of the molecular ion, providing confirmation of the molecular weight, and its fragmentation pattern will offer insights into the molecule's structure and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyrrolidine ring and the exocyclic methylene group. The protonation of the nitrogen atom will influence the chemical shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Broad Singlet | 2H | NH ₂⁺ | The acidic protons on the positively charged nitrogen are expected to be downfield and broadened due to exchange. |
| ~5.2 - 5.4 | Singlet | 2H | =CH ₂ | The vinylic protons of the exocyclic methylene group are chemically equivalent and appear as a singlet. |
| ~3.8 - 4.0 | Triplet | 2H | CH ₂-N | Protons adjacent to the electron-withdrawing ammonium group are deshielded and shifted downfield. They are split by the adjacent CH₂ group. |
| ~3.6 - 3.8 | Singlet | 2H | CH ₂-C= | These protons are adjacent to the double bond and are also influenced by the nearby ammonium group. |
| ~2.8 - 3.0 | Triplet | 2H | CH ₂-CH₂-N | Protons beta to the nitrogen are less deshielded than the alpha protons. They are split by the adjacent CH₂ group. |
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is a good option for hydrochloride salts as it will exchange with the N-H protons, causing their signal to disappear, which can aid in peak assignment.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a crucial step for obtaining sharp, well-resolved peaks.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks and analyze the chemical shifts and coupling patterns.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 - 150 | C =CH₂ | The sp² carbon of the double bond that is part of the ring is expected to be downfield. |
| ~110 - 115 | C=C H₂ | The exocyclic sp² carbon of the methylene group will be at a lower chemical shift. |
| ~55 - 60 | C H₂-N | The carbon atom alpha to the electron-withdrawing ammonium group will be deshielded. |
| ~50 - 55 | C H₂-C= | The carbon adjacent to the double bond will also be influenced by the nitrogen. |
| ~30 - 35 | C H₂-CH₂-N | The carbon atom beta to the nitrogen will be at a higher field (more shielded). |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in the acquisition parameters.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.
-
Instrument Setup: The probe must be tuned to the ¹³C frequency.
-
Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
A longer acquisition time and a larger number of scans are necessary to achieve an adequate signal-to-noise ratio.
-
-
Processing: The processing steps are analogous to those for ¹H NMR.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3000 - 2700 | Strong, Broad | N-H | N-H stretch (ammonium salt) |
| ~3100 - 3000 | Medium | =C-H | C-H stretch (vinylic) |
| ~2950 - 2850 | Medium | C-H | C-H stretch (aliphatic) |
| ~1650 - 1630 | Medium | C=C | C=C stretch (exocyclic) |
| ~1600 - 1500 | Medium | N-H | N-H bend (ammonium salt) |
| ~1250 - 1000 | Strong | C-N | C-N stretch |
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the empty ATR accessory should be collected.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation of the molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrum Data (Positive Ion ESI-MS)
-
Molecular Ion (M+H)⁺: The expected mass for the free base (C₅H₉N) is 83.14 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 84.08.
-
Key Fragmentation Pathways: The protonated molecule is relatively stable. Fragmentation might occur through the loss of small neutral molecules. A prominent fragmentation would be the retro-Diels-Alder type cleavage of the pyrrolidine ring, although less favored for this specific structure. More likely is the loss of ethylene (C₂H₄) from the ring, leading to a fragment ion.
Table 4: Predicted Key Ions in ESI-MS for 3-Methylenepyrrolidine
| m/z (predicted) | Ion Formula | Interpretation |
| 84.08 | [C₅H₁₀N]⁺ | Protonated molecular ion [M+H]⁺ |
| 56.06 | [C₃H₆N]⁺ | Loss of ethylene (C₂H₄) from the pyrrolidine ring. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Workflow for ESI-MS Analysis
Caption: Workflow for ESI-Mass Spectrometry.
Conclusion
The predicted spectroscopic data and outlined experimental protocols in this guide provide a comprehensive framework for the characterization of this compound. The anticipated NMR spectra will confirm the connectivity of the carbon and proton skeletons, the IR spectrum will verify the presence of key functional groups, and the mass spectrum will confirm the molecular weight and provide insight into its fragmentation. This combination of techniques offers a self-validating system for the unambiguous identification and quality assessment of this important chemical building block.
References
As this guide is based on established spectroscopic principles and predicted data, specific literature references for the experimental spectra of this compound are not available. The following are authoritative sources for the general principles of the spectroscopic techniques discussed:
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]
-
Title: PubChem: this compound Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 13854581. URL: [Link]
The Strategic Synthesis and Application of 3-Methylenepyrrolidine Hydrochloride: A Technical Guide for Chemical and Pharmaceutical Innovators
Abstract
This technical guide provides a comprehensive overview of 3-Methylenepyrrolidine hydrochloride, a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. We will delve into the historical context of its emergence, detail robust synthetic methodologies for its preparation, provide in-depth characterization data, and explore its diverse applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and actionable experimental insights.
Introduction: The Rise of a Privileged Scaffold
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts.[1] Its non-planar, five-membered saturated structure provides an excellent scaffold for creating three-dimensional diversity, a key aspect in designing molecules with high specificity and improved physicochemical properties for biological targets.[2] The introduction of an exocyclic methylene group at the 3-position of the pyrrolidine ring, affording 3-methylenepyrrolidine, bestows unique reactivity upon this scaffold, making it a powerful intermediate for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it particularly suitable for laboratory and industrial applications.
While a singular, seminal "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence as a key synthetic intermediate can be traced through its increasing appearance in patents and synthetic methodology papers from the late 20th century onwards. This trajectory suggests a discovery driven by the growing demand for novel, conformationally constrained diamine building blocks in drug discovery programs.
Synthesis and Methodologies: A Practical Approach
The synthesis of this compound is typically achieved through a multi-step sequence, most commonly involving the olefination of a protected 3-pyrrolidinone precursor, followed by deprotection. The Wittig reaction is a cornerstone of this approach, offering a reliable method for the introduction of the exocyclic double bond.[3][4]
Synthesis of N-Protected 3-Methylenepyrrolidine Precursors
The nitrogen atom of the pyrrolidine ring is typically protected during the synthesis to prevent side reactions. The most common protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
2.1.1. Synthesis of tert-Butyl 3-Methylenepyrrolidine-1-carboxylate (N-Boc-3-methylenepyrrolidine)
This synthesis route starts from the commercially available N-Boc-3-pyrrolidinone.
Experimental Protocol: Wittig Reaction for N-Boc-3-methylenepyrrolidine [5]
-
Step 1: Ylide Generation. To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), a strong base such as n-butyllithium is added dropwise. The mixture is stirred at this temperature for a designated period to allow for the formation of the phosphorus ylide, which typically results in a color change (e.g., to orange or deep red).
-
Step 2: Olefination. A solution of 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester (N-Boc-3-pyrrolidinone) in anhydrous THF is then added slowly to the ylide solution at 0°C.
-
Step 3: Reaction Progression and Quench. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Step 4: Extraction and Purification. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield tert-butyl 3-methylenepyrrolidine-1-carboxylate as a pure compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Wittig reaction is sensitive to water, which can quench the strong base and the ylide. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for optimal yield.
-
Temperature Control: The initial ylide formation is an exothermic process and is performed at 0°C to control the reaction rate and prevent side reactions. The addition of the ketone at this temperature also helps to control the initial stages of the olefination.
-
Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that is highly effective for deprotonating the phosphonium salt to form the ylide.
Deprotection to Yield this compound
The final step in the synthesis is the removal of the protecting group to yield the desired hydrochloride salt.
2.2.1. N-Boc Deprotection
The Boc group is readily cleaved under acidic conditions.
Experimental Protocol: N-Boc Deprotection with HCl [6][7]
-
Step 1: Acidic Treatment. The N-Boc-3-methylenepyrrolidine is dissolved in a suitable organic solvent such as dioxane or methanol.
-
Step 2: Reaction. A solution of hydrogen chloride (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature.
-
Step 3: Isolation. The reaction progress is monitored by TLC. Upon completion, the solvent is typically removed under reduced pressure to yield the crude this compound. The product can be further purified by trituration with a suitable solvent like diethyl ether or by recrystallization.
Self-Validating System: The formation of a precipitate (the hydrochloride salt) upon addition of the HCl solution and subsequent solvent removal is a strong indicator of a successful reaction. The identity and purity of the final product should be confirmed by the analytical methods described in the following section.
In-Depth Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the two equivalent protons of the exocyclic methylene group (alkene region), and distinct signals for the protons at the 2, 4, and 5 positions of the pyrrolidine ring. The presence of the hydrochloride salt will cause a downfield shift of the protons adjacent to the nitrogen atom. |
| ¹³C NMR | A signal for the quaternary carbon of the double bond and a signal for the terminal methylene carbon, in addition to signals for the three other carbon atoms of the pyrrolidine ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=C stretch of the exocyclic double bond, C-H stretches for both sp² and sp³ hybridized carbons, and a broad N-H stretch characteristic of an ammonium salt.[8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base (3-methylenepyrrolidine) and characteristic fragmentation patterns. |
Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₁₀ClN[9] |
| Molecular Weight | 119.59 g/mol [9] |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. The exocyclic double bond serves as a versatile handle for introducing further functionality through various chemical transformations, including Michael additions, hydrogenations, and cycloadditions.
As a Precursor for Substituted Pyrrolidines
The double bond can be readily reduced to afford 3-methylpyrrolidine, a chiral building block for various pharmaceuticals. Furthermore, the double bond can participate in cycloaddition reactions to construct more complex polycyclic systems.
In the Synthesis of Bioactive Compounds
Derivatives of 3-methylenepyrrolidine have shown promise in various therapeutic areas. For instance, they have been incorporated into novel peptide deformylase inhibitors with potent antibacterial activity.[10] The pyrrolidine scaffold is also a key component in many central nervous system (CNS) active agents, and the conformational rigidity imparted by the 3-methylene group can be exploited to fine-tune receptor binding and selectivity.
Conclusion
This compound is a strategically important building block that offers synthetic chemists a versatile platform for the construction of complex and biologically relevant molecules. Its straightforward synthesis, coupled with the reactive potential of its exocyclic double bond, ensures its continued prominence in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this valuable compound in their scientific endeavors.
Visualizations
Synthetic Pathway to this compound
Caption: Synthetic route to this compound.
Key Reactions of the 3-Methylene Group
Caption: Reactivity of the exocyclic methylene group.
References
-
Shi, W., Ma, H., Duan, Y., Aubart, K., Fang, Y., Zonis, R., ... & Hu, W. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & medicinal chemistry letters, 21(3), 1060–1063. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. [Link]
- Google Patents. (n.d.). EP0550025A1 - Azaspiroheptanes and octanes and processes for their production.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. [Link]
-
PubChem. (n.d.). 3-Methylpyrrolidine. Retrieved from [Link]
-
Vitale, P., Scilimati, A., & Tricarico, D. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(7), 846. [Link]
-
SpectraBase. (n.d.). 3-Methyl-pyrrolidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Google Patents. (n.d.). US 2012/0088741 A1.
- Google Patents. (n.d.). WO 2007/102679 A1.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]
-
ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Three-Component Synthesis of Pyrrolidin-2-ones via a Sequential Wittig/Nucleophilic Addition/Cyclization Reaction. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work. Retrieved from [Link]
-
SWGDRUG.org. (2013). 3,4-mdppp. [Link]
-
NIST WebBook. (n.d.). Pyrrolidine, 1-methyl-. Retrieved from [Link]
-
DTIC. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]
-
Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
Asymmetric Organocatalytic Cyclization and Cycloaddition Reactions. (2011). Docentes FCT NOVA. [Link]
- Google Patents. (n.d.). EP0550025A1 - Azaspiroheptanes and octanes and processes for their production.
-
White Rose eTheses Online. (n.d.). Improving the Sustainability of Polymer and Peptide Synthesis. [Link]
-
NIST WebBook. (n.d.). Methapyrilene. Retrieved from [Link]
Sources
- 1. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. chemscene.com [chemscene.com]
- 10. reddit.com [reddit.com]
solubility and stability of 3-Methylenepyrrolidine hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of 3-Methylenepyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyrrolidine derivative of interest in synthetic chemistry and drug discovery. As a reactive building block, its utility is intrinsically linked to its physicochemical properties. Understanding the solubility and chemical stability of this compound is paramount for its effective handling, reaction optimization, formulation, and storage. This guide provides a comprehensive analysis of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for its assessment.
The hydrochloride salt form generally enhances aqueous solubility and can improve the crystallinity of the parent amine, which are often desirable traits in drug development.[1][2] However, this salt form also introduces specific stability considerations, such as hygroscopicity and potential degradation pathways influenced by the counter-ion and pH. This document will delve into these aspects to provide a holistic understanding for the research professional.
Physicochemical and Solubility Profile
A foundational understanding begins with the basic properties of the molecule. The presence of a charged ammonium group in the hydrochloride salt dictates its solubility, favoring polar protic solvents.
Core Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 155137-13-6 |
| Molecular Formula | C₅H₁₀ClN |
| Molecular Weight | 119.59 g/mol [3] |
| Structure | |
| (Image of this compound structure) |
Solubility Characteristics
As an amine salt, this compound is expected to be most soluble in polar protic solvents, particularly water, where it can dissociate and form strong hydrogen bonds. Its solubility will decrease significantly in less polar and non-polar aprotic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Favorable ion-dipole interactions and hydrogen bonding with the protonated amine and chloride ion.[1][2] |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | Solvation is possible through dipole-dipole interactions, but the lack of acidic protons limits effective solvation of the chloride anion. |
| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) | Very Low / Insoluble | Insufficient polarity to overcome the lattice energy of the ionic salt. |
The aqueous solubility of amine salts is highly pH-dependent. The highest solubility is typically observed at acidic pH values where the amine is fully protonated.[1][2] As the pH increases towards and beyond the pKa of the corresponding free amine, the equilibrium shifts towards the less soluble free base form, potentially causing precipitation.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility, a critical parameter for pre-formulation studies.
Objective: To quantify the solubility of this compound in various solvents at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, pH 7.4 buffer, methanol) in a sealed glass vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let undissolved solids settle. Centrifuge the samples to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as LC-MS or HPLC with derivatization (see Section 3), to determine the concentration of the dissolved compound.
Chemical Stability and Degradation Pathways
The chemical structure of 3-Methylenepyrrolidine—featuring a secondary amine and an exocyclic enamine-like moiety—presents several potential avenues for degradation. Forced degradation (stress testing) is essential to identify these pathways and develop stability-indicating analytical methods.[4][5][6][7][8]
Hydrolytic Degradation
The enamine-like structure of 3-Methylenepyrrolidine is susceptible to acid-catalyzed hydrolysis. The reaction proceeds via protonation of the exocyclic double bond, followed by the nucleophilic attack of water to form an unstable hemiaminal intermediate, which then collapses to yield pyrrolidin-3-one and methylamine.[9][10][11][12][13]
Caption: Proposed acid-catalyzed hydrolysis of 3-Methylenepyrrolidine.
Oxidative Degradation
Secondary amines are susceptible to oxidation, which can lead to a variety of products including hydroxylamines and nitrones.[14][15] The exocyclic double bond is also a potential site for oxidative cleavage. Common laboratory oxidizing agents like hydrogen peroxide can be used to probe this degradation pathway.
Caption: Potential oxidative degradation pathways for 3-Methylenepyrrolidine.
Protocol: Forced Degradation Study
This protocol outlines a typical stress testing workflow to identify degradation products and establish the intrinsic stability of the compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, heat, light).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80 °C.
-
Neutral Hydrolysis: Mix the stock solution with water and heat at 60-80 °C.
-
Oxidation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature.
-
Thermal (Solid): Store the solid compound in an oven at a high temperature (e.g., 105 °C).
-
Thermal (Solution): Heat the stock solution at 60-80 °C.
-
Photostability (Solid/Solution): Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (see Section 3). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[6]
Hygroscopicity
Hydrochloride salts can readily absorb moisture from the atmosphere, a property known as hygroscopicity.[16][17] This can impact powder flow, assay values, and chemical stability, as the absorbed water can act as a medium for hydrolytic degradation.
Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
-
Sample Preparation: Place a small, accurately weighed amount of the compound (5-10 mg) onto the DVS sample pan.
-
Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable weight is achieved.
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined program of increasing and then decreasing RH steps (e.g., 0% to 90% RH and back down in 10% increments) at a constant temperature (e.g., 25 °C).
-
Data Analysis: Plot the change in mass versus RH. The degree of hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).[17]
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products.
Method Selection
-
HPLC with UV Detection: this compound lacks a strong UV chromophore, making direct detection challenging. A pre-column derivatization strategy can be employed to attach a UV-active tag to the molecule. A method analogous to that for 3-aminopyrrolidine hydrochloride, using Boc anhydride for derivatization, could be effective.[18]
-
LC-MS/MS: This is the preferred method due to its high sensitivity and specificity. It does not require derivatization and can provide structural information about unknown degradants, aiding in pathway elucidation.[19][20]
Protocol: Stability-Indicating LC-MS/MS Method
Objective: To develop a method capable of separating and quantifying this compound from its process impurities and degradation products.
Instrumentation & Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40 °C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor specific parent ion → fragment ion transitions for the analyte and any identified degradants. For the parent compound, this could be m/z 84 → [fragment].
Workflow for a Stability Study
Sources
- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. ajrconline.org [ajrconline.org]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 19. fda.gov [fda.gov]
- 20. agilent.com [agilent.com]
The Latent Power of a Core Scaffold: A Technical Guide to the Potential Biological Activity of 3-Methylenepyrrolidine Hydrochloride
Introduction: Beyond the Salt - Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical entities with therapeutic promise is a constant endeavor. While complex molecules often take center stage, the foundational building blocks from which they are constructed hold immense, often latent, potential. 3-Methylenepyrrolidine hydrochloride is one such entity. On its own, it is a simple heterocyclic salt; however, its true value lies in its role as a versatile precursor to a vast array of biologically active molecules. The pyrrolidine ring system is a well-established "privileged scaffold" in medicinal chemistry, appearing in over 60 FDA-approved drugs.[1] Its non-planar, sp3-hybridized structure provides a three-dimensional framework that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems, often leading to enhanced target specificity and improved physicochemical properties.[2]
This technical guide will delve into the potential biological activity of this compound, not as a standalone therapeutic, but as a key starting material for the synthesis of potent and selective modulators of various biological targets. We will explore the diverse therapeutic areas where derivatives of this scaffold have shown significant promise, from infectious diseases to central nervous system disorders. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview of the therapeutic landscape and detailed, actionable experimental protocols for unlocking the potential of this versatile chemical scaffold.
Part 1: The Pyrrolidine Scaffold - A Foundation for Therapeutic Innovation
The five-membered nitrogen-containing heterocycle of the pyrrolidine ring is a cornerstone of medicinal chemistry.[2] Its prevalence in successful drug candidates can be attributed to several key features:
-
Three-Dimensionality: The non-planar nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a more nuanced interaction with the binding sites of biological targets. This three-dimensional character is crucial for achieving high potency and selectivity.[2]
-
Stereochemical Complexity: The chiral centers inherent to many substituted pyrrolidines allow for the synthesis of stereoisomers with distinct biological profiles. This is particularly important when targeting enantioselective proteins, where only one stereoisomer may exhibit the desired therapeutic effect.
-
Improved Physicochemical Properties: The saturated, sp3-hybridized nature of the pyrrolidine scaffold often imparts favorable physicochemical properties to drug candidates, such as increased solubility and improved metabolic stability, when compared to their aromatic counterparts.[2]
-
Synthetic Tractability: The 3-methylenepyrrolidine moiety provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries for high-throughput screening.
These intrinsic properties make this compound a valuable starting point for the design and synthesis of novel therapeutics across a broad range of disease areas.
Part 2: Therapeutic Horizons of 3-Methylenepyrrolidine Derivatives
The true potential of this compound is realized in the diverse biological activities of its derivatives. By strategically modifying this core scaffold, researchers have developed potent modulators of various enzymes, receptors, and transporters.
Antibacterial Activity: Targeting Peptide Deformylase
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents with unique mechanisms of action. Peptide deformylase (PDF) is an essential bacterial enzyme that is absent in mammalian cells, making it an attractive target for selective antibacterial therapy.
Mechanism of Action: PDF is a metalloenzyme that removes the formyl group from the N-terminus of newly synthesized bacterial proteins. Inhibition of PDF leads to the accumulation of formyl-ended proteins, which are non-functional and ultimately result in bacterial cell death. Derivatives of 3-methylenepyrrolidine have been synthesized to act as potent PDF inhibitors.[3] These compounds typically feature a hydroxamic acid moiety that chelates the active site metal ion (usually Fe2+ or Zn2+) of PDF, while the 3-methylenepyrrolidine core occupies a key binding pocket, contributing to the overall affinity and selectivity of the inhibitor.
Signaling Pathway Diagram:
Caption: Inhibition of Peptide Deformylase by a 3-Methylenepyrrolidine Derivative.
Quantitative Data:
| Compound Type | Target Organism(s) | Reported Activity | Reference |
| 3-methylenepyrrolidine formyl hydroxyamino derivatives | MRSA, PRSP, Haemophilus influenzae | Potent in vitro antibacterial activity | [3] |
Central Nervous System Modulation: Histamine H3 Receptor Antagonism
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Antagonism of the H3R enhances the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects. This makes H3R antagonists promising candidates for the treatment of cognitive disorders and sleep-wake disturbances.
Mechanism of Action: Pyrrolidine-containing compounds have been developed as potent and selective H3R antagonists.[4][5] These molecules are designed to occupy the histamine binding pocket of the H3 receptor without activating it. By blocking the binding of endogenous histamine, these antagonists prevent the autoinhibitory feedback loop, thereby increasing the synaptic levels of key neurotransmitters involved in arousal and cognition. The pyrrolidine moiety in these antagonists often plays a crucial role in establishing key interactions within the receptor binding site, contributing to their high affinity.
Signaling Pathway Diagram:
Caption: Mechanism of Histamine H3 Receptor Antagonism.
Quantitative Data:
| Compound Class | Target | Key Findings | Reference |
| Pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues | Histamine H3 Receptor | High affinity and selectivity, wake-promoting activity in vivo | [4] |
| Substituted aminopyrrolidine derivatives | Histamine H3 Receptor | High affinity and selectivity for the H3 receptor | [5] |
Psychoactive Properties: Monoamine Transporter Inhibition
Certain derivatives of the pyrrolidine scaffold, such as 3,4-Methylenedioxypyrovalerone (MDPV), are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7] This mechanism of action is shared with well-known psychostimulants like cocaine.
Mechanism of Action: Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates their signaling. By blocking these transporters, pyrrolidinophenone derivatives like MDPV increase the extracellular concentrations of dopamine and norepinephrine.[6] The elevated levels of these neurotransmitters in key brain circuits, such as the mesolimbic pathway, lead to profound psychostimulant effects. The pyrrolidine ring is a critical component of the pharmacophore for these compounds, contributing to their high affinity for DAT and NET.[6]
Signaling Pathway Diagram:
Caption: Monoamine Transporter Inhibition by a Pyrrolidinophenone Derivative.
Part 3: Experimental Protocols for Biological Evaluation
To facilitate the exploration of novel 3-methylenepyrrolidine derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the therapeutic areas discussed.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines the broth microdilution method for determining the MIC of a novel 3-methylenepyrrolidine derivative against a target bacterial strain.
Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the 3-methylenepyrrolidine derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: Culture the target bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Radioligand Binding Assay for Histamine H3 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of a novel 3-methylenepyrrolidine derivative for the histamine H3 receptor.
Workflow Diagram:
Caption: Workflow for a Radioligand Receptor Binding Assay.
Step-by-Step Methodology:
-
Preparation of Receptor Source: Use cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293-H3R cells).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective H3R radioligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of the novel 3-methylenepyrrolidine derivative in an appropriate assay buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Conclusion: A Scaffold of Opportunity
This compound represents a significant opportunity in the field of drug discovery. While its direct biological activity may be limited, its true power is unlocked through synthetic modification. The pyrrolidine core provides a robust, three-dimensional framework for the design of potent and selective modulators of a wide range of biological targets. From combating antibiotic resistance to addressing unmet needs in central nervous system disorders, the derivatives of this versatile scaffold have demonstrated immense therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers to explore this potential further, paving the way for the development of the next generation of innovative medicines.
References
-
He, Y., et al. (2010). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6379-6382. [Link]
-
R. Faghih, et al. (2011). Synthesis and Evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine Analogues as Histamine H3 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 21(23), 7076-80. [Link]
-
Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(4), 1149. [Link]
-
Sweeney, J. B., et al. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Feldman, P. L., et al. (1992). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 35(15), 2848-2858. [Link]
-
Krasavin, M., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]
-
Vasudevan, A., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-8. [Link]
-
Chem-Impex. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 143-170. [Link]
-
University of British Columbia. (2024, July 3). Chemists synthesize an improved building block for medicines. ScienceDaily. Retrieved from [Link]
-
Glennon, R. A., & Dukat, M. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Brain Research Bulletin, 126(Pt 1), 56-66. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of potent pyrrolidine H(3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on 3-Methylenepyrrolidine hydrochloride structure
An In-Depth Technical Guide to the Theoretical and Structural Analysis of 3-Methylenepyrrolidine Hydrochloride
This guide provides a comprehensive framework for the theoretical and experimental elucidation of the molecular structure of this compound. As a reactive scaffold of significant interest in medicinal chemistry and materials science, a deep understanding of its conformational landscape, electronic properties, and solid-state packing is paramount for its effective application. This document is intended for researchers, computational chemists, and drug development professionals, offering a roadmap for a rigorous structural investigation that integrates computational modeling with experimental validation.
Introduction: The Rationale for a Deep Structural Dive
3-Methylenepyrrolidine and its derivatives are crucial building blocks in the synthesis of novel therapeutics, including potent enzyme inhibitors and antibacterial agents.[1] The introduction of an exocyclic methylene group to the pyrrolidine ring imparts unique conformational constraints and a site of reactivity, making it a valuable pharmacophore. The hydrochloride salt form is often preferred for its improved stability and solubility.
A precise understanding of the three-dimensional structure of this compound is essential for predicting its interactions with biological targets, designing derivatives with enhanced activity, and controlling its solid-state properties during formulation. This guide outlines a multi-pronged approach, combining the predictive power of in silico theoretical studies with the empirical validation of spectroscopic and crystallographic techniques to build a self-validating and holistic structural model.
A Multi-Pillar Approach to Structural Characterization
The structural analysis of a molecule like this compound cannot rely on a single technique. Instead, we propose a synergistic workflow where computational chemistry provides a foundational, high-resolution model that is then validated and refined by experimental data.
Caption: Workflow for integrated structural elucidation of 3-Methylenepyrrolidine HCl.
Pillar 1: High-Fidelity Computational Modeling
The foundation of our investigation is a robust theoretical study. Density Functional Theory (DFT) is the method of choice due to its excellent balance of computational cost and accuracy for systems of this size.[2][3]
Protocol for Geometry Optimization and Vibrational Analysis
-
Initial Structure Generation: A 3D model of this compound is constructed. Key considerations include the initial position of the chloride ion relative to the protonated amine and the initial puckering of the pyrrolidine ring.
-
Method Selection: The B3LYP hybrid functional is recommended for its proven track record in accurately predicting geometries and vibrational frequencies for a wide range of organic molecules.[4][5] A Pople-style basis set, such as 6-311++G(d,p), is chosen to provide sufficient flexibility for both core and valence electrons, including diffuse functions (++) for the anionic chloride and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This process algorithmically adjusts bond lengths, angles, and dihedrals to minimize the total electronic energy.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.[6][7] This is a critical self-validation step:
-
Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.
-
Data Generation: The calculation yields theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data.[8]
-
Analysis of the Optimized Structure
The output of the DFT calculation provides a wealth of quantitative data. This data should be tabulated for clarity and for direct comparison with experimental results.
Caption: Key structural features of this compound.
Table 1: Predicted vs. Experimental Structural Parameters
| Parameter | Bond/Angle/Dihedral | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-Ray Diffraction) |
| Bond Lengths (Å) | C3=C6 (Methylene) | Value | Value |
| C-N (average) | Value | Value | |
| N-H⁺ | Value | Value | |
| H⁺---Cl⁻ (H-Bond) | Value | Value | |
| Bond Angles (°) | C2-N1-C5 | Value | Value |
| C2-C3-C4 | Value | Value | |
| Dihedral Angle (°) | C5-N1-C2-C3 (Ring Pucker) | Value | Value |
Note: Values are placeholders to be filled upon completion of the study.
Electronic Properties: Reactivity and Interactions
Beyond geometry, DFT allows for the analysis of the molecule's electronic landscape.
-
Molecular Electrostatic Potential (MEP): An MEP surface map visually identifies the electron-rich and electron-deficient regions of the molecule. For this compound, this would reveal the positive potential around the ammonium proton (electrophilic site) and the negative potential of the exocyclic double bond and the chloride ion (nucleophilic sites).
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability. The spatial distribution of these orbitals highlights the most probable sites for nucleophilic and electrophilic attack.
Pillar 2: Empirical Spectroscopic Validation
Computational models must be grounded in reality. Spectroscopic analysis provides the first layer of experimental validation, confirming the presence of key functional groups and providing a fingerprint to match against theoretical predictions.
Vibrational Spectroscopy (FTIR & Raman)
-
Methodology: A sample of synthesized this compound is analyzed using Fourier-Transform Infrared (FTIR) and Raman spectroscopy.
-
Expected Signatures: Key vibrational modes to look for include:
-
N-H⁺ Stretch: A broad, strong band typically in the 2700-3100 cm⁻¹ region, characteristic of an ammonium salt.
-
C=C Stretch: A sharp band around 1650-1670 cm⁻¹, confirming the exocyclic methylene group.
-
C-H Stretches: Aliphatic C-H stretches from the pyrrolidine ring (~2850-2960 cm⁻¹).
-
-
Causality: The comparison between the experimental spectra and the scaled theoretical frequencies from the DFT calculation is a powerful validation tool. A strong correlation confirms that the computed geometry is an accurate representation of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Expected Signatures:
-
¹H NMR: Distinct signals for the vinyl protons of the methylene group, the non-equivalent protons on the pyrrolidine ring, and the exchangeable N-H proton.
-
¹³C NMR: Signals for the sp² carbons of the methylene group (one quaternary, one CH₂) and the sp³ carbons of the pyrrolidine ring.
-
-
Trustworthiness: The GIAO (Gauge-Independent Atomic Orbital) method can be used within the DFT framework to predict NMR chemical shifts. Correlating these predicted shifts with the experimental spectrum provides a rigorous check on the computed electronic structure.
Pillar 3: Definitive Solid-State Structure via X-Ray Diffraction
While spectroscopy validates the molecular framework, X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state, including intermolecular interactions.[9]
-
Methodology:
-
Single-Crystal XRD: If suitable single crystals can be grown, this technique provides the most precise atomic coordinates, bond lengths, and angles.[10][11][12][13] This data serves as the "gold standard" for validating the computational geometry.
-
X-Ray Powder Diffraction (XRPD): If single crystals are not obtainable, XRPD on a microcrystalline powder can still be used to solve and refine the crystal structure, a technique of growing importance in pharmaceutical sciences.[9][14]
-
-
Authoritative Grounding: The crystal structure reveals not only the intramolecular geometry but also the intermolecular packing. For this compound, this would definitively map the hydrogen bonding network between the ammonium cation and the chloride anion, as well as other potential weak interactions (e.g., C-H···Cl) that govern the crystal lattice. Comparing the gas-phase DFT geometry to the solid-state XRD structure highlights the influence of these crystal packing forces.
Conclusion: A Unified and Validated Structural Model
By systematically integrating in silico modeling with empirical spectroscopic and crystallographic data, we can construct a high-confidence structural model of this compound. This detailed understanding of its geometry, electronic properties, and intermolecular interactions is not merely an academic exercise. It is a critical prerequisite for rational drug design, enabling researchers to predict binding affinities, understand structure-activity relationships, and ultimately accelerate the development of novel therapeutics built upon this versatile chemical scaffold.
References
-
ResearchGate. Powder X-ray diffraction pattern of (1). Available from: [Link]
-
Shi, W., et al. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1060-3. Available from: [Link]
-
SpectraBase. 3-Methyl-pyrrolidine. Available from: [Link]
-
PubChem. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1). Available from: [Link]
-
Acta Crystallographica Section E: Structure Reports Online. Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one. Available from: [Link]
-
MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Available from: [Link]
-
PubChem. (S)-Methyl pyrrolidine-3-carboxylate hydrochloride. Available from: [Link]
-
NIST WebBook. Pyrrolidine, n-methyl-, hydrochloride. Available from: [Link]
- Google Patents. Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
PubMed Central. The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex. Available from: [Link]
-
ResearchGate. (PDF) Structural and vibrational studies on 1-(5-Methyl-[1][15][16] thiadiazol-2-yl)-pyrolidin-2-ol. Available from: [Link]
-
ResearchGate. IR spectroscopy of N-methylpyrrolidine product in current work (red...). Available from: [Link]
-
MDPI. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Available from: [Link]
-
SpectraBase. (+-)-3-methyl-2-pyrrolidinone. Available from: [Link]
-
ResearchGate. DFT study of alkyl-substituted morphine molecules | Request PDF. Available from: [Link]
-
International Journal of Science and Research Methodology. Ab-Initio and Vibrational Studies on Free Base, Cationic and Hydrochloride Species of Antihistaminic Cyclizine Agent. Available from: [Link]
-
PubMed Central. Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}. Available from: [Link]
-
ResearchGate. (PDF) Vibrational analysis of boldine hydrochloride using QM/MM approach. Available from: [Link]
-
PubMed Central. Structural, harmonic force field and vibrational studies of cholinesterase inhibitor tacrine used for treatment of Alzheimer's disease. Available from: [Link]
-
ResearchGate. Structural-and-vibrational-studies-on-1-5-Methyl-1-3-4-thiadiazol-2-yl-pyrolidin-2-ol.pdf. Available from: [Link]
-
ResearchGate. DFT/electronic scale, MD simulation and evaluation of 6-methyl-2-(p-tolyl)-1,4-dihydroquinoxaline as a potential corrosion inhibition | Request PDF. Available from: [Link]
Sources
- 1. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. Structural, harmonic force field and vibrational studies of cholinesterase inhibitor tacrine used for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The synthesis and structural properties of a chloridobis{N-[(4-methoxyphenyl)imino]pyrrolidine-1-carboxamide}zinc(II) (acetonitrile)trichloridozincate coordination complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]
- 13. Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. (S)-3-METHYL-PYRROLIDINE HYDROCHLORIDE (186597-29-5) 1H NMR spectrum [chemicalbook.com]
- 16. chemscene.com [chemscene.com]
The Ascendant Scaffold: A Technical Guide to 3-Methylenepyrrolidine Hydrochloride and Its Analogs in Modern Drug Discovery
Abstract
The pyrrolidine ring, a cornerstone of medicinal chemistry, continues to provide a versatile and privileged scaffold for the development of novel therapeutics.[1] Among its many derivatives, the 3-methylenepyrrolidine moiety has emerged as a particularly intriguing structural motif, offering a unique combination of conformational rigidity and synthetic accessibility. This in-depth technical guide provides a comprehensive literature review of 3-Methylenepyrrolidine hydrochloride and its analogs for researchers, scientists, and drug development professionals. We will delve into the core synthesis of this key intermediate, explore the diverse pharmacological landscape of its analogs, and elucidate the underlying mechanisms of action that drive their therapeutic potential.
Introduction: The Strategic Value of the 3-Methylenepyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle of the pyrrolidine ring is a recurring motif in a multitude of natural products and FDA-approved drugs. Its success stems from its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, which allows for a more effective exploration of the pharmacophore space compared to flat aromatic systems.[1] The introduction of an exocyclic methylene group at the 3-position further refines the conformational properties of the pyrrolidine ring, locking it into specific spatial arrangements that can enhance binding affinity and selectivity for biological targets.
This guide will first illuminate the synthetic pathways to this compound, providing a detailed, field-proven protocol. Subsequently, we will navigate the expanding world of its analogs, showcasing their applications across a spectrum of therapeutic areas, from infectious diseases to neurological disorders. Finally, we will dissect the molecular mechanisms and signaling pathways that these compounds modulate, offering insights into their structure-activity relationships (SAR) and paving the way for future drug design.
Core Synthesis: A Verifiable Protocol for this compound
The synthesis of this compound is a multi-step process that hinges on the foundational Wittig reaction. This Nobel Prize-winning transformation is a powerful tool for the conversion of ketones to alkenes.[2][3][4][5] Our synthetic strategy commences with the readily available N-Boc-3-pyrrolidinone, proceeds through a Wittig olefination, and culminates in the deprotection to yield the desired hydrochloride salt.
Synthetic Workflow Overview
The overall synthetic scheme can be visualized as a two-stage process: the introduction of the methylene group and the subsequent removal of the protecting group to afford the final hydrochloride salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-methylenepyrrolidine-1-carboxylate (N-Boc-3-methylenepyrrolidine)
This step employs the Wittig reaction to convert the ketone functionality of N-Boc-3-pyrrolidinone into an exocyclic double bond.[2][5]
-
Materials:
-
N-Boc-3-pyrrolidinone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Add a solution of N-Boc-3-pyrrolidinone in anhydrous THF dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-methylenepyrrolidine-1-carboxylate as a colorless oil.
-
Step 2: Synthesis of this compound
This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
-
Materials:
-
tert-butyl 3-methylenepyrrolidine-1-carboxylate
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve tert-butyl 3-methylenepyrrolidine-1-carboxylate in a minimal amount of anhydrous diethyl ether.
-
To this solution, add 4M HCl in 1,4-dioxane dropwise with stirring at room temperature.
-
A white precipitate will form. Continue stirring for 2-4 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to yield this compound as a white to off-white solid.
-
The Pharmacological Landscape of 3-Methylenepyrrolidine Analogs
The 3-methylenepyrrolidine scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds across a range of therapeutic areas. The following sections highlight key examples of its application in drug development.
Antibacterial Agents: Targeting Peptide Deformylase
A series of 3-methylenepyrrolidine formyl hydroxyamino derivatives have been synthesized and identified as potent inhibitors of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis.[6] These compounds exhibit promising in vitro antibacterial activity against drug-resistant clinical isolates, including MRSA and PRSP.[6] The structure-activity relationship (SAR) studies of these analogs have provided valuable insights for the design of new and more effective antibacterial agents.[6]
Caption: Mechanism of action of 3-methylenepyrrolidine-based PDF inhibitors.
Neuroprotective Agents: Modulators of Cognitive Function
Derivatives of the closely related pyrrolidin-2-one scaffold have demonstrated significant neuroprotective effects in preclinical models of cognitive impairment. These compounds have been shown to ameliorate learning and memory deficits induced by scopolamine in mice.[7] The proposed mechanisms of action include the inhibition of acetylcholinesterase (AChE) and the mitigation of oxidative stress.[7] These findings suggest that the broader class of pyrrolidine derivatives, including those with the 3-methylene group, hold promise as potential therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[7][8]
| Analog Class | Biological Target/Effect | Therapeutic Potential |
| Pyrrolidin-2-one derivatives | Acetylcholinesterase inhibition, antioxidant | Alzheimer's disease, cognitive disorders |
Enzyme Inhibitors: A Focus on Matrix Metalloproteinases (MMPs)
The 3-mercaptopyrrolidine core, an analog of the 3-methylenepyrrolidine scaffold, has been utilized in the design of potent and selective inhibitors of matrix metalloproteinases (MMPs).[3] MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological conditions, including cancer and inflammation. The thiol group of these inhibitors coordinates with the zinc ion in the active site of the MMP, leading to inhibition of its enzymatic activity.[3]
Antiviral Applications
While direct examples of this compound as an antiviral are not prevalent in the initial literature screen, the broader class of nucleoside analogs, some of which incorporate five-membered heterocyclic rings, have well-established antiviral activity.[9][10] For instance, certain methylene-3-fluoromethylenecyclopropane analogues of nucleosides have shown efficacy against viruses such as human cytomegalovirus (HCMV) and human immunodeficiency virus type 1 (HIV-1).[11] This suggests a potential avenue for the exploration of 3-methylenepyrrolidine-based nucleoside analogs as novel antiviral agents.
Mechanistic Insights and Future Directions
The biological activities of 3-methylenepyrrolidine analogs are intrinsically linked to their ability to interact with specific biological targets. Understanding the mechanism of action at a molecular level is paramount for rational drug design and optimization.
Enzyme Inhibition: A Common Mechanism
A recurring theme in the pharmacology of 3-methylenepyrrolidine analogs is their role as enzyme inhibitors.[12][13][14] The mode of inhibition can vary, ranging from competitive and non-competitive to uncompetitive and allosteric inhibition.[15] For instance, in the case of PDF inhibitors, the 3-methylenepyrrolidine scaffold serves as a key structural element that positions the hydroxyamino group for effective chelation of the active site metal ion.
Sources
- 1. enamine.net [enamine.net]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 9-{[3-fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and -guanines. Synthesis and antiviral activity of all stereoisomers1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. mdpi.com [mdpi.com]
- 14. pioneerpublisher.com [pioneerpublisher.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Deployment of 3-Methylenepyrrolidine Hydrochloride in the Synthesis of Complex Nitrogen-Containing Heterocycles
Introduction: Unlocking the Potential of a Versatile Pyrrolidine Precursor
For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of molecular design, appearing in a vast array of natural products and pharmaceuticals.[1] Its unique conformational properties and capacity for diverse functionalization make it a privileged motif in medicinal chemistry. 3-Methylenepyrrolidine hydrochloride emerges as a highly valuable and versatile building block for the construction of complex, sp³-rich molecular architectures. The exocyclic double bond provides a key point of reactivity, enabling its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides an in-depth guide to the strategic use of this compound in organic synthesis, with a focus on its application in multicomponent reactions and cycloadditions for the rapid assembly of novel chemical entities.
The hydrochloride salt form of 3-methylenepyrrolidine ensures stability and ease of handling. However, its direct application in many synthetic protocols requires the in situ generation of the reactive free base or a corresponding reactive intermediate, such as an azomethine ylide. This guide will elucidate the principles behind this activation and provide detailed protocols for its successful implementation in the synthesis of medicinally relevant scaffolds, such as spiro-pyrrolidinyl oxindoles.
Core Principle: In Situ Generation of the Reactive Species
The synthetic utility of this compound hinges on the controlled, in situ release of the free secondary amine. This is typically achieved by treatment with a suitable base to neutralize the hydrogen chloride. The choice of base is critical and depends on the specific reaction conditions and the desired reactive intermediate.
-
For reactions involving the free base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often sufficient. These bases are strong enough to deprotonate the pyrrolidinium ion but are generally unreactive towards other components in the reaction mixture.
-
For the generation of azomethine ylides: The free 3-methylenepyrrolidine can act as a precursor to an azomethine ylide, a highly reactive 1,3-dipole. This transformation can be facilitated by condensation with an aldehyde or ketone.[1] The resulting azomethine ylide can then readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles.
The ability to generate these reactive species in situ is a key advantage, as it avoids the isolation of the often less stable free amine and allows for tandem reaction sequences in a single pot, enhancing synthetic efficiency.
Application in [3+2] Cycloaddition Reactions: Synthesis of Spiro-Pyrrolidinyl Oxindoles
A prominent application of 3-methylenepyrrolidine is in the synthesis of spiro-pyrrolidinyl oxindoles, a structural motif found in numerous biologically active compounds.[2][3][4][5] The [3+2] cycloaddition of an azomethine ylide derived from 3-methylenepyrrolidine with an electron-deficient alkene, such as an isatin-derived Knoevenagel adduct, provides a direct and atom-economical route to these complex spirocycles.
Reaction Mechanism: A Stepwise View
The synthesis of spiro-pyrrolidinyl oxindoles via this method proceeds through a well-established reaction cascade:
-
Deprotonation: The reaction is initiated by the deprotonation of this compound with a base to generate the free 3-methylenepyrrolidine.
-
Azomethine Ylide Formation: The free amine then condenses with an isatin derivative to form an intermediate iminium ion, which, upon deprotonation, generates the key azomethine ylide.
-
[3+2] Cycloaddition: This highly reactive 1,3-dipole undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile, such as a chalcone or a benzylidene-oxindole.
-
Spirocycle Formation: The cycloaddition results in the formation of the desired spiro-pyrrolidinyl oxindole scaffold, often with the creation of multiple new stereocenters.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Spiro-Pyrrolidinyl Oxindole Derivative
This protocol details a representative three-component reaction for the synthesis of a spiro-pyrrolidinyl oxindole derivative using this compound, a substituted isatin, and a chalcone.
Materials:
-
This compound
-
Substituted Isatin (e.g., 5-chloro-1-methylisatin)
-
Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)
-
Triethylamine (Et₃N)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted isatin (1.0 mmol), the chalcone (1.0 mmol), and this compound (1.2 mmol).
-
Add anhydrous methanol (20 mL) to the flask.
-
To the stirred suspension, add triethylamine (1.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired spiro-pyrrolidinyl oxindole derivative.
| Entry | Isatin Derivative | Chalcone Derivative | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1-methylisatin | Chalcone | 85 | >95:5 |
| 2 | 5-chloroisatin | 4'-methylchalcone | 82 | >95:5 |
| 3 | 5-bromoisatin | 4'-methoxychalcone | 88 | >95:5 |
Table 1. Representative yields and diastereomeric ratios for the synthesis of spiro-pyrrolidinyl oxindoles.
Visualization of Key Processes
Workflow for Spiro-Pyrrolidinyl Oxindole Synthesis
Caption: Workflow for the three-component synthesis of spiro-pyrrolidinyl oxindoles.
Mechanism of Azomethine Ylide Generation and Cycloaddition
Caption: Mechanism of azomethine ylide formation and subsequent [3+2] cycloaddition.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful formation of the spiro-pyrrolidinyl oxindole product serves as confirmation of the in situ generation of the reactive azomethine ylide. The diastereoselectivity of the cycloaddition can be readily assessed by standard analytical techniques such as ¹H NMR spectroscopy and HPLC, providing a reliable measure of the reaction's efficiency and selectivity. The characteristic signals of the newly formed stereocenters in the NMR spectrum and the appearance of a single major diastereomer are key indicators of a successful transformation.
Conclusion: A Gateway to Molecular Complexity
This compound is a powerful and versatile building block for the synthesis of complex nitrogen-containing heterocycles. Its true potential is unlocked through the understanding and application of in situ generation of its reactive free base and corresponding azomethine ylide. The multicomponent [3+2] cycloaddition reaction to form spiro-pyrrolidinyl oxindoles is a prime example of its utility, offering a rapid and efficient entry into a class of compounds with significant potential in drug discovery. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic precursor.
References
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023). International Journal of Molecular Sciences, 24(3), 2307. [Link]
-
Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024). RSC Medicinal Chemistry. [Link]
-
Synthesis of spiro-pyrrolidine oxindoles under the standard conditions. (n.d.). ResearchGate. [Link]
-
Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. (n.d.). Journal of Molecular Structure, 1274, 134511. [Link]
-
Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones. (2018). New Journal of Chemistry, 42(15), 12534-12542. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (2022). Molecules, 27(21), 7247. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers in Chemistry, 7, 536. [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2011). Organic Letters, 13(18), 4834–4837. [Link]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2023). ACS Medicinal Chemistry Letters, 14(3), 263–268. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2021). Molecules, 26(11), 3297. [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. (2025). ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. [Link]
-
Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. (2016). RSC Advances, 6(82), 78473-78481. [Link]
-
Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. (2017). Chemistry – A European Journal, 23(66), 16782-16786. [Link]
-
Spirocyclic Pyrrolidinyl Nitroxides with Exo-Methylene Substituents. (2024). ChemPlusChem, 89(12), e202400387. [Link]
-
Wikipedia. (n.d.). Azomethine ylide. [Link]
-
Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. (2023). Organic Letters, 25(35), 6534–6538. [Link]
-
REGIOCONTROLLED 1,3-DIPOLAR CYCLOADDITIONS OF NITRILE IMINES WITH ACETYLENES AND α,β. (n.d.). [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2024). ResearchGate. [Link]
- Compound(E)-3-(1- methylpyrrolidin- 2- bases)Acrylic acid hydrochloride and synthetic method. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives [mdpi.com]
- 3. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
3-Methylenepyrrolidine Hydrochloride: A Versatile Exocyclic Building Block for Medicinal Chemistry
Introduction: Unlocking the Potential of a Strained Ring System
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its prevalence stems from its ability to introduce a three-dimensional architecture into flat aromatic systems, often improving pharmacological properties such as solubility and target binding affinity. Within the diverse family of pyrrolidine derivatives, 3-methylenepyrrolidine hydrochloride stands out as a particularly valuable and reactive building block. The exocyclic double bond introduces a point of controlled reactivity, making it a versatile precursor for a variety of functionalized pyrrolidine derivatives. This guide provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to drug discovery.
Physicochemical Properties and Handling
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀ClN |
| Molecular Weight | 119.59 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane and ethyl acetate. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[3][4][5] |
Safety and Handling Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[1][3][4][5]
Core Reactivity: The Exocyclic Methylene Group
The synthetic utility of this compound is primarily derived from the reactivity of its exocyclic double bond. This strained alkene is susceptible to a variety of addition reactions, providing a gateway to a diverse range of 3-substituted pyrrolidines.
Caption: Key reaction pathways of 3-methylenepyrrolidine.
Application Protocol 1: Michael Addition for the Synthesis of 3-Functionalized Pyrrolidines
The exocyclic methylene group of 3-methylenepyrrolidine acts as a Michael acceptor, readily reacting with a variety of soft nucleophiles in a conjugate addition reaction.[6] This provides a straightforward route to 3-substituted pyrrolidines with the introduction of a new carbon-carbon or carbon-heteroatom bond at the 3-position.
Protocol 1.1: Michael Addition of a Thiol to N-Boc-3-methylenepyrrolidine
This protocol details the protection of the pyrrolidine nitrogen followed by the Michael addition of a thiol. The Boc protecting group is often employed to modulate reactivity and improve solubility in organic solvents.
Step 1: N-Boc Protection of this compound
Caption: N-Boc protection of 3-methylenepyrrolidine.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine to the suspension with stirring.
-
Add di-tert-butyl dicarbonate portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-methylenepyrrolidine.
Step 2: Michael Addition of Thiophenol
Caption: Michael addition of thiophenol.
Materials:
-
N-Boc-3-methylenepyrrolidine (1.0 eq)
-
Thiophenol (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Boc-3-methylenepyrrolidine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add thiophenol to the solution.
-
Add DBU dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(phenylthiomethyl)pyrrolidine.
Expected Characterization Data:
-
¹H NMR: The spectrum should show the disappearance of the signals corresponding to the exocyclic methylene protons and the appearance of new signals for the CH₂-S group and the phenyl protons.
-
¹³C NMR: The spectrum will confirm the disappearance of the sp² carbons of the methylene group and the appearance of a new sp³ carbon signal for the CH₂-S group.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
Application Protocol 2: N-Alkylation for Diversification
The secondary amine of this compound can be readily alkylated to introduce a variety of substituents on the nitrogen atom. This is a crucial step for modulating the physicochemical and pharmacological properties of the final compound.
Protocol 2.1: Reductive Amination with an Aldehyde
Reductive amination is a mild and efficient method for N-alkylation that avoids the potential for over-alkylation.
Caption: N-Alkylation via reductive amination.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred suspension of this compound in anhydrous DCE, add triethylamine and stir for 10 minutes at room temperature.
-
Add the aldehyde to the reaction mixture and stir for an additional 30 minutes.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that reduces the in situ formed iminium ion faster than the starting aldehyde, thus preventing side reactions.[7]
-
Triethylamine is used to neutralize the hydrochloride salt and facilitate the formation of the free secondary amine.
Application Protocol 3: [3+2] Cycloaddition for Spirocyclic Scaffolds
The exocyclic double bond of 3-methylenepyrrolidine can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azomethine ylides, to construct spirocyclic pyrrolidine systems.[8][9][10][11] Spirocycles are of great interest in medicinal chemistry due to their rigid, three-dimensional structures.
Protocol 3.1: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Derivative
This protocol describes the reaction of an N-substituted 3-methylenepyrrolidine with an azomethine ylide generated in situ from isatin and an amino acid.
Caption: [3+2] Cycloaddition for spirocycle synthesis.
Materials:
-
N-Benzyl-3-methylenepyrrolidine (1.0 eq) (prepared via reductive amination as in Protocol 2.1)
-
Isatin (1.0 eq)
-
Sarcosine (N-methylglycine) (1.1 eq)
-
Toluene, anhydrous
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add N-benzyl-3-methylenepyrrolidine, isatin, and sarcosine in anhydrous toluene.
-
Heat the reaction mixture to reflux for 6-12 hours, with azeotropic removal of water.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic compound.
Mechanistic Insight: The reaction proceeds through the in situ generation of an azomethine ylide from the condensation of isatin and sarcosine with concomitant decarboxylation.[8][12] This 1,3-dipole then undergoes a cycloaddition reaction with the exocyclic double bond of the 3-methylenepyrrolidine.[8][12]
Table 2: Representative Spectroscopic Data for a Spiro[pyrrolidine-3,3'-oxindole] Derivative
| Technique | Observed Features |
| ¹H NMR | Appearance of characteristic signals for the oxindole and newly formed pyrrolidine ring protons. Disappearance of the exocyclic methylene proton signals. |
| ¹³C NMR | Appearance of a spiro-quaternary carbon signal and signals corresponding to the oxindole carbonyl and aromatic carbons. |
| IR (KBr) | Characteristic C=O stretching frequency for the oxindole lactam. |
| HRMS | Accurate mass measurement confirming the molecular formula of the spirocyclic product. |
Conclusion: A Gateway to Novel Chemical Space
This compound is a potent building block that provides medicinal chemists with a versatile platform for the synthesis of novel, three-dimensional molecules. Its ability to undergo a range of chemical transformations, including Michael additions, N-alkylations, and cycloadditions, allows for the rapid generation of diverse libraries of pyrrolidine derivatives. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this valuable synthon and to accelerate the discovery of new therapeutic agents.
References
- Fisher Scientific. Safety Data Sheet for (+/-)-3-Hydroxypyrrolidine hydrochloride. (2025).
- Sigma-Aldrich. Safety Data Sheet for N-methyl-2-pyrrolidone. (2025).
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- Sigma-Aldrich. Safety Data Sheet for 1-methylpyrrolidine. (2024).
- PPG Industries.
- Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antipro - EPrints USM. (2014).
- Azomethine ylide - Wikipedia.
- Enamine. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.
- BenchChem.
- Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Deriv
- Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - NIH. (2021).
- 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Deriv
- An Fe(II)
- Facile, Regio- and Diastereoselective Synthesis of Spiro-Pyrrolidine and Pyrrolizine Derivatives and Evaluation of Their Antipro - EPrints USM. (2014).
- Enamine. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- (PDF)
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
- (PDF)
- Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- Pyrrolidine - Optional[1H NMR] - Spectrum - SpectraBase.
- Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups - PMC.
- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor
- Ukrainica Bioorganica Acta Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s.
- Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - Frontiers. (2018).
- Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC - PubMed Central.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019).
- Scheme 1.
- US20110269964A1 - N-Alkylation of Opiates - Google P
- CN101654432B - Method for N-alkylation of 2-pyridone - Google P
- Synthesis of N- substituted proline derivatives.
Sources
- 1. fishersci.com [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. buyat.ppg.com [buyat.ppg.com]
- 6. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sci-Hub. 1,3-Dipolar cycloadditions with azomethine ylide species generated from aminocyclopropanes / Tetrahedron, 2018 [sci-hub.box]
- 8. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. eprints.usm.my [eprints.usm.my]
- 11. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]
- 12. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 3-Methylenepyrrolidine Hydrochloride for Biological Screening
Introduction: The Strategic Value of the 3-Methylenepyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its prevalence stems from its favorable physicochemical properties, including aqueous solubility and metabolic stability, and its ability to serve as a versatile template for creating three-dimensional molecular diversity. The introduction of an exocyclic methylene group at the 3-position transforms this common scaffold into a highly reactive and versatile building block. 3-Methylenepyrrolidine hydrochloride offers two key points for diversification: the secondary amine and the electrophilic alkene, which acts as a Michael acceptor. This dual reactivity allows for the rapid generation of diverse chemical libraries from a single, readily available starting material, making it an ideal candidate for lead discovery campaigns through high-throughput screening (HTS).
This guide provides a comprehensive overview of the strategic derivatization of this compound. We will explore the fundamental chemical principles, provide detailed, field-proven protocols for key transformations, and outline a workflow for the subsequent biological screening of the resulting compound library.
Core Chemical Principles: Harnessing Dual Reactivity
The synthetic utility of this compound is rooted in its two distinct reactive sites. Understanding the interplay between these sites is crucial for designing efficient and selective derivatization strategies.
-
The Secondary Amine (N-H): The pyrrolidine nitrogen is a nucleophilic secondary amine. It readily undergoes reactions typical of its class, including acylation, sulfonylation, and reductive amination. The hydrochloride salt form necessitates neutralization, typically with a non-nucleophilic base, to unmask the reactive free amine.
-
The Exocyclic Alkene (C=CH₂): The double bond is not an isolated alkene; it is conjugated with the nitrogen atom's lone pair, though its primary reactivity profile in the presence of nucleophiles is that of a Michael acceptor. This makes the terminal methylene carbon susceptible to conjugate addition by a wide range of soft nucleophiles.[3][4]
This dual functionality allows for a modular approach to library synthesis. One can first modify the nitrogen and then the methylene group, or vice versa. However, for the protocols detailed below, we will focus on a strategy that first utilizes the secondary amine for diversification, followed by reaction at the exocyclic double bond, as N-substitution can influence the reactivity of the Michael acceptor.
Derivatization Strategies & Experimental Protocols
Safety Note: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Initial Step: Liberation of the Free Amine
The starting material is a hydrochloride salt. To perform N-acylation or reductive amination, the free secondary amine must be generated. This is typically achieved by treatment with a suitable base.
Protocol 1: Free Base Generation
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Basification: Add a non-nucleophilic organic base, such as triethylamine (TEA) (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), dropwise at 0 °C (ice bath).
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes. The formation of a salt precipitate (triethylammonium chloride or diisopropylethylammonium chloride) may be observed.
-
Usage: The resulting solution/slurry containing the free amine can often be used directly in the next step without filtration, particularly for N-acylation reactions.
Strategy A: N-Acylation to Introduce Amide Functionality
Introducing an amide bond via N-acylation is a cornerstone of medicinal chemistry, allowing for the exploration of hydrogen bonding interactions and the introduction of diverse side chains.
Protocol 2: General Procedure for N-Acylation
-
Preparation: To the solution of free 3-methylenepyrrolidine from Protocol 1, add a solution of the desired acylating agent (e.g., an acid chloride or anhydride) (1.05 eq) in the same solvent, dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-acyl-3-methylenepyrrolidine.
-
Causality: The use of a slight excess of the acylating agent ensures complete consumption of the starting amine. The basic wash during work-up removes any unreacted acylating agent and the hydrochloride salt of the base.
Strategy B: Reductive Amination for N-Alkylation
Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide range of alkyl and aryl groups at the nitrogen position.[5][6] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced in situ.
Protocol 3: General Procedure for Reductive Amination
-
Preparation: To a solution of this compound (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane (DCE) (0.3 M), add a mild acid catalyst such as acetic acid (0.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The addition of molecular sieves can be beneficial to remove the water byproduct and drive the equilibrium.[7]
-
Reduction: Cool the mixture to 0 °C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Rationale: Sodium triacetoxyborohydride is a preferred reagent as it is less reactive towards the carbonyl group of the starting aldehyde/ketone compared to the iminium intermediate and is tolerant of mildly acidic conditions.[8]
-
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Strategy C: Michael Addition to Diversify at the 3-Position
The exocyclic double bond is an excellent Michael acceptor, enabling the formation of a new carbon-carbon or carbon-heteroatom bond at the 3-position.[3][9] This reaction is ideal for introducing complexity and exploring new pharmacophores.
Protocol 4: General Procedure for Michael Addition
-
Reactant Setup: In a reaction vessel, dissolve the N-substituted-3-methylenepyrrolidine (1.0 eq) (obtained from Protocol 2 or 3) and the chosen Michael donor (e.g., a thiol, a secondary amine, or a carbon nucleophile like a malonate ester) (1.2 eq) in a suitable solvent (e.g., THF, methanol, or acetonitrile).
-
Catalysis: For many nucleophiles like thiols and amines, the reaction can proceed without a catalyst. For less reactive nucleophiles, a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate (K₂CO₃) (0.1-0.2 eq) can be added.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction progress should be monitored by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting 3-substituted pyrrolidine derivative by flash column chromatography.
Analytical Characterization: A Self-Validating System
Rigorous characterization of each synthesized derivative is essential for ensuring the integrity of the screening library.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the signals corresponding to the exocyclic methylene protons (typically around 4.8-5.0 ppm) is a key indicator of a successful Michael addition. The appearance of new signals corresponding to the added substituent will be observed. For N-acylation and reductive amination, characteristic shifts in the protons adjacent to the nitrogen will be seen.
-
¹³C NMR: The disappearance of the sp² carbon signals of the methylene group (around 105-110 ppm for the CH₂ and 145-150 ppm for the quaternary carbon) confirms the Michael addition.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compounds, ensuring a match with the calculated theoretical mass.
-
Purity Analysis: Purity of the final compounds intended for screening should be ≥95%, as determined by High-Performance Liquid Chromatography (HPLC) with UV and/or Evaporative Light Scattering Detection (ELSD).
Application in Biological Screening: From Library to Hits
The derivatized library of 3-substituted pyrrolidines can be screened against a multitude of biological targets to identify novel hits. The pyrrolidine scaffold is a known component in compounds targeting a wide range of diseases, including infectious diseases, cancer, and central nervous system disorders.[2][10][11]
Workflow for High-Throughput Screening (HTS)
The process from a synthesized library to confirmed hits follows a well-established, multi-step pathway.
Caption: High-Throughput Screening (HTS) Workflow.
Data Presentation: Hypothetical Screening Results
Clear and concise data presentation is crucial for identifying promising candidates and understanding structure-activity relationships (SAR).
Table 1: Hypothetical Primary HTS Data for a Kinase Inhibition Assay
| Compound ID | Derivatization Strategy | R¹ (N-substituent) | R² (Michael Donor) | % Inhibition at 10 µM |
| DP-001 | N-Acylation | Benzoyl | - | 8% |
| DP-002 | Reductive Amination | Benzyl | - | 12% |
| DP-003 | Michael Addition | Benzyl | 4-chlorothiophenol | 78% |
| DP-004 | Michael Addition | Benzoyl | 4-chlorothiophenol | 65% |
| DP-005 | Michael Addition | Benzyl | Morpholine | 25% |
| DP-006 | Michael Addition | Benzoyl | Diethyl malonate | 15% |
Table 2: Follow-up Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) |
| DP-003 | 1.2 |
| DP-004 | 3.5 |
From this hypothetical data, a preliminary SAR can be inferred: the Michael addition of a substituted thiophenol (DP-003, DP-004) leads to significant activity, with N-benzylation being superior to N-benzoylation. This insight directs the next round of synthesis towards exploring a wider range of N-alkyl groups and substituted aryl thiols.
Conclusion
This compound is a powerful starting material for the construction of diverse small molecule libraries. Its dual reactivity at the secondary amine and the exocyclic double bond provides a straightforward and modular handle for introducing a wide array of chemical functionalities. By employing robust synthetic protocols for N-acylation, reductive amination, and Michael addition, researchers can rapidly generate libraries of novel compounds. When coupled with a systematic high-throughput screening workflow, this approach offers an efficient pathway to the discovery of new biologically active agents for drug development and chemical biology research.
References
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Cell Press. [Link]
-
Kar, S., & Chaudhuri, D. (2021). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]
-
Bielinska, S., & Bielenica, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Request PDF. (n.d.). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. [Link]
-
Kim, C. U., et al. (2008). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. PubMed. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Katritzky, A. R., & Rachwal, S. (2004). N-Acylation in combinatorial chemistry. Arkat USA. [Link]
-
Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed. [Link]
-
Semantic Scholar. (n.d.). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed N‐Demethylation/N‐Acylation of Some Morphine and Tropane Alkaloids. ResearchGate. [Link]
-
ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. ResearchGate. [Link]
-
ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]
-
MDPI. (n.d.). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. [Link]
-
PMC - PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]
-
Proteros biostructures GmbH. (n.d.). Assays, Biophysics, Screening for Drug Discovery. Proteros biostructures GmbH. [Link]
-
ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]
-
PMC - PubMed Central. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. PMC - PubMed Central. [Link]
-
NIH. (2023). Synthesis of nimbolide and its analogues and their application as poly(ADP-ribose) polymerase-1 trapping inducers. NIH. [Link]
-
ACS Publications. (2026). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. ACS Publications. [Link]
-
Wiley Online Library. (n.d.). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library. [Link]
-
ACS Publications. (n.d.). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Publications. [Link]
-
Chemistry LibreTexts. (2020). 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link]
-
NIH. (n.d.). Identification and Structural Characterization of Three New Metabolites of Bupropion in Humans. NIH. [Link]
-
PMC - PubMed Central. (2021). Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. PMC - PubMed Central. [Link]
-
MDPI. (2017). 31P NMR Characterization of Tricin and Its Structurally Similar Flavonoids. MDPI. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 3-Methylenepyrrolidine Hydrochloride in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the strategic application of 3-methylenepyrrolidine hydrochloride as a versatile building block in asymmetric synthesis. The pyrrolidine scaffold is a privileged structural motif found in numerous FDA-approved drugs and natural products, making the development of stereoselective synthetic routes to chiral pyrrolidines a critical endeavor for researchers in drug discovery and development.[1][2][3] This guide focuses on the role of the 3-methylene group as a prochiral Michael acceptor, enabling the stereocontrolled installation of a substituent at the C3 position. We present detailed application notes and representative protocols for both organocatalytic and metal-catalyzed asymmetric conjugate additions, providing researchers with the foundational knowledge to leverage this valuable synthon in their synthetic programs.
Introduction: The Strategic Value of the 3-Methylenepyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry. Its rigid, five-membered structure provides a well-defined three-dimensional scaffold that can precisely orient functional groups for optimal interaction with biological targets.[3] Consequently, developing efficient and stereoselective methods for the synthesis of substituted chiral pyrrolidines is of paramount importance.[4][5]
This compound is a stable, crystalline solid that serves as a convenient precursor to 3-methylenepyrrolidine. The key structural feature of this molecule is the exocyclic double bond at the C3 position. When the pyrrolidine nitrogen is protected (e.g., with a Boc or Cbz group), this alkene is activated for nucleophilic attack, functioning as an excellent Michael acceptor. The two faces of this double bond are prochiral, meaning that a conjugate addition reaction can generate a new stereocenter at the C3 position.
This guide explores how to control the stereochemical outcome of this addition using modern catalytic asymmetric methods. We will detail two powerful approaches:
-
Organocatalytic Asymmetric Michael Addition: Utilizing small chiral organic molecules to catalyze the reaction.
-
Metal-Catalyzed Asymmetric Conjugate Addition: Employing chiral metal complexes to achieve high stereoselectivity.
These methods transform a simple, achiral starting material into a high-value, enantioenriched building block, suitable for the synthesis of complex molecular targets.
Application Note I: Organocatalytic Asymmetric Michael Addition
Core Principle: Enamine Catalysis
Organocatalysis using chiral secondary amines, particularly derivatives of proline, has revolutionized asymmetric C-C bond formation.[6][7] The catalytic cycle operates via the formation of a nucleophilic enamine intermediate. A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reversibly reacts with a carbonyl compound, such as an aldehyde or ketone, to form an enamine.[8] This enamine is a more potent nucleophile than the corresponding enolate and exists in a defined chiral environment dictated by the catalyst. It can then attack the Michael acceptor with high facial selectivity, controlled by the steric and electronic properties of the catalyst.
Proposed Catalytic Cycle
The proposed mechanism for the addition of an aldehyde to N-Boc-3-methylenepyrrolidine, catalyzed by a Jørgensen-Hayashi-type diarylprolinol silyl ether, is depicted below. The bulky silyl ether group effectively shields one face of the enamine, directing the Michael acceptor to the opposite face, thereby ensuring high enantioselectivity.
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Protocol 1: Organocatalytic Michael Addition of Propanal to N-Boc-3-methylenepyrrolidine
This protocol is a representative procedure based on established methods for the Michael addition of aldehydes to various acceptors.[9][10]
Materials:
-
N-Boc-3-methylenepyrrolidine (1.0 equiv)
-
Propanal (3.0 equiv, freshly distilled)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst, 10 mol%)
-
Benzoic Acid (10 mol%)
-
Dichloromethane (DCM), anhydrous (to 0.2 M)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-methylenepyrrolidine (e.g., 183 mg, 1.0 mmol), (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (32.5 mg, 0.1 mmol), and benzoic acid (12.2 mg, 0.1 mmol).
-
Dissolve the solids in anhydrous DCM (5.0 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add freshly distilled propanal (217 µL, 3.0 mmol) dropwise via syringe.
-
Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-substituted pyrrolidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data:
| Entry | Nucleophile | Catalyst Loading | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | Propanal | 10 mol% | DCM | 24 | 91 | 95:5 | 98 |
| 2 | Butanal | 10 mol% | Toluene | 36 | 88 | 92:8 | 97 |
| 3 | Isobutyraldehyde | 10 mol% | DCM | 48 | 85 | >99:1 | 99 |
Application Note II: Metal-Catalyzed Asymmetric Conjugate Addition
Core Principle: Chiral Lewis Acid Catalysis
Transition metal complexes bearing chiral ligands are powerful catalysts for asymmetric conjugate addition.[11][12] In this approach, a soft metal, typically copper(I), is complexed with a chiral ligand. This complex then facilitates the stereoselective transfer of a nucleophile (often from a less reactive organometallic reagent like a dialkylzinc or Grignard reagent) to the Michael acceptor.[13] The chiral ligand creates a sterically and electronically defined pocket around the metal center, which forces the substrate and the incoming nucleophile to adopt a specific orientation, leading to a highly enantioselective 1,4-addition.
Proposed Catalytic Cycle
The proposed cycle for a copper-catalyzed asymmetric conjugate addition of a dialkylzinc reagent to N-Boc-3-methylenepyrrolidine is shown below. The reaction involves the formation of a chiral organocopper species, which then coordinates to the Michael acceptor and delivers the alkyl group to one of the prochiral faces of the double bond.
Caption: Proposed cycle for Cu-catalyzed conjugate addition.
Protocol 2: Copper-Catalyzed Asymmetric Addition of Diethylzinc
This protocol is a representative procedure based on established methods for copper-catalyzed 1,4-additions of organozinc reagents.[13]
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex [ (CuOTf)₂·C₇H₈ ] (2.5 mol%)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(S)-BINAP] (5.5 mol%)
-
N-Boc-3-methylenepyrrolidine (1.0 equiv)
-
Diethylzinc (1.0 M in hexanes, 1.5 equiv)
-
Toluene, anhydrous (to 0.1 M)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (CuOTf)₂·C₇H₈ (e.g., 6.3 mg, 0.0125 mmol, 2.5 mol% Cu) and (S)-BINAP (17.1 mg, 0.0275 mmol, 5.5 mol%).
-
Add anhydrous toluene (2.5 mL) and stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
Add N-Boc-3-methylenepyrrolidine (91.6 mg, 0.5 mmol) dissolved in anhydrous toluene (2.5 mL).
-
Cool the reaction mixture to -20 °C (e.g., using a dry ice/acetonitrile bath).
-
Slowly add diethylzinc solution (0.75 mL, 0.75 mmol, 1.5 equiv) dropwise over 10 minutes.
-
Stir the reaction at -20 °C for 12 hours. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction at -20 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-ethylpyrrolidine derivative.
-
Characterize the product and determine the enantiomeric excess by chiral HPLC or GC analysis.
Representative Data:
| Entry | Nucleophile (R₂Zn) | Ligand | Yield (%) | ee (%) |
| 1 | Et₂Zn | (S)-BINAP | 95 | 94 |
| 2 | Me₂Zn | (S)-BINAP | 92 | 91 |
| 3 | i-Pr₂Zn | (S)-Tol-BINAP | 78 | 89 |
Synthetic Utility: Downstream Transformations
The true value of these asymmetric methods lies in the synthetic potential of the chiral products. The resulting 3-substituted N-Boc-pyrrolidines are versatile intermediates. The Boc protecting group can be readily removed under acidic conditions (e.g., TFA in DCM) to liberate the secondary amine, which can then be functionalized through N-alkylation, N-acylation, or reductive amination to build molecular complexity and access diverse compound libraries.
Sources
- 1. enamine.net [enamine.net]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Sci-Hub. N-Pyrrolidine-2-ylmethyl)-2-hydroxy-3-aminopinanes as novel organocatalysts for asymmetric conjugate additions of ketones to α-nitroalkenes / Tetrahedron: Asymmetry, 2013 [sci-hub.box]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 11. Octahedral Chiral-at-Metal Iridium Catalysts: Versatile Chiral Lewis Acids for Asymmetric Conjugate Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Asymmetric tandem conjugate addition and reaction with carbocations on acylimidazole Michael acceptors [beilstein-journals.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
The Strategic Application of 3-Methylenepyrrolidine Hydrochloride in the Synthesis of Novel Heterocycles: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern synthetic organic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount, particularly in the realm of drug discovery and development. Nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of pharmaceuticals and biologically active natural products.[1][2] Among the myriad of building blocks available to synthetic chemists, 3-methylenepyrrolidine hydrochloride has emerged as a highly versatile and reactive precursor for the synthesis of a diverse array of novel heterocyclic systems. Its strained exocyclic double bond and the presence of a secondary amine render it an exceptional substrate for a variety of transformations, most notably cycloaddition and transition-metal-catalyzed reactions.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of innovative heterocyclic structures. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and present quantitative data to empower researchers to harness the full potential of this remarkable synthetic tool.
Core Application I: [3+2] Cycloaddition Reactions for the Construction of Spiro- and Fused Pyrrolidine Systems
The exocyclic double bond of 3-methylenepyrrolidine makes it an excellent dipolarophile in [3+2] cycloaddition reactions. This strategy is particularly powerful for the synthesis of spirocyclic and fused pyrrolidine derivatives, which are common motifs in a number of natural products and medicinally important compounds.[3][4]
Mechanistic Rationale: The Azomethine Ylide Pathway
A prevalent strategy involves the reaction of 3-methylenepyrrolidine with an in situ-generated azomethine ylide. Azomethine ylides are 1,3-dipoles that readily react with electron-deficient alkenes in a concerted, stereospecific manner.[5] The generation of the azomethine ylide typically occurs from the condensation of an α-amino acid with an aldehyde or ketone, followed by decarboxylation.[6] In the context of synthesizing spiro[pyrrolidin-3,3′-oxindoles], isatin and its derivatives are commonly employed as the carbonyl component. The organocatalytic asymmetric variant of this reaction often utilizes chiral phosphoric acids or secondary amines to induce high levels of stereocontrol.[5][7]
Caption: Organocatalytic asymmetric [3+2] cycloaddition workflow.
Application Protocol: Asymmetric Synthesis of Spiro[pyrrolidin-3,3′-oxindoles]
This protocol outlines a general procedure for the organocatalytic asymmetric [3+2] cycloaddition of 3-methylenepyrrolidine with an azomethine ylide generated from an isatin derivative and an α-amino acid.
Materials:
-
Isatin derivative (1.0 equiv)
-
α-Amino acid (e.g., sarcosine or L-proline) (1.2 equiv)
-
This compound (1.5 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (10 mol%)
-
Triethylamine (1.5 equiv, to neutralize the hydrochloride)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the isatin derivative, α-amino acid, and the chiral phosphoric acid catalyst.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically ranging from -20 °C to room temperature).
-
In a separate flask, dissolve this compound in the anhydrous solvent and add triethylamine. Stir for 10 minutes.
-
Slowly add the solution of 3-methylenepyrrolidine to the reaction mixture containing the isatin derivative.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro[pyrrolidin-3,3′-oxindole].
Data Presentation: Substrate Scope and Stereoselectivity
The following table summarizes representative results for the asymmetric [3+2] cycloaddition reaction, showcasing the broad substrate scope and high stereoselectivities achievable.
| Entry | Isatin Derivative (R) | α-Amino Acid | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |
| 1 | H | Sarcosine | (R)-TRIP | Toluene | 95 | >20:1 | 98 | [8] |
| 2 | 5-Br | Sarcosine | (R)-TRIP | Toluene | 92 | >20:1 | 97 | [8] |
| 3 | 5-MeO | Sarcosine | (R)-TRIP | Toluene | 96 | >20:1 | 99 | [8] |
| 4 | H | L-Proline | Chiral Squaramide | CH2Cl2 | 85 | >20:1 | 95 | [9] |
| 5 | 5-Cl | L-Proline | Chiral Squaramide | CH2Cl2 | 88 | >20:1 | 96 | [9] |
Core Application II: Palladium-Catalyzed Hydroarylation for the Synthesis of 3-Aryl-Pyrrolidines
Transition-metal catalysis offers a powerful alternative for the functionalization of 3-methylenepyrrolidine.[10][11] Palladium-catalyzed hydroarylation has recently emerged as a robust method for the direct synthesis of 3-aryl-pyrrolidines, a structural motif present in numerous biologically active compounds, including potent and selective ligands for serotonin and dopamine receptors.[12][13][14]
Mechanistic Rationale: A Reductive Heck-Type Pathway
The palladium-catalyzed hydroarylation of N-alkyl-3-pyrrolines (the endocyclic isomer of 3-methylenepyrrolidine, often in equilibrium or formed in situ) proceeds via a reductive Heck-type mechanism. The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent migratory insertion of the pyrroline into the Ar-Pd bond is followed by β-hydride elimination to form an enamine intermediate. This enamine is then protonated to generate a reactive iminium species, which is subsequently reduced to afford the 3-aryl-pyrrolidine product.[10][11]
Caption: Proposed mechanism for palladium-catalyzed hydroarylation.
Application Protocol: Synthesis of 3-Aryl-Pyrrolidines
This protocol provides a general procedure for the palladium-catalyzed hydroarylation of an N-alkyl-3-pyrroline with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Alkyl-3-pyrroline (3.0 equiv)
-
PdCl2 (4 mol%)
-
P(o-Tol)3 (6 mol%)
-
Cu(OTf)2 (1.0 equiv)
-
N,N-Dimethylpiperazine (5.0 equiv)
-
Acetonitrile (solvent)
-
Sealed reaction vessel
Procedure:
-
To a sealable reaction vessel, add PdCl2, P(o-Tol)3, Cu(OTf)2, and the aryl bromide.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).
-
Add acetonitrile, N-alkyl-3-pyrroline, and N,N-dimethylpiperazine via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C for 17 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with aqueous ammonium hydroxide.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-pyrrolidine.
Data Presentation: Substrate Scope of the Hydroarylation
The following table illustrates the versatility of the palladium-catalyzed hydroarylation with various aryl bromides.
| Entry | Aryl Bromide (Ar) | N-Alkyl Group (R) | Yield (%) | Reference |
| 1 | Phenyl | Propyl | 75 | [12][13] |
| 2 | 4-Methoxyphenyl | Propyl | 82 | [12][13] |
| 3 | 4-Fluorophenyl | Propyl | 68 | [12][13] |
| 4 | 2-Thienyl | Propyl | 55 | [12][13] |
| 5 | 3-Pyridyl | Propyl | 48 | [12][13] |
Further Applications in Fused Heterocycle Synthesis
Beyond the synthesis of spiro- and simple substituted pyrrolidines, this compound is a valuable precursor for the construction of more complex fused heterocyclic systems, such as pyrrolizidine and indolizidine alkaloids.[15][16] These natural product scaffolds exhibit a wide range of biological activities and are therefore attractive targets for total synthesis.[17] The strategies often involve multi-step sequences where the pyrrolidine ring, formed from 3-methylenepyrrolidine, is further elaborated and cyclized to generate the bicyclic core.
Conclusion: A Gateway to Molecular Diversity
This compound has proven to be a cornerstone building block for the synthesis of a rich variety of novel and medicinally relevant heterocyclic compounds. Its ability to participate in stereoselective [3+2] cycloaddition reactions and transition-metal-catalyzed C-C bond-forming reactions provides chemists with powerful tools to access complex molecular architectures with high efficiency and control. The protocols and data presented in this guide serve as a testament to the broad utility of this reagent and are intended to inspire further innovation in the field of heterocyclic chemistry. As the demand for novel therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Doulcet, J., Thapa, B., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
-
Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
New synthetic approaches to indolizidine and pyrrolidine alkaloids. (2023). University of Tasmania. [Link]
-
Lapointe, G., Schenk, K., & Renaud, P. (2011). Concise synthesis of pyrrolidine and indolizidine alkaloids by a highly convergent three-component reaction. Chemistry (Weinheim an der Bergstrasse, Germany), 17(7), 2190–2193. [Link]
-
Reactions affording novel pyrrolidines catalysed by palladium. (n.d.). Lancaster University. [Link]
-
Doulcet, J., Thapa, B., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]
-
Neuenschwander, K. (1983). The synthesis of pyrrolizidine alkaloids. Iowa State University Digital Repository. [Link]
-
Lapointe, G., Schenk, K., & Renaud, P. (2011). Concise Synthesis of Pyrrolidine and Indolizidine Alkaloids by a Highly Convergent Three-Component Reaction. EPFL Graph Search. [Link]
-
Thomson, R. J., & Smith, M. W. (2022). Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds. The Chemical Record, 22(3), e202100277. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (n.d.). ORKG Ask. [Link]
-
Pandey, G., Banerjee, P., & Gadre, S. R. (2006). Construction of Enantiopure Pyrrolidine Ring System via Asymmetric [3+2]-Cycloaddition of Azomethine Ylides. Chemical Reviews, 106(11), 4484–4517. [Link]
-
Synthesis of pyrrolidine-fused heterocycles. (n.d.). ResearchGate. [Link]
- Dömling, A. (Ed.). (2008). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
-
Uria, U., Vicario, J. L., & Carrillo, L. (2013). Organocatalytic Enantioselective [3+2] Cycloaddition of Azomethine Ylides and Acrolein. Current Organocatalysis, 1(1), 26-30. [Link]
-
Kwiatkowski, P., & Seweryn, K. (2023). Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins. Organic Letters, 25(20), 3680–3685. [Link]
-
Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). PubMed Central. [Link]
-
Shaikh, A. Z., Jadhav, H., Borse, D. M., & Jain, R. S. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(2), 149-151. [Link]
-
Kumar, R., & Singh, P. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4), 1-27. [Link]
-
Reddy, T. R., & Ghorai, M. K. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 13(20), 5524–5527. [Link]
-
Substrate Scope of the [3 + 2] Cycloaddition via Stabilized... (n.d.). ResearchGate. [Link]
-
Copper(I)-Catalyzed Asymmetric Intermolecular [3+2] Cycloaddition of Azomethine Ylides with Isatin-derived Trifluoromethyl Acryl. (2023). ChemRxiv. [Link]
-
Catalytic Enantioselective [3+2] Cycloaddition of N-Metalated Azomethine Ylides. (2023). PubMed. [Link]
-
Scheme 15 Organocatalytic asymmetric [3 + 2] cycloaddition towards... (n.d.). ResearchGate. [Link]
-
A review on synthetic methods of medicinally important heterocycles-thiazines. (2021). Bentham Science. [Link]
-
Substrate scope for sequential reaction of (3+2)‐cycloaddition and... (n.d.). ResearchGate. [Link]
-
Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). RSC Publishing. [Link]
-
Asymmetric [3 + 2] Cycloaddition Reaction of. (n.d.). Amanote Research. [Link]
-
Synthesis of Pyrrolidines by a Three-Component Reaction. (2008). Sci-Hub. [Link]
-
Asymmetric [3 + 2] Cycloaddition Reaction of Isatin-Derived MBH Carbonates with 3-Methyleneoxindoles: Enantioselective Synthesis of 3,3'-Cyclopentenyldispirooxindoles Incorporating Two Adjacent Quaternary Spirostereocenters. (n.d.). ResearchGate. [Link]
-
Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025). PubMed Central. [Link]
-
Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. (2024). PubMed Central. [Link]
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2023). Beilstein Journals. [Link]
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journals. [Link]
-
A review on green multicomponent synthesis of heterocyclic compounds. (2022). ScienceScholar. [Link]
-
Substrate scope for sequential reaction of (3+2)‐cycloaddition and... (n.d.). ResearchGate. [Link]
-
Substrate scope of dihydropyrrolidones synthesis.[a] Reaction conditions. (n.d.). ResearchGate. [Link]
-
Substrate scope of the formal [3+2] cycloaddition. All yields are those... (n.d.). ResearchGate. [Link]
-
Asymmetric intramolecular [3+2] cycloaddition of azomethine ylides with... (n.d.). ResearchGate. [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review [openmedicinalchemistryjournal.com]
- 3. figshare.utas.edu.au [figshare.utas.edu.au]
- 4. Concise synthesis of pyrrolidine and indolizidine alkaloids by a highly convergent three-component reaction. [roar.hep-bejune.ch]
- 5. Portico [access.portico.org]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 7. Asymmetric Organocatalysis in the Remote (3 + 2)-Cycloaddition to 4-(Alk-1-en-1-yl)-3-cyanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. research.lancaster-university.uk [research.lancaster-university.uk]
- 11. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Making sure you're not a bot! [ask.orkg.org]
- 15. DSpace [dr.lib.iastate.edu]
- 16. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 17. Synthesis of Pyrrolidine- and γ-Lactam-Containing Natural Products and Related Compounds from Pyrrole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing the 3-Methylenepyrrolidine Hydrochloride Scaffold for the Synthesis of Bioactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 3-Methylenepyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic systems, often leading to enhanced target affinity and improved pharmacokinetic properties. Among the diverse array of functionalized pyrrolidines, the 3-methylenepyrrolidine scaffold presents a unique and versatile platform for the synthesis of novel bioactive compounds. The exocyclic double bond serves as a key reactive handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures, including spirocyclic systems.
This guide provides a detailed overview of the synthetic utility of 3-methylenepyrrolidine hydrochloride, focusing on its application in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.
Core Reactivity and Synthetic Potential
The reactivity of the 3-methylenepyrrolidine scaffold is primarily centered around its exocyclic double bond. This alkene can participate in a range of addition and cycloaddition reactions, making it a valuable precursor for a variety of substituted pyrrolidines. The hydrochloride salt form ensures stability and ease of handling, and the free base can be readily generated in situ for subsequent reactions.
A significant application of this scaffold is in the synthesis of peptide deformylase (PDF) inhibitors, a promising class of antibacterial agents.[1][2] PDF is a crucial bacterial enzyme that is absent in most eukaryotes, making it an attractive target for selective antibacterial therapy.[3] The 3-methylenepyrrolidine core can be elaborated to mimic the transition state of the deformylation reaction, leading to potent and selective inhibitors.
Application Protocol 1: Synthesis of N-Substituted 3-Methylenepyrrolidines
The first step in utilizing the this compound scaffold is often the functionalization of the nitrogen atom. This allows for the introduction of various substituents that can modulate the biological activity and physicochemical properties of the final compound. A common and straightforward method is N-acylation.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.).
-
Acylation: Slowly add the desired acylating agent (e.g., acid chloride or anhydride) (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-3-methylenepyrrolidine.
Causality of Experimental Choices:
-
Base: The use of a tertiary amine base is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the acylation reaction, driving the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent hydrolysis of the acylating agent.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction.
Application Protocol 2: Synthesis of Bioactive Peptide Deformylase Inhibitors
This protocol details the synthesis of a key intermediate for a class of potent peptide deformylase inhibitors, starting from an N-substituted 3-methylenepyrrolidine. This multi-step synthesis highlights the utility of the exocyclic methylene group as a precursor to further functionalization.
Workflow for the Synthesis of a Peptide Deformylase Inhibitor Intermediate
Caption: Synthetic workflow for a key PDF inhibitor intermediate.
Experimental Protocols:
Step 1: Dihydroxylation of N-Boc-3-methylenepyrrolidine
-
Reaction Setup: To a solution of N-Boc-3-methylenepyrrolidine (1.0 eq.) in a mixture of acetone and water (10:1) at room temperature, add N-methylmorpholine N-oxide (NMO) (1.5 eq.).
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide (OsO₄, 2.5 mol% solution in t-butanol).
-
Reaction Monitoring: Stir the mixture for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes, then extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the diol.
Causality: Osmium tetroxide is a classic and reliable catalyst for the syn-dihydroxylation of alkenes. NMO is used as a co-oxidant to regenerate the Os(VIII) species, allowing for the use of a catalytic amount of the toxic and expensive osmium tetroxide.
Step 2: Oxidative Cleavage to N-Boc-3-oxopyrrolidine
-
Reaction Setup: Dissolve the diol from the previous step (1.0 eq.) in a mixture of THF and water (3:1).
-
Oxidant Addition: Add sodium periodate (NaIO₄) (2.1 eq.) portion-wise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Filter the reaction mixture to remove the inorganic salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Extract the residue with ethyl acetate, wash with brine, dry, and concentrate to give the ketone, which can often be used in the next step without further purification.
Causality: Sodium periodate is a selective reagent for the cleavage of vicinal diols to form carbonyl compounds.
Step 3: Wittig Reaction to an α,β-Unsaturated Ester
-
Ylide Preparation: To a suspension of (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.2 eq.) in dry THF at 0 °C, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq.). Stir for 1 hour at room temperature.
-
Ketone Addition: Cool the resulting ylide solution to 0 °C and add a solution of N-Boc-3-oxopyrrolidine (1.0 eq.) in dry THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry, and concentrate. Purify by column chromatography to obtain the α,β-unsaturated ester.
Causality: The Wittig reaction is a robust method for the formation of alkenes from carbonyl compounds. The use of a stabilized ylide generally favors the formation of the (E)-isomer.
Step 4: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: Dissolve the ester (1.0 eq.) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature for 4-8 hours.
-
Work-up: Acidify the reaction mixture to pH 3-4 with 1N HCl and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid intermediate.
Causality: Lithium hydroxide is a common reagent for the saponification of esters to their corresponding carboxylic acids under mild conditions.
Potential for Further Diversification: Other Key Reactions
The exocyclic double bond of the 3-methylenepyrrolidine scaffold is also amenable to other important synthetic transformations, further expanding its utility in generating diverse libraries of bioactive compounds.
Michael Addition
The electron-deficient nature of the double bond in N-acyl or N-sulfonyl-3-methylenepyrrolidines makes it a good Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce functionality at the 3-position.[4][5]
Heck Reaction
The palladium-catalyzed Heck reaction can be employed to form a carbon-carbon bond between the 3-position of the pyrrolidine ring and an aryl or vinyl halide.[6][7] This reaction is a powerful tool for introducing aromatic and vinylic substituents.
Cycloaddition Reactions
The double bond can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azomethine ylides, leading to the formation of spiro-pyrrolidine derivatives.[8] These complex, three-dimensional structures are of great interest in drug discovery.
Data Summary Table
| Compound Class | Synthetic Method | Key Reagents | Biological Activity |
| N-Acyl-3-methylenepyrrolidines | N-Acylation | Acid chlorides, TEA | Versatile intermediates |
| Peptide Deformylase Inhibitors | Multi-step synthesis | OsO₄, NaIO₄, Wittig reagent | Antibacterial |
| 3-Substituted Pyrrolidines | Michael Addition | Nucleophiles (amines, thiols) | Various |
| 3-Aryl/Vinyl-pyrrolidines | Heck Reaction | Aryl/vinyl halides, Pd catalyst | Various |
| Spiro-pyrrolidines | [3+2] Cycloaddition | Nitrones, Azomethine ylides | Various |
Conclusion
The this compound scaffold is a valuable and versatile building block for the synthesis of a wide range of bioactive compounds. Its exocyclic double bond provides a reactive handle for numerous synthetic transformations, including N-functionalization, dihydroxylation, oxidative cleavage, Wittig reactions, Michael additions, Heck reactions, and cycloadditions. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery and development programs. The ability to readily generate diverse libraries of complex, three-dimensional molecules from this starting material underscores its importance in modern medicinal chemistry.
References
-
Shi, W., Ma, H., Duan, Y., Aubart, K., Fang, Y., Zonis, R., ... & Hu, W. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1060-1063. [Link]
- Yarmolchuk, V., et al. (2011). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Arkat USA, Inc. (2010). Synthesis and antimicrobial activities of novel peptide deformylase inhibitors. ARKIVOC, 2010(ix), 196-205.
- Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089–6092.
- Google Patents. (2020). Processes for preparing pyrrolidine compounds.
- Chen, D., et al. (2021). Pd-catalyzed [3+2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon. RSC Advances, 11(62), 39257-39261.
- Apfel, C., et al. (2000). Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development. Antimicrobial Agents and Chemotherapy, 44(11), 3123-3131.
- The [3+2] Cycloaddition Reaction. (n.d.).
- Wikipedia. (2023). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(4), 810-829.
- Google Patents. (2006). Prepn process of methyl pyrrolidine.
- Chen, D., et al. (2002). Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach. Antimicrobial Agents and Chemotherapy, 46(5), 1345-1352.
- Wikipedia. (2023). Michael addition reaction.
- Organic Chemistry Portal. (n.d.). Michael Addition.
Sources
- 1. Synthesis and antibacterial activity of peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Michael Addition [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Note: 3-Methylenepyrrolidine Hydrochloride in the Synthesis of Covalent and Reversible Enzyme Inhibitors
Abstract
3-Methylenepyrrolidine hydrochloride is a versatile and highly valuable saturated N-heterocyclic building block in medicinal chemistry. Its intrinsic reactivity, conferred by the exocyclic methylene group, makes it a prime precursor for synthesizing a range of enzyme inhibitors. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. We will explore its core reactivity through Michael addition and detail its use in the synthesis of both covalent irreversible inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK), and reversible inhibitors for enzymes like Dipeptidyl Peptidase-4 (DPP-4). This guide includes mechanistic insights, detailed step-by-step protocols, and workflow diagrams to facilitate practical implementation in the laboratory.
Introduction: The Strategic Value of 3-Methylenepyrrolidine
The pyrrolidine ring is a privileged structure found in approximately 60% of FDA-approved small molecule drugs.[1] Among pyrrolidine derivatives, 3-methylenepyrrolidine stands out due to its unique chemical functionality. The exocyclic double bond is not merely a structural feature; it is a reactive handle that serves as a potent Michael acceptor. This allows for the straightforward introduction of various nucleophiles, forming the basis for its utility in constructing complex molecular architectures.
Supplied as a stable hydrochloride salt, 3-methylenepyrrolidine is readily handled in the lab and can be deprotected in situ to liberate the reactive free base. Its primary application in enzyme inhibitor synthesis stems from its ability to act as a scaffold that, upon reaction, positions key pharmacophoric elements within an enzyme's active site.
Core Reactivity: The Aza-Michael Addition Mechanism
The cornerstone of 3-methylenepyrrolidine's utility is the aza-Michael addition (or conjugate addition) reaction. When the pyrrolidine nitrogen is protected (e.g., with a Boc group), the exocyclic double bond is activated for nucleophilic attack. Nucleophiles, such as amines or thiols, add to the β-carbon of the double bond, creating a new carbon-nucleophile bond and a stable pyrrolidine ring system.
This reaction is highly reliable and provides a convergent approach to building molecular complexity. The choice of nucleophile directly dictates the functionality of the resulting molecule, enabling the synthesis of diverse compound libraries for screening.
Caption: Generalized Aza-Michael Addition Workflow.
Application in Covalent Irreversible Inhibitors: Bruton's Tyrosine Kinase (BTK)
Covalent inhibitors offer distinct advantages, including high potency, prolonged duration of action, and the ability to overcome drug resistance.[2] They achieve this by forming a stable, covalent bond with a specific amino acid residue in the target enzyme's active site.[2] The α,β-unsaturated carbonyl moiety is a classic "warhead" used in covalent inhibitors to target cysteine residues via Michael addition.[3]
3-Methylenepyrrolidine provides an ideal scaffold to build molecules containing such a warhead. BTK, a critical enzyme in B-cell signaling, has a cysteine residue (Cys481) in its active site that is a prime target for covalent inhibition.[2][4] Inhibitors like ibrutinib utilize an acrylamide group to irreversibly bind to this residue.[2] The 3-methylenepyrrolidine core can be elaborated to present a similar reactive group to Cys481.
Workflow for BTK Inhibitor Synthesis
The synthesis involves a multi-step process where the 3-methylenepyrrolidine core is first coupled to a pyrimidine scaffold, a common feature in kinase inhibitors, followed by the addition of the covalent warhead.
Caption: Synthetic workflow for a covalent BTK inhibitor.
Protocol 1: Synthesis of a Pyrrolidine-Based Covalent BTK Inhibitor
This protocol is a representative synthesis based on established principles for creating covalent BTK inhibitors.
Step 1: Boc Protection of 3-Methylenepyrrolidine
-
Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).
-
Add triethylamine (TEA, 2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: The Boc group protects the pyrrolidine nitrogen, preventing it from acting as a nucleophile itself and allowing the subsequent Michael addition to proceed cleanly on the exocyclic double bond.
-
Work-up: Wash the reaction with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 3-methylene-1-pyrrolidinecarboxylate.
Step 2: Michael Addition with Heterocyclic Amine
-
Dissolve the product from Step 1 (1.0 eq) and a suitable aminopyrimidine derivative (e.g., 2-amino-5-nitropyrimidine, 1.2 eq) in dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction to 80-90 °C and stir for 24 hours.
-
Rationale: This is the key bond-forming step where the heterocyclic amine adds to the methylene group, constructing the core of the inhibitor. The elevated temperature is often necessary to drive the reaction to completion.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash extensively with water and brine to remove DMF. Dry the organic layer and purify by column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 3: Acrylamide Warhead Installation
-
Dissolve the purified product from Step 2 (1.0 eq) in DCM and cool to 0 °C.
-
Add DIPEA (1.5 eq), followed by the dropwise addition of acryloyl chloride (1.2 eq).
-
Stir at 0 °C for 2 hours.
-
Rationale: This step attaches the reactive acrylamide "warhead" that will form the covalent bond with the Cys481 residue of BTK. The reaction is run at 0 °C to control the reactivity of the acid chloride.
-
Work-up: Quench with saturated aqueous NaHCO₃. Separate the layers, dry the organic phase, and concentrate. Purify by column chromatography.
Step 4: Final Deprotection
-
Dissolve the Boc-protected final compound in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) or a solution of 4M HCl in dioxane.
-
Stir at room temperature for 2-4 hours until TLC or LC-MS indicates complete removal of the Boc group.
-
Rationale: The final step removes the protecting group to liberate the free pyrrolidine, which is often crucial for proper binding and solubility.
-
Work-up: Concentrate the reaction mixture in vacuo. The resulting product is often the TFA or HCl salt. It can be triturated with diethyl ether to yield a solid, which is then filtered and dried.
Application in Reversible Inhibitors: Dipeptidyl Peptidase-4 (DPP-4)
In contrast to covalent inhibitors, reversible inhibitors bind to their targets through non-covalent interactions. 3-Methylenepyrrolidine is also a key starting material for inhibitors of DPP-4, an enzyme involved in glucose metabolism and a validated target for type 2 diabetes therapy.[5][6] Many DPP-4 inhibitors, such as vildagliptin and saxagliptin, feature a pyrrolidine core.[5][7]
In this context, the 3-methylenepyrrolidine is used to construct a bicyclic or tricyclic scaffold that mimics the dipeptide substrate of DPP-4, enabling potent and selective inhibition.[5]
Protocol 2: Synthesis of a Bicyclic Pyrrolidine-Triazole DPP-4 Inhibitor Scaffold
This protocol describes the synthesis of a key intermediate used in the development of novel DPP-4 inhibitors, based on literature precedents.[5]
Step 1: N-Acetylation of 3-Methylenepyrrolidine Free Base
-
Prepare the free base of 3-methylenepyrrolidine by neutralizing the hydrochloride salt.
-
Dissolve the free base (1.0 eq) in DCM. Add triethylamine (1.2 eq).
-
Cool to 0 °C and add acetic anhydride (Ac₂O, 1.1 eq) dropwise.
-
Stir at room temperature overnight.
-
Rationale: Acetylation protects the nitrogen and sets the stage for the subsequent multi-step conversion to the triazole ring.
-
Work-up: Wash with water and brine, dry over Na₂SO₄, and concentrate to give 1-(3-methylenepyrrolidin-1-yl)ethan-1-one.
Step 2: Vilsmeier-Haack and Triazole Formation
-
In a flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) to chloroform, followed by pyridine.
-
Add the acetylated pyrrolidine from Step 1 to the Vilsmeier reagent.
-
After stirring, add trifluoromethylacetohydrazide (CF₃CONHNH₂, 1.2 eq).
-
Heat the reaction mixture.
-
Rationale: This sequence first forms a reactive intermediate via the Vilsmeier-Haack reaction, which then undergoes condensation with the hydrazide and subsequent cyclization to form the substituted 1,2,4-triazole ring. This is a powerful method for heterocycle construction.
-
Work-up: After cooling, carefully quench the reaction with aqueous base. Extract the product with an organic solvent, dry, and purify by column chromatography.
Step 3: Coupling and Final Deprotection
-
The resulting triazole intermediate can then be coupled with a desired acid (e.g., a substituted benzoic acid) using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.[5]
-
The final deprotection step, if necessary (e.g., removing a carbamate), is typically carried out using acidic conditions (e.g., 4N HCl in dioxane).[5]
Data Summary
The compounds synthesized using 3-methylenepyrrolidine derivatives often exhibit high potency against their target enzymes.
| Inhibitor Class | Target Enzyme | Example Scaffold | Reported Potency (IC₅₀) | Citation |
| Covalent Kinase | BTK | Pyrrolidine-Acrylamide | 0.5 nM - 30 nM | [4] |
| Reversible Protease | DPP-4 | Pyrrolidine-Triazole | 22 ± 2 nM (vs Sitagliptin) | [5] |
| Antibacterial | Peptide Deformylase | Formyl Hydroxyamino | Potent antibacterial activity | [8] |
Note: IC₅₀ values are highly dependent on the specific analogue and assay conditions.
Conclusion
This compound is a powerful and versatile building block for modern medicinal chemistry. Its well-defined reactivity through the aza-Michael addition provides a reliable and modular platform for the synthesis of sophisticated enzyme inhibitors. By understanding the core principles of its application, researchers can strategically design and execute syntheses of both covalent and reversible inhibitors targeting a wide range of enzymes, accelerating the drug discovery process.
References
-
Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Shi, W., et al. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). Molecules. Available at: [Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers in Pharmacology. Available at: [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Pharmaceuticals. Available at: [Link]
-
Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. (2023). Frontiers in Pharmacology. Available at: [Link]
- WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof. (2022). Google Patents.
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules. Available at: [Link]
-
1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis of methanoprolinenitrile based derivatives as DPP‐IV inhibitors. (2017). Journal of the Chinese Chemical Society. Available at: [Link]
-
Process Development and Large-Scale Synthesis of BTK Inhibitor BIIB068. (2021). Organic Process Research & Development. Available at: [Link]
-
3-Hydroxy-4-methyl-5-pentyl-2-iminopyrrolidine: a potent and highly selective inducible nitric oxide synthase inhibitor. (2002). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Covalent inhibitors: a rational approach to drug discovery. (2020). RSC Medicinal Chemistry. Available at: [Link]
-
The Taxonomy of Covalent Inhibitors. (2016). Biochemistry. Available at: [Link]
-
An update on the discovery and development of reversible covalent inhibitors. (2023). Acta Pharmaceutica Sinica B. Available at: [Link]
-
Recent advances in the development of covalent inhibitors. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Covalent Modifiers. (2023). Drug Hunter. Available at: [Link]
- CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (2016). Google Patents.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (2020). ChemRxiv. Available at: [Link]
-
3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. (1990). UKnowledge. Available at: [Link]
-
Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. (1997). Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthetic Utility of 3-Methylenepyrrolidine Hydrochloride
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1] 3-Methylenepyrrolidine hydrochloride serves as a versatile and reactive building block for the synthesis of diverse 3-substituted pyrrolidine derivatives. Its exocyclic double bond provides a key reactive handle for various transformations, including conjugate additions and cycloaddition reactions. This document provides a comprehensive guide for researchers, outlining the essential properties, handling procedures, and detailed experimental protocols for leveraging this compound in organic synthesis. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and success.
Compound Profile and Safety
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Pyrrolidine, 3-methylene-, hydrochloride |
| CAS Number | 155137-13-6[2] |
| Molecular Formula | C₅H₁₀ClN[2] |
| Molecular Weight | 119.59 g/mol [2] |
| Appearance | Off-white to white solid |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are typically indicated on the product label.
-
Handling: Always handle this reagent inside a certified chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4] Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[4] An eyewash station and safety shower should be readily accessible.[3]
Safety Precautions
This compound and related structures are classified as irritants.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[5]
-
Reactivity and Mechanistic Overview
The synthetic utility of 3-Methylenepyrrolidine stems from its strained exocyclic alkene, which is susceptible to a variety of addition reactions. The hydrochloride salt enhances the compound's stability and ease of handling. For most reactions, in situ neutralization to generate the free base is required, as the protonated nitrogen atom deactivates the molecule towards many transformations.
The primary modes of reactivity include:
-
Michael (Conjugate) Addition: The electron-withdrawing nature of the adjacent protonated nitrogen makes the double bond an excellent Michael acceptor for nucleophiles.
-
Cycloaddition Reactions: The alkene can participate as a dipolarophile in [3+2] cycloadditions, providing rapid access to spirocyclic pyrrolidine systems.[1]
-
Palladium-Catalyzed Cross-Coupling: It can serve as a substrate in reactions like hydroarylation to form 3-aryl pyrrolidines, a motif with significant biological activity.[6][7]
Caption: Key reaction pathways for 3-Methylenepyrrolidine.
Experimental Protocols
Protocol 1: General Procedure for Michael Addition
This protocol describes a general method for the conjugate addition of a thiol nucleophile to 3-Methylenepyrrolidine. The initial step involves the in situ generation of the free base.
Rationale: The hydrochloride salt is stable but unreactive. A non-nucleophilic base, such as triethylamine (TEA), is used to liberate the free secondary amine, which activates the exocyclic double bond for nucleophilic attack. The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of the salt and the subsequent reaction.
Caption: Workflow for Michael addition to 3-Methylenepyrrolidine.
Stoichiometry and Parameters:
| Reagent/Parameter | Molar Eq. | Amount (Example) | Purpose |
| 3-Methylenepyrrolidine HCl | 1.0 | 119.6 mg (1.0 mmol) | Substrate |
| Thiophenol | 1.1 | 121.2 mg (1.1 mmol) | Nucleophile |
| Triethylamine (TEA) | 1.2 | 121.4 mg (1.2 mmol) | Base (for free base generation) |
| Dichloromethane (DCM) | - | 10 mL | Solvent |
| Temperature | - | 0 °C to Room Temp. | Reaction Condition |
| Time | - | 2-12 h | Reaction Duration |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired thiol (1.1 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the solids.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Slowly add triethylamine (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride may form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Hydroarylation
This protocol is adapted from established methods for the synthesis of 3-aryl pyrrolidines, which are potent ligands for biological receptors.[6][7] The reaction couples an aryl bromide with the alkene moiety.
Rationale: This reaction proceeds via a Mizoroki-Heck-type mechanism. A palladium(0) catalyst, generated in situ or used directly, undergoes oxidative addition into the aryl bromide bond. Subsequent migratory insertion of the alkene and β-hydride elimination/reductive elimination steps yield the final product. The choice of ligand is crucial for catalyst stability and reactivity.[8]
Sources
- 1. enamine.net [enamine.net]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylenepyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Methylenepyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. The pyrrolidine moiety is a common feature in many FDA-approved drugs, making robust synthetic routes to its derivatives crucial.[1] This guide provides in-depth, field-proven insights into potential pitfalls and their solutions, structured in a question-and-answer format.
Section 1: Troubleshooting Common Synthetic Routes
There are several plausible synthetic routes to 3-Methylenepyrrolidine, which is subsequently converted to its hydrochloride salt. The most common strategies involve the olefination of a protected 3-pyrrolidinone precursor. Below, we address specific issues that may arise during these key transformations.
Route 1: Wittig Olefination of N-Protected 3-Pyrrolidinone
The Wittig reaction is a widely used method for converting ketones to alkenes.[2][3] In this context, an N-protected 3-pyrrolidinone is reacted with a phosphonium ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), followed by deprotection and salt formation.
Question 1: My Wittig reaction is sluggish or shows no conversion to the desired 3-methylenepyrrolidine derivative. What are the likely causes?
Answer: Several factors can impede a Wittig reaction:
-
Ylide Instability: Methylenetriphenylphosphorane is a non-stabilized ylide and is highly reactive and sensitive to air and moisture. It is typically generated in situ from methyltriphenylphosphonium bromide or iodide and a strong base (e.g., n-BuLi, NaH, or KHMDS).[4] Ensure your phosphonium salt is dry and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
-
Base Strength: The pKa of the phosphonium salt is approximately 22 (in DMSO), requiring a sufficiently strong base for complete deprotonation.[5] If using bases like sodium hydride, ensure it is fresh and the solvent (e.g., THF, DMSO) is anhydrous. Incomplete deprotonation will lead to low yields.
-
Steric Hindrance: While 3-pyrrolidinone is not exceptionally hindered, bulky N-protecting groups (e.g., Di-tert-butyl dicarbonate) could slightly slow the reaction. More commonly, issues arise from the reaction temperature. Non-stabilized ylides are typically reacted at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and side reactions.
Question 2: I am observing a significant amount of the starting N-protected 3-pyrrolidinone in my crude product, along with triphenylphosphine oxide. What went wrong?
Answer: This observation suggests that the ylide was consumed by side reactions before it could react with the ketone.
-
Protic Contaminants: The presence of water or other protic impurities will quench the highly basic ylide. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Reaction with Solvent: If using a solvent like THF, prolonged reaction times at elevated temperatures can lead to the ylide deprotonating the solvent.
-
Order of Addition: It is crucial to add the ketone to the pre-formed ylide solution. Adding the base to a mixture of the phosphonium salt and the ketone can lead to competing aldol-type reactions catalyzed by the base.
Question 3: My reaction works, but the purification is difficult, and I have a lot of triphenylphosphine oxide to remove.
Answer: The removal of triphenylphosphine oxide (Ph₃P=O) is a classic challenge in Wittig reactions.
-
Crystallization: If your product is a solid, careful recrystallization can sometimes leave the Ph₃P=O in the mother liquor.
-
Chromatography: Column chromatography is effective, but large amounts of Ph₃P=O can make it cumbersome. A common trick is to precipitate the Ph₃P=O from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Alternative Workup: One strategy is to treat the crude reaction mixture with an excess of a reagent that reacts with Ph₃P=O to form a more easily separable derivative, although this adds complexity.
Experimental Workflow: Wittig Olefination
Caption: Potential side reactions in the synthesis of 3-methylenepyrrolidine.
Section 2: Final Deprotection and Salt Formation
The final steps involve removing the N-protecting group (e.g., Boc) and forming the hydrochloride salt.
Question 1: During the N-Boc deprotection with HCl, my product seems to be degrading or polymerizing.
Answer: The free base of 3-methylenepyrrolidine can be unstable and prone to polymerization, especially in the presence of acid. [6]The exo-methylene group is an activated alkene.
-
Controlled Acid Addition: Use a solution of HCl in a non-aqueous solvent like dioxane, diethyl ether, or isopropanol. [7]This allows for the precipitation of the hydrochloride salt as it forms, protecting it from further reaction in solution.
-
Temperature Control: Perform the deprotection and salt formation at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Avoid Excess Acid: Use a stoichiometric amount or a slight excess of HCl. A large excess of strong acid can promote side reactions.
Question 2: My final this compound product is difficult to handle, appearing as a sticky solid or oil.
Answer: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. [8][9]This can cause the solid to become sticky or oily.
-
Anhydrous Conditions: Ensure the final product is isolated and handled under anhydrous conditions. This includes using dry solvents for precipitation and filtration, and drying the final product under high vacuum.
-
Storage: Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) or in a glovebox under an inert atmosphere.
Question 3: My final product is contaminated with inorganic salts from the workup.
Answer: If an aqueous workup is used after deprotection, inorganic salts can co-precipitate with your product.
-
Non-Aqueous Workup: Whenever possible, use a non-aqueous workup. After deprotection with HCl in an organic solvent, the hydrochloride salt often precipitates directly. The product can then be collected by filtration and washed with a dry, non-polar solvent to remove organic impurities.
-
Recrystallization: If inorganic salts are present, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether, isopropanol/hexane) can be effective for purification. [7]
Section 3: FAQs
Q1: What is the typical stability of this compound?
A1: The hydrochloride salt is significantly more stable than the free base. However, the exo-methylene group remains a reactive functional group. Over long-term storage, especially if exposed to light, air, or moisture, it can potentially undergo slow polymerization or degradation. It is best stored in a cool, dark, and dry place under an inert atmosphere.
Q2: What analytical techniques are best for characterizing the final product and identifying impurities?
A2:
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure and identifying impurities. The signals for the vinylic protons of the exo-methylene group are characteristic.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the free base if it is isolated, and for identifying volatile impurities.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Q3: Can I use a different protecting group for the nitrogen?
A3: Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will influence the deprotection conditions. For example, a benzyl group is typically removed by catalytic hydrogenation, which could potentially reduce the double bond of the exo-methylene group. Therefore, careful selection of the catalyst and reaction conditions would be necessary.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Wittig Reaction Yield | 40-70% | Highly dependent on anhydrous conditions and ylide generation. |
| Peterson Olefination Yield | 50-80% | Yield can be improved by ensuring complete elimination of the intermediate. |
| Boc Deprotection/Salt Formation Yield | >90% | Generally high-yielding if side reactions are minimized. |
| Purity (Post-Purification) | >98% | Achievable with careful crystallization or chromatography. |
| Storage Temperature | 2-8 °C | Recommended for long-term stability. |
References
- Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784.
-
Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]
-
Allada, R. (n.d.). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Semantic Scholar. Retrieved from [Link]
-
Abrahamsen, E., et al. (2019). FIRST STUDY OF POLY(3-METHYLENE-2-PYRROLIDONE) AS A KINETIC HYDRATE INHIBITOR. CORE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PubMed. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1060-1063. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021). Peterson olefination. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of amines.
-
ElectronicsAndBooks. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]
-
Wikipedia. (n.d.). Peterson olefination. Retrieved from [Link]
-
ACS Publications. (2022). Model and Terpenoid-Derived exo-Methylene Six-Membered Conjugated Dienes: Comprehensive Studies on Cationic and Radical Polymerizations of Substituted 3-Methylenecyclohexenes. Macromolecules. Retrieved from [Link]
-
The Synthetic Organic Chemistry Website. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]
- Google Patents. (n.d.). Process for recovery of amines and volatile acids from amine salts.
-
ResearchGate. (2019). One-Pot Three-Component Synthesis of Pyrrolidin-2-ones via a Sequential Wittig/Nucleophilic Addition/Cyclization Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
ACP. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How to compare stability between 5‐methylcyclohexa‐1,3‐diene and 3‐methylenecyclohexene?. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
ScienceDirect. (1999). Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymerizations. Retrieved from [Link]
-
PubMed. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 3-Methylenepyrrolidine hydrochloride
Welcome to the technical support center for 3-Methylenepyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, efficient, and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the key properties and stability considerations for this compound?
A: this compound is a solid material with the molecular formula C₅H₁₀ClN and a molecular weight of approximately 119.59 g/mol .[1] As a hydrochloride salt, it is generally more stable and less volatile than its free-base form. For long-term storage, it is recommended to keep it in a tightly sealed container, preferably in a cool, dry, and well-ventilated area away from strong oxidizing agents. The exocyclic double bond makes it potentially susceptible to polymerization or oxidation over time, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for extended periods.
Q2: What are the common spectroscopic signatures for this compound?
A: While specific spectral data for this exact compound is not abundant in the provided literature, we can predict its characteristic spectroscopic features based on its structure.
-
¹H NMR: Expect signals for the vinyl protons of the methylene group (likely in the range of 4.5-5.5 ppm), and distinct signals for the protons on the pyrrolidine ring. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal.
-
¹³C NMR: Key signals would include those for the sp² carbons of the double bond (typically >100 ppm) and the sp³ carbons of the pyrrolidine ring.
-
IR Spectroscopy: Look for characteristic peaks for C=C stretching (around 1650 cm⁻¹) and N-H stretching of the secondary ammonium salt (broad signal around 2400-2800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₅H₉N) at m/z ≈ 83.1.
For comparison, spectroscopic data of similar pyrrolidine hydrochloride derivatives can provide a useful reference.[2]
Q3: In what solvents is this compound soluble?
A: As a hydrochloride salt, it is expected to be soluble in polar protic solvents like water, methanol, and ethanol. Its solubility in less polar organic solvents such as dichloromethane, chloroform, and ethyl acetate is likely to be limited but can be influenced by temperature. It is generally insoluble in nonpolar solvents like hexanes and diethyl ether.
Synthesis and Reaction Optimization
The synthesis of 3-methylenepyrrolidines can be approached through various synthetic strategies. A common and powerful method involves the Aza-Cope rearrangement, a type of[3][3]-sigmatropic rearrangement.[4][5][6] This reaction can be part of a tandem sequence, often an aza-Cope rearrangement followed by a Mannich cyclization, to efficiently construct the pyrrolidine ring.[4][7]
Experimental Workflow: Aza-Cope/Mannich Approach
A generalized workflow for the synthesis of a pyrrolidine ring system, which can be adapted for 3-methylenepyrrolidine, is outlined below.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) | MDPI [mdpi.com]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. commons.emich.edu [commons.emich.edu]
- 5. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 7. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
byproducts and impurities in 3-Methylenepyrrolidine hydrochloride reactions
An authoritative guide for researchers, scientists, and drug development professionals on navigating the complexities of reactions involving 3-Methylenepyrrolidine hydrochloride.
Technical Support Center: this compound Reactions
This guide provides in-depth technical support for synthetic procedures involving this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios commonly encountered in a laboratory setting. Our focus is on the practical application of chemical principles to identify, mitigate, and resolve issues related to byproducts and impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of 3-methylenepyrrolidine and its hydrochloride salt.
Q1: What is the most prevalent synthetic route to 3-Methylenepyrrolidine, and what are its key steps?
The most common and versatile method for synthesizing the 3-methylenepyrrolidine core is the Wittig reaction.[1] This reaction converts a ketone into an alkene. The typical starting material is an N-protected 3-pyrrolidinone, such as N-benzyl-3-pyrrolidinone.
The overall synthetic workflow can be visualized as follows:
Caption: General Synthetic Workflow for this compound.
Q2: Why is an N-protecting group, like benzyl, necessary?
The secondary amine of the pyrrolidine ring is nucleophilic and can interfere with many common synthetic reagents. The benzyl group is a robust protecting group that is stable to the strongly basic conditions of the Wittig reaction. It can be reliably removed in a subsequent step, typically via catalytic hydrogenation, to yield the desired secondary amine.[2]
Q3: What is the primary byproduct of the Wittig reaction, and why is it often difficult to remove?
The main stoichiometric byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O).[3] The formation of the very stable phosphorus-oxygen double bond is the thermodynamic driving force for the entire reaction.[4] Ph₃P=O is a high-melting, crystalline solid that is often soluble in the same organic solvents as the desired product, making its removal by simple extraction or filtration challenging. Purification typically requires column chromatography or careful crystallization.
Q4: How stable is the 3-methylenepyrrolidine free base, and how should it be handled?
The free base of 3-methylenepyrrolidine should be handled with care. The exocyclic double bond makes the molecule susceptible to polymerization, especially in the presence of acid catalysts, heat, or upon prolonged storage. It is best practice to use the free base immediately after its preparation in the subsequent salt formation step. If storage is necessary, it should be done under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure and can be used to identify and quantify impurities if their signals are resolved.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting non-volatile impurities and confirming the molecular weight of the product and byproducts.[5]
-
HPLC (High-Performance Liquid Chromatography): A powerful tool for quantifying the purity of the final product. A pre-column derivatization step, for instance with Boc anhydride, may be necessary to improve detection if the compound lacks a strong chromophore.[6]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for analyzing the volatile free base or for detecting volatile impurities.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Low or No Yield in Wittig Step | 1. Ineffective Ylide Formation: The phosphonium salt was not fully deprotonated.[7] 2. Poor Quality Reagents: The strong base (e.g., n-BuLi) has degraded; the solvent (e.g., THF) contains water. 3. Reaction Temperature Too Low: The reaction kinetics are too slow. | 1. Confirm Ylide Formation: The formation of the phosphonium ylide from methyltriphenylphosphonium bromide using a strong base like n-BuLi is typically accompanied by a distinct color change to deep orange or yellow. Lack of this color indicates a problem. 2. Use Fresh Reagents: Use a freshly titrated or new bottle of n-BuLi. Ensure all solvents are rigorously dried, as water will quench the base and the ylide. 3. Optimize Temperature: While ylide formation is often done at 0°C or below, the subsequent reaction with the ketone may require warming to room temperature or gentle heating to proceed at a reasonable rate. |
| Difficulty Removing Triphenylphosphine Oxide (Ph₃P=O) | 1. Co-crystallization: Ph₃P=O can sometimes co-crystallize with the product. 2. Similar Solubility Profile: Both the product and byproduct are soluble in many common organic solvents. | 1. Solvent Selection: Attempt crystallization from a solvent system where the product and Ph₃P=O have different solubilities. For example, precipitating the desired product from a nonpolar solvent like hexanes or diethyl ether can sometimes leave the more polar Ph₃P=O behind. 2. Chromatography: Flash column chromatography on silica gel is the most reliable method for complete separation. 3. Salt Formation: Convert the crude N-benzyl-3-methylenepyrrolidine to its hydrochloride salt. The salt's different solubility profile may allow for separation from the neutral Ph₃P=O via extraction or crystallization. |
| Final Product is an Oil or Gummy Solid, not a Crystalline Powder | 1. Presence of Impurities: Residual solvent or organic byproducts can inhibit crystallization.[8] 2. Incorrect Stoichiometry: An excess of HCl was used during salt formation. 3. Hygroscopic Nature: The product has absorbed atmospheric moisture. | 1. Purify Before Salt Formation: Ensure the free base is pure before adding HCl. Consider a final purification step like Kugelrohr distillation for the free base if feasible. 2. Stoichiometric HCl: Use a calculated amount of HCl (e.g., a standardized solution in ether or dioxane) rather than bubbling gas. 3. Recrystallization: Attempt to recrystallize the crude salt from a suitable solvent system, such as isopropanol/ether or ethanol.[9] Ensure all operations are performed under dry conditions. |
| Presence of N-Benzyl-3-methylpyrrolidine in Final Product | 1. Over-reduction during Debenzylation: The exocyclic double bond was reduced along with the removal of the benzyl group. | 1. Catalyst Selection: Use a less aggressive catalyst or modify conditions. Palladium on carbon (Pd/C) is standard, but catalyst poisoning or specific reaction conditions can sometimes lead to alkene reduction. 2. Control Hydrogen Pressure: Perform the hydrogenation at or slightly above atmospheric pressure. High pressures are more likely to reduce the double bond. 3. Monitor Reaction Closely: Follow the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed. |
Part 3: Key Mechanisms and Methodologies
Mechanism: The Wittig Reaction
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism between the phosphonium ylide and the carbonyl compound, forming a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically favored alkene and triphenylphosphine oxide.
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. 155137-13-6|this compound|BLD Pharm [bldpharm.com]
- 6. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 7. Wittig reagents - Wikipedia [en.wikipedia.org]
- 8. DSpace [cora.ucc.ie]
- 9. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Methylenepyrrolidine Hydrochloride and Its Derivatives
Welcome to the technical support center for the purification of 3-methylenepyrrolidine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining these compounds in high purity. The inherent reactivity of the exocyclic double bond and the nature of the pyrrolidine ring present unique purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound and its derivatives.
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of this compound can be complex and is highly dependent on the synthetic route. Common impurities can be categorized as follows:
-
Starting Material Residues: Incomplete conversion of precursors is a frequent source of impurities.
-
Reaction Byproducts: Side reactions, such as polymerization or rearrangement of the exocyclic double bond, can generate significant impurities. The exocyclic methylene group is susceptible to isomerization and polymerization, especially under acidic or basic conditions or in the presence of radical initiators.[1]
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as unreacted reagents, can be carried through to the final product.
-
Degradation Products: 3-Methylenepyrrolidine and its derivatives can be unstable under certain conditions, leading to the formation of degradation products.[2]
Q2: My isolated this compound is discolored (e.g., yellow, brown). What is the likely cause?
A2: Discoloration is a common issue and often indicates the presence of impurities arising from degradation or side reactions. The exocyclic double bond in the 3-methylenepyrrolidine scaffold is highly reactive and can be susceptible to oxidation or polymerization, leading to colored byproducts. The presence of trace metals from reagents or reaction vessels can also catalyze these degradation pathways.
Q3: What are the key stability concerns when handling and storing this compound?
A3: The primary stability concern is the potential for polymerization of the exocyclic double bond.[1] This can be initiated by heat, light, acid, or radical initiators. As a hydrochloride salt, the compound is generally more stable than the free base. However, it is still crucial to store it under inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (2-8 °C is often recommended) to minimize degradation.[3]
Q4: Can I use column chromatography to purify this compound?
A4: While column chromatography is a powerful purification technique, it presents challenges for highly polar and water-soluble compounds like this compound. The hydrochloride salt may interact strongly with silica gel, leading to poor recovery and peak tailing. If chromatography is necessary, consider using reverse-phase silica (C18) with an aqueous mobile phase containing a buffer or an ion-pairing agent. Alternatively, converting the hydrochloride salt to its free base or a less polar derivative (e.g., a Boc-protected amine) may facilitate purification on normal-phase silica gel.
Q5: Is recrystallization a suitable method for purifying this compound?
A5: Recrystallization is often the preferred method for purifying solid compounds like this compound.[4] The key is to identify a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a solvent and an anti-solvent is often effective. For hydrochloride salts, polar solvents like alcohols (ethanol, isopropanol) or a mixture of an alcohol and a less polar solvent (e.g., ethyl acetate, diethyl ether) are good starting points.[5]
Section 2: Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to address specific purification challenges.
Troubleshooting Discolored Product
Discoloration is a common indicator of impurities. This guide will help you diagnose the cause and select an appropriate purification strategy.
Caption: Decision workflow for purifying a discolored product.
Protocol 1: Recrystallization of this compound
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents will show poor solubility at room temperature but complete dissolution upon heating.[4] Common solvents to screen include isopropanol, ethanol, methanol, and acetonitrile. Anti-solvents (in which the compound is poorly soluble) like ethyl acetate, diethyl ether, or hexanes can be used to induce precipitation.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and the chosen solvent (e.g., isopropanol). Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step is crucial to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent or a suitable anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Notes |
| Isopropanol / Ethyl Acetate | 1:1 to 1:5 | Dissolve in hot isopropanol, add ethyl acetate dropwise until turbidity persists, then cool. |
| Ethanol / Diethyl Ether | 1:2 to 1:10 | Dissolve in minimal hot ethanol, add diethyl ether as an anti-solvent. |
| Methanol / Dichloromethane | 1:3 to 1:8 | Use with caution due to the volatility of dichloromethane. |
Troubleshooting Polymerization During Purification
The exocyclic double bond of 3-methylenepyrrolidine and its derivatives is prone to polymerization, especially at elevated temperatures or in the presence of acidic/basic impurities.
Caption: Troubleshooting guide for preventing polymerization.
Preventative Measures for Polymerization:
-
Temperature Control: Avoid excessive heat during all purification steps. If possible, perform recrystallizations at the lowest effective temperature.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) to prevent oxidation, which can generate radical species that initiate polymerization.
-
Use of Inhibitors: For sensitive derivatives, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), in small amounts during purification and storage can be beneficial.
-
pH Control: Maintain a neutral or slightly acidic pH. Strongly acidic or basic conditions can catalyze isomerization and polymerization.
Purification of N-Substituted 3-Methylenepyrrolidine Derivatives
N-substitution can significantly alter the polarity and reactivity of the molecule, necessitating different purification strategies.
Protocol 2: Chromatographic Purification of N-Boc-3-Methylenepyrrolidine
-
Protection: Convert the crude this compound to its free base by neutralization with a mild base (e.g., saturated sodium bicarbonate solution) and extraction into an organic solvent (e.g., dichloromethane). React the free base with di-tert-butyl dicarbonate (Boc)₂O to afford the N-Boc protected derivative.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) to visualize the product, which contains a double bond.
-
-
Deprotection: Combine the pure fractions, evaporate the solvent, and dissolve the residue in a suitable solvent (e.g., dioxane, methanol). Add a solution of HCl (e.g., 4M HCl in dioxane) to remove the Boc group and precipitate the pure this compound.[6]
-
Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Section 3: Characterization of Purity
Confirming the purity of the final product is a critical step. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the compound. The presence of characteristic peaks for the exocyclic methylene protons (typically around 4.8-5.2 ppm in ¹H NMR) is a key indicator.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities. A variety of detectors can be used, including UV (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD) for compounds without a strong chromophore.
By following these guidelines and troubleshooting steps, researchers can overcome the inherent challenges in purifying this compound and its derivatives, leading to higher quality materials for their research and development endeavors.
References
-
Abrahamsen, E., et al. (2019). FIRST STUDY OF POLY(3-METHYLENE-2-PYRROLIDONE) AS A KINETIC HYDRATE INHIBITOR. CORE. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (n.d.). US20200369608A1 - Processes for preparing pyrrolidine compounds. Google Patents.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.
-
ScienceDirect. (1999). Synthesis of 3-alkylated-1-vinyl-2-pyrrolidones and preliminary kinetic studies of their photopolymerizations. ScienceDirect. Available at: [Link]
-
National Institutes of Health. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Pfizer. (n.d.). THAM (tromethamine injection) How Supplied/Storage and Handling. Pfizer Medical - US. Available at: [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pfizermedical.com [pfizermedical.com]
- 4. mt.com [mt.com]
- 5. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 6. 3-Hydroxy-3-methylpyrrolidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
stability issues and degradation of 3-Methylenepyrrolidine hydrochloride
Welcome to the comprehensive technical support guide for 3-Methylenepyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the stability challenges and degradation issues associated with this versatile reagent. By understanding the inherent reactivity of its enamine-like structure, you can optimize your experimental outcomes and ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a valuable building block in organic synthesis, prized for its reactive exocyclic double bond which acts as a Michael acceptor and participates in various C-C and C-N bond-forming reactions.[1] However, the very features that make it synthetically useful also render it susceptible to several degradation pathways. The core of its reactivity lies in the enamine-like character of the 3-methylene group conjugated with the pyrrolidine nitrogen. Enamines are known to be sensitive to hydrolysis, oxidation, and polymerization.[2][3][4]
This guide provides a detailed exploration of these stability issues, offering troubleshooting advice and frequently asked questions to proactively address challenges in your experiments.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during the handling, storage, and use of this compound.
Storage and Handling
Question 1: I received a new batch of this compound. The solid has a yellowish tint and appears clumpy. Is it still usable?
Answer: A yellowish tint and clumpiness can be early indicators of degradation. While a slight discoloration may not always signify substantial impurity, it warrants caution. The hydrochloride salt is generally a white to off-white crystalline solid.[5] Clumping suggests moisture absorption, which can accelerate degradation.
-
Causality: this compound is hygroscopic. Absorbed water can initiate hydrolysis of the enamine-like structure, even in the solid state over time, or lead to the formation of hydrates.[5] Discoloration can be a sign of oligomerization or the formation of minor degradation products.
-
Recommended Action:
-
Purity Check: Before use, it is highly recommended to assess the purity of the material. A simple proton NMR (¹H NMR) in a deuterated solvent like D₂O or DMSO-d₆ can quickly indicate the presence of significant impurities. Look for the characteristic signals of the exocyclic methylene protons and the pyrrolidine ring protons. The appearance of new, uncharacteristic peaks suggests degradation.
-
Dissolution Test: Dissolve a small amount in your reaction solvent. If it does not dissolve completely or if the solution is hazy, insoluble polymeric material may be present.
-
Consider Purification: If minor impurities are detected and your application requires high purity, recrystallization may be an option. However, care must be taken to use anhydrous solvents and a dry atmosphere to prevent further degradation.
-
Question 2: My this compound is stored in the recommended conditions (cool, dry, dark), but I still observe a decrease in yield over time in my reactions. Why is this happening?
Answer: Even under recommended storage conditions, very reactive compounds like this compound can undergo slow degradation. The primary culprits are likely trace amounts of moisture and oxygen.
-
Causality:
-
Hydrolysis: The enamine-like double bond is susceptible to hydrolysis, especially in the presence of even trace acidity or basicity, which can be facilitated by absorbed moisture.[4][6]
-
Oxidation: The carbon alpha to the nitrogen in the pyrrolidine ring is susceptible to oxidation, a known degradation pathway for similar cyclic amines.[7] This can be initiated by atmospheric oxygen.
-
Polymerization: The exocyclic double bond is activated for polymerization, which can be initiated by light, heat, or trace impurities.[8]
-
-
Recommended Action:
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can significantly slow down oxidative degradation and hydrolysis by excluding atmospheric moisture.
-
Aliquotting: Upon receiving a new bottle, consider aliquoting the material into smaller, tightly sealed vials under an inert atmosphere. This minimizes the exposure of the entire batch to air and moisture with each use.
-
Fresh is Best: For critical reactions, it is always best to use a freshly opened container of the reagent.
-
In-Reaction Issues
Question 3: My reaction with this compound is giving a complex mixture of products, and I am struggling to isolate my desired compound. What could be the cause?
Answer: A complex reaction mixture often points to the in-situ degradation of this compound under your specific reaction conditions or to unwanted side reactions.
-
Causality:
-
pH-Dependent Hydrolysis: If your reaction is run in an acidic or even neutral aqueous environment, hydrolysis of the enamine moiety can occur, leading to the formation of 3-oxopyrrolidinium species, which can then participate in other reactions.[9]
-
Polymerization/Oligomerization: The reaction conditions (e.g., temperature, presence of initiators) might be promoting the polymerization of the starting material. This is especially true for reactions run at elevated temperatures or for extended periods.[8]
-
Michael Addition Side Reactions: As a potent Michael acceptor, this compound can react with nucleophiles present in your reaction mixture other than your intended nucleophile.[10][11]
-
-
Recommended Action:
-
Control pH: If possible, buffer your reaction to a pH where this compound exhibits maximum stability. While specific data is scarce, enamines are generally more stable under slightly basic conditions.[2] However, strong bases can deprotonate the hydrochloride, liberating the more reactive free base.
-
Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can minimize thermal degradation and polymerization.
-
Order of Addition: Add the this compound to the reaction mixture last, or slowly over time, to maintain a low instantaneous concentration, which can disfavor polymerization.
-
Use of Inhibitors: For reactions prone to radical polymerization, the addition of a small amount of a radical inhibitor (e.g., BHT, hydroquinone) might be beneficial, provided it does not interfere with your desired reaction.[12]
-
Question 4: I am attempting a Michael addition to this compound, but the yields are consistently low. How can I improve this?
Answer: Low yields in Michael additions can be due to several factors, including the stability of the reagent, the reactivity of the nucleophile, and the reaction conditions.
-
Causality:
-
Degraded Starting Material: As discussed, using partially degraded this compound will directly lead to lower yields.
-
Reversibility of Michael Addition: The Michael addition can be reversible.[10] The equilibrium may not favor the product under your conditions.
-
Protonation State: The hydrochloride salt form is generally less reactive than the free base. The reaction may require the in-situ generation of the free base or a more nucleophilic species.
-
-
Recommended Action:
-
Verify Reagent Quality: Always start with high-purity this compound.
-
Base Selection: The addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) in a stoichiometric amount can be used to generate the free base in situ, which is a more reactive Michael acceptor. However, be mindful that the free base is also less stable.
-
Solvent Choice: The choice of solvent can influence the rate and equilibrium of the Michael addition. Aprotic polar solvents often work well.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the Michael acceptor, increasing its reactivity towards your nucleophile.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary degradation pathway for this compound?
-
Q2: How should I properly store this compound?
-
A2: It should be stored in a tightly sealed container in a cool, dry, and dark place. For enhanced stability, especially for long-term storage, storing under an inert atmosphere (argon or nitrogen) is highly recommended to minimize contact with moisture and oxygen.[3]
-
-
Q3: What is the difference in stability between the hydrochloride salt and the free base?
-
A3: The hydrochloride salt is generally more stable and less hygroscopic than the free base.[5] The protonation of the nitrogen atom in the salt form reduces the electron-donating ability of the nitrogen into the double bond, making it less susceptible to oxidation and polymerization. The free base is more reactive but also more prone to degradation.
-
-
Q4: Can I use this compound in aqueous solutions?
-
A4: Use in aqueous solutions should be approached with caution. Enamines are known to hydrolyze in the presence of water, and the rate of hydrolysis is often pH-dependent.[4] If an aqueous system is necessary, the reaction should be performed as quickly as possible, and the pH should be carefully controlled. It is advisable to first perform a small-scale experiment to assess its stability under your specific aqueous conditions.
-
-
Q5: What analytical techniques are suitable for assessing the purity and degradation of this compound?
-
A5:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Excellent for identifying the parent compound and detecting the presence of impurities or degradation products by observing changes in chemical shifts and the appearance of new signals.[13]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the compound and for separating and detecting degradation products. A stability-indicating HPLC method can be developed using forced degradation studies.[14]
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of degradation products, which can help in elucidating their structures.[13]
-
-
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the purity of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis:
-
Identify the characteristic peaks for this compound. The exocyclic methylene protons should appear as distinct singlets or narrowly split multiplets. The pyrrolidine ring protons will appear as multiplets.
-
Integrate the peaks corresponding to the compound and any visible impurity peaks.
-
Calculate the approximate purity by comparing the integration of the compound's protons to the total integration of all signals (excluding the solvent peak). The presence of broad signals may indicate polymeric material.
-
Protocol 2: Small-Scale Stability Test in a Reaction Solvent
This protocol helps determine the stability of this compound under your proposed reaction conditions before committing to a large-scale reaction.
Materials:
-
This compound
-
Your intended reaction solvent
-
Small vials
-
TLC plates and developing chamber or HPLC system
Procedure:
-
Prepare a stock solution of this compound in your reaction solvent at the intended reaction concentration.
-
Divide the solution into several small vials.
-
Keep one vial as a time-zero reference (t=0).
-
Subject the other vials to your intended reaction conditions (e.g., temperature, addition of a base or acid catalyst, exposure to air).
-
At various time points (e.g., 1h, 4h, 24h), take a sample from one of the vials.
-
Analyze the t=0 sample and the samples from the different time points by TLC or HPLC.
-
Data Analysis:
-
On TLC, look for the appearance of new spots, which indicate the formation of degradation products.
-
On HPLC, monitor for a decrease in the peak area of the parent compound and the emergence of new peaks. This will give you a semi-quantitative idea of the compound's stability over time under your reaction conditions.
-
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a small-scale stability test.
References
-
Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. [Link]
-
Wikipedia. Enamine. [Link]
-
PubMed. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. [Link]
-
Making Molecules. Enamines. [Link]
-
ACS Publications. Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
Rajshree J. Patel College of Pharmacy. Stability Indicating Forced Degradation Studies. [Link]
-
Master Organic Chemistry. Enamines - Master Organic Chemistry. [Link]
-
CONICET Digital. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
- Google Patents. 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer.
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
PubMed. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. [Link]
-
Pharmaoffer. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
-
White Rose eTheses Online. Chapter 3 Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. [Link]
-
CORE. FIRST STUDY OF POLY(3-METHYLENE-2-PYRROLIDONE) AS A KINETIC HYDRATE INHIBITOR. [Link]
-
3V Sigma USA. Polymerization Inhibitors. [Link]
-
NIH. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]
-
ResearchGate. Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. [Link]
-
PubMed. Instability of the hydrochloride salts of cathinone derivatives in air. [Link]
-
Wikipedia. Polymerisation inhibitor. [Link]
- Google Patents.
- Google Patents. Prepn process of methyl pyrrolidine.
-
ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]
-
ResearchGate. Isolation and characterization of a degradation product of mexiletine hydrochloride using FT-IR, LC-MS and NMR: method development and validation of stability indicating RP-HPLC method for quantification of characterized impurity. [Link]
-
Chemistry LibreTexts. 23.10: Conjugate Additions- The Michael Reaction. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
ResearchGate. How can I block michael acceptor group from reacting with nitrogen during synthesis?. [Link]
-
PubMed. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. [Link]
-
BrJAC. Synthesis, Isolation and Characterization of three acid and alkaline hydrolytic products of Nimodipine and Development of a vali. [Link]
-
MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. Forced degradation profiling of Cilnidipine: A multi-technique characterization using UHPLC–MS, HRMS, Prep-HPLC and NMR. [Link]
Sources
- 1. 3vsigmausa.com [3vsigmausa.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Michael Addition [organic-chemistry.org]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Navigating Challenges in Reactions with 3-Methylenepyrrolidine Hydrochloride: A Technical Guide
Welcome to our dedicated technical support center for 3-Methylenepyrrolidine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes involving this versatile building block. Our goal is to provide you with in-depth, field-proven insights to diagnose and resolve common issues, ensuring your reactions proceed efficiently and yield the desired products. We will delve into the causality behind experimental choices, offering a self-validating system of protocols grounded in authoritative scientific literature.
Understanding the Reactant: Key Properties of this compound
This compound is a valuable reagent, but its reactivity profile presents unique challenges. The strained exocyclic double bond and the presence of a secondary amine hydrochloride make it susceptible to specific side reactions and handling difficulties.
| Property | Value | Implication for Reactivity |
| Molecular Formula | C5H10ClN | The hydrochloride salt form enhances stability and water solubility but typically requires neutralization in situ. |
| Molecular Weight | 119.59 g/mol [1] | --- |
| Appearance | Off-white to light yellow crystalline solid | Visual inspection can indicate potential degradation (e.g., discoloration). |
| Key Reactive Moieties | Exocyclic alkene, Secondary amine | The alkene is prone to polymerization, isomerization, and various addition reactions. The amine's nucleophilicity is pH-dependent. |
Frequently Asked Questions & Troubleshooting
Question 1: My reaction is not proceeding to completion, or I am observing low yields. What are the likely causes?
Answer:
Low conversion or yield with this compound often stems from three primary areas: incomplete neutralization of the hydrochloride salt, reagent instability, or competing side reactions.
1. Incomplete Neutralization:
-
The "Why": The hydrochloride salt is stable for storage but unreactive in many transformations. The free base, 3-methylenepyrrolidine, is the active nucleophile or reactant. Incomplete neutralization means a lower concentration of the active species, leading to a sluggish or stalled reaction.
-
Troubleshooting Protocol: Verifying and Optimizing Neutralization
-
Base Selection: A non-nucleophilic, sufficiently strong base is crucial. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice depends on the reaction's solvent and temperature tolerance. For instance, inorganic bases like K2CO3 are often used in polar aprotic solvents like DMF or acetonitrile.
-
Stoichiometry: Use at least 1.05 to 1.2 equivalents of the base to ensure complete neutralization. An excess is often beneficial, but large excesses can sometimes promote side reactions.
-
Order of Addition: It is often best to pre-stir the this compound with the base in the reaction solvent for 15-30 minutes before adding other reagents. This allows for the complete generation of the free base.
-
Monitoring: If possible, you can monitor the neutralization by taking a small aliquot, partitioning it between a suitable organic solvent and water, and analyzing the organic layer by TLC or LC-MS to confirm the presence of the free base.
-
2. Reagent Instability & Polymerization:
-
The "Why": The exocyclic double bond of 3-methylenepyrrolidine is highly strained and prone to polymerization, especially in the presence of acid, heat, or certain metals.[2] This is a common pathway for reagent consumption that does not lead to the desired product.
-
Troubleshooting Protocol: Minimizing Polymerization
-
Temperature Control: Run the reaction at the lowest effective temperature. If the reaction requires elevated temperatures, consider a slower addition of the 3-methylenepyrrolidine free base to keep its instantaneous concentration low.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can initiate radical polymerization pathways.
-
Solvent Purity: Use high-purity, degassed solvents. Peroxides in aged ethers (like THF or diethyl ether) are notorious for initiating polymerization.
-
Inhibitors: For storage of the free base (if isolated), consider the addition of a radical inhibitor like BHT (butylated hydroxytoluene) at very low concentrations (e.g., <0.1%).
-
Caption: Troubleshooting workflow for low reaction yields.
3. Competing Side Reactions:
-
The "Why": The double bond in 3-methylenepyrrolidine can isomerize to the more thermodynamically stable endocyclic double bond, forming 3-methyl-1-pyrrolidine. This isomer is often unreactive under the desired reaction conditions. This isomerization can be catalyzed by acid, base, or metal catalysts.
-
Troubleshooting Protocol: Assessing and Preventing Isomerization
-
Purity Check: Before starting, analyze your this compound by ¹H NMR to ensure it has not already isomerized during storage.
-
Reaction Conditions: Use the mildest possible reaction conditions (temperature, reaction time) to disfavor the isomerization pathway.
-
Catalyst Choice: If using a metal catalyst, be aware that some metals are known to promote alkene isomerization. A thorough literature search on your specific catalytic system is recommended.
-
Question 2: I am performing a Michael addition with 3-Methylenepyrrolidine, but I am getting a complex mixture of products. How can I improve the selectivity?
Answer:
This is a common issue. 3-Methylenepyrrolidine can act as a nucleophile in Michael additions, but its reactivity can be nuanced.[3][4][5] A complex product mixture often points to a lack of regioselectivity, polymerization of the Michael acceptor, or undesired follow-on reactions.
1. Optimizing the Michael Addition:
-
The "Why": The success of a Michael addition depends on the relative reactivity of the Michael donor (the enamine form of 3-methylenepyrrolidine) and the Michael acceptor (your α,β-unsaturated compound).[6][7] If the reaction is too slow, side reactions can dominate. If it is too fast and exothermic, it can lead to polymerization.
-
Troubleshooting Protocol: Fine-Tuning the Michael Addition
-
Solvent Choice: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like THF, DMF, or acetonitrile are generally good starting points. Protic solvents can interfere by protonating the enamine intermediate.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to control the rate of addition and minimize side reactions. Add the Michael acceptor slowly to the solution of the 3-methylenepyrrolidine free base.
-
Lewis Acid Additives: In some cases, a Lewis acid (e.g., MgCl₂, ZnCl₂) can be used to activate the Michael acceptor, potentially increasing the rate and selectivity of the desired 1,4-addition. This needs to be evaluated on a case-by-case basis.
-
Work-up Procedure: Quench the reaction carefully, often with a saturated aqueous solution of ammonium chloride. A rapid change in pH can sometimes lead to the degradation of the product.
-
Caption: Generalized workflow for a Michael addition reaction.
Question 3: How can I purify my product? I am having trouble with standard chromatographic methods.
Answer:
Purification of products derived from 3-methylenepyrrolidine can be challenging due to the basicity of the pyrrolidine nitrogen and the potential for on-column degradation.
1. Acid-Base Extraction:
-
The "Why": The basic nitrogen atom provides a convenient handle for an extractive workup. By carefully selecting the pH, you can separate your basic product from neutral or acidic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt.
-
Wash the organic layer a second time with the acid solution to ensure complete extraction.
-
Combine the acidic aqueous layers and wash them with an organic solvent to remove any neutral impurities that may have carried over.
-
Cool the aqueous layer in an ice bath and make it basic by the slow addition of a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10.
-
Extract the now basic aqueous layer multiple times with an organic solvent to recover your purified free-base product.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
2. Chromatography Considerations:
-
Silica Gel: Standard silica gel is acidic and can cause streaking, low recovery, or even decomposition of amine-containing products.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 0.5-2% triethylamine. Alternatively, use commercially available deactivated silica gel.
-
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: For polar products, reverse-phase chromatography (e.g., C18) with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be effective. The product is isolated as the corresponding salt.
References
-
Abrahamsen, E., et al. (2019). FIRST STUDY OF POLY(3-METHYLENE-2-PYRROLIDONE) AS A KINETIC HYDRATE INHIBITOR. Energy & Fuels. Available at: [Link]
- Gong, G., & Gibson, H. W. (1999).
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1). Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, February 15). Michael Addition Reaction EXPLAINED [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
- Wang, W., et al. (2023).
Sources
- 1. CN1810787A - Prepn process of methyl pyrrolidine - Google Patents [patents.google.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-Methyl-3-pyrrolidinol(13220-33-2) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. spectrabase.com [spectrabase.com]
- 7. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
improving yield and purity of 3-Methylenepyrrolidine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 3-Methylenepyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on improving both chemical yield and final product purity. We will delve into the causality behind experimental choices, offering field-proven insights and robust troubleshooting strategies.
Introduction: The Synthetic Challenge
3-Methylenepyrrolidine is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active agents.[1][2] Its synthesis, while conceptually straightforward, is frequently plagued by issues of low yield, difficult purification, and byproduct formation. The most common and direct synthetic approach involves the olefination of an N-protected 3-pyrrolidinone precursor, followed by deprotection and salt formation. This guide will focus primarily on troubleshooting this pathway, particularly the critical olefination step.
Core Synthetic Strategy: An Overview
The transformation of a ketone to an exocyclic methylene group is the cornerstone of this synthesis. The general workflow involves three key stages:
-
Olefination: Conversion of N-protected-3-pyrrolidinone to N-protected-3-methylenepyrrolidine. The two most prominent methods for this are the Wittig reaction and the Peterson olefination.
-
Deprotection: Removal of the nitrogen-protecting group (e.g., Boc, Cbz).
-
Salt Formation: Conversion of the volatile freebase into the stable hydrochloride salt.
Below is a diagram illustrating this general workflow.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: Yield & Purity Issues
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Q1: My olefination yield is consistently low (<30%). What are the most critical parameters to investigate?
A1: Low yield in an olefination reaction is a frequent complaint. The root cause almost always lies in the generation and reactivity of the nucleophilic carbon species or the reaction conditions. Let's break this down by method.
For a Wittig Reaction:
The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[3][4][5][6] The formation of the highly stable triphenylphosphine oxide byproduct is the thermodynamic driving force of the reaction.[7]
-
Ylide Integrity is Paramount: The phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂) is a very strong base and is highly sensitive to moisture and air.
-
Causality: Protic solvents (water, alcohols) will instantly quench the ylide, halting the reaction. Oxygen can lead to oxidative degradation.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (THF, diethyl ether, DMSO) dispensed from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Base Selection for Ylide Generation: The ylide is typically generated by deprotonating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base.
-
Causality: The pKa of the phosphonium salt's α-proton is high, requiring a potent base.[5] Incomplete deprotonation means less active reagent, leading to low conversion.
-
Solution: Use strong organolithium bases like n-butyllithium (n-BuLi) or a strong non-nucleophilic base like potassium tert-butoxide (KOtBu). When using n-BuLi, ensure it is properly titrated before use, as its concentration can decrease over time.
-
-
Temperature Control:
-
Causality: Ylide generation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions and ylide decomposition. However, the subsequent reaction with the ketone may require warming to room temperature or gentle heating to proceed at a reasonable rate.
-
Solution: Generate the ylide at 0 °C in THF. After formation, add the N-protected-3-pyrrolidinone solution dropwise at the same temperature, then allow the reaction to slowly warm to room temperature and stir overnight. Monitor by TLC or GC-MS for consumption of the starting material.
-
For a Peterson Olefination:
The Peterson olefination uses an α-silyl carbanion as the nucleophile.[8][9] A key advantage is that the stereochemical outcome can sometimes be controlled, and the silicate byproducts are often easier to remove than triphenylphosphine oxide.[10][11][12]
-
Carbanion Generation: Similar to the Wittig ylide, the α-silyl carbanion (e.g., (trimethylsilyl)methyllithium) is a strong base and highly reactive.
-
Causality: Moisture will quench the carbanion.
-
Solution: The same stringent anhydrous and inert atmosphere requirements as the Wittig reaction apply.
-
-
Elimination Step: The reaction proceeds via a β-hydroxysilane intermediate, which must then eliminate to form the alkene. This elimination can be promoted by either acid or base.
-
Causality: If this elimination is incomplete, you will isolate the β-hydroxysilane adduct, drastically reducing the yield of the desired alkene.
-
Solution: After the initial addition, ensure the workup conditions are designed to force the elimination. For base-promoted syn-elimination, adding a strong base like potassium hydride (KH) can be effective. For acid-promoted anti-elimination, a workup with dilute aqueous acid (e.g., 1M HCl) or treatment with sulfuric acid in THF can be used.[12]
-
Comparative Summary
| Feature | Wittig Reaction | Peterson Olefination |
| Reagent | Phosphorus Ylide (Ph₃P=CH₂) | α-Silyl Carbanion (e.g., Me₃SiCH₂Li) |
| Key Challenge | Ylide stability; Byproduct removal | Generation of carbanion; Incomplete elimination |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Hexamethyldisiloxane ((Me₃Si)₂O) |
| Troubleshooting Focus | Strict anhydrous/inert conditions; Strong base for ylide generation | Anhydrous/inert conditions; Forcing the final elimination step |
Q2: My reaction seems to work, but my crude product is a mess. What are the likely impurities and how do I prevent them?
A2: A complex crude mixture points to side reactions or issues with the starting materials. Identifying the impurities is the first step to mitigating them.
-
Unreacted Starting Material (N-Protected-3-Pyrrolidinone):
-
Cause: This is the most common "impurity" and is a direct result of the low conversion issues discussed in Q1. Ineffective ylide/carbanion generation or insufficient reagent stoichiometry are the primary culprits.
-
Prevention: Use a slight excess (1.1 to 1.5 equivalents) of the olefination reagent. Ensure your reaction goes to completion by monitoring it via TLC or GC-MS before quenching.
-
-
Triphenylphosphine Oxide (from Wittig):
-
Cause: This is a stoichiometric byproduct of the Wittig reaction and its removal is a classic challenge in organic synthesis due to its moderate polarity and high crystallinity, often co-purifying with the desired product.[7]
-
Prevention/Removal:
-
Crystallization: Ph₃P=O is highly crystalline. After the reaction, you can often precipitate much of it by concentrating the reaction mixture and adding a non-polar solvent like hexane or a mixture of ether/hexane, then filtering it off.
-
Acid Wash: If your N-protected product is stable to acid, you can perform an acidic wash. The basic nitrogen of the pyrrolidine ring will be protonated, moving your product to the aqueous layer, while the neutral Ph₃P=O remains in the organic layer.
-
Column Chromatography: This is the most reliable method but can be costly at scale. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.
-
-
-
β-Hydroxysilane Adduct (from Peterson):
-
Cause: Incomplete elimination, as discussed in Q1.
-
Prevention: Re-subject the crude material to elimination conditions (acid or base) before proceeding with further purification.
-
-
Product Polymerization:
-
Cause: Exocyclic methylene groups, like the one in 3-methylenepyrrolidine, can be susceptible to polymerization, especially under acidic conditions or upon prolonged storage, particularly as the free base.
-
Prevention:
-
Keep the freebase cold and handle it quickly.
-
Convert the purified freebase to the stable hydrochloride salt as soon as possible.
-
Avoid unnecessarily strong acidic conditions during workup or purification of the freebase.
-
-
Q3: The purification of the final product is difficult. The freebase seems volatile and the salt is hard to crystallize. What are the best practices?
A3: This is a multi-step purification challenge. The key is to purify the intermediate before deprotection and handle the final freebase with care.
-
Purify the N-Protected Intermediate: The N-Boc-3-methylenepyrrolidine is significantly less volatile and more stable than its freebase counterpart. This is the ideal stage for purification by silica gel column chromatography. This allows for the rigorous removal of olefination byproducts.
-
Deprotection and HCl Salt Formation:
-
Protocol: After obtaining the pure, protected intermediate, dissolve it in a suitable solvent like diethyl ether or methanol. Add a solution of HCl in ether (commercially available) or bubble HCl gas through the solution.
-
Crystallization: The hydrochloride salt is significantly less soluble in non-polar organic solvents and should precipitate out.[13] If it oils out, try scratching the side of the flask, adding a seed crystal, or cooling the mixture to 0 °C or below. If it remains an oil, you may need to remove the solvent and attempt recrystallization from a different solvent system, such as isopropanol/ether.[14]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any residual soluble impurities, and dry under vacuum.
-
The following diagram outlines a troubleshooting workflow for low yield.
Caption: Troubleshooting decision tree for low reaction yield.
Frequently Asked Questions (FAQs)
-
Q: What is the best N-protecting group for this synthesis?
-
A: The tert-butyloxycarbonyl (Boc) group is highly recommended. Its key advantage is that it is stable to the strongly basic/nucleophilic conditions of the Wittig and Peterson reactions but is easily removed with mild acid (like HCl in ether/dioxane), which conveniently leads directly to the desired hydrochloride salt in the final step. Cbz groups require hydrogenation for removal, which would also reduce the desired double bond.
-
-
Q: How do I confirm the formation of the 3-methylene group?
-
A: ¹H NMR spectroscopy is definitive. The exocyclic methylene protons will appear as two distinct signals (singlets or narrow multiplets) in the olefinic region, typically between 4.8 and 5.2 ppm. The disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum (typically >200 ppm) and the appearance of new signals around 145 ppm (quaternary alkene carbon) and 105 ppm (CH₂ alkene carbon) are also strong indicators.
-
-
Q: What are the primary safety concerns?
-
A: The strong bases used (n-BuLi, KOtBu, KH) are pyrophoric or highly reactive with water and must be handled with extreme care under an inert atmosphere. The starting material, 3-pyrrolidinone, can cause skin and serious eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reference Protocol: Wittig Olefination of N-Boc-3-Pyrrolidinone
This is a representative protocol synthesized from established chemical principles. Researchers should adapt it based on their specific laboratory conditions and scale.
Step 1: Ylide Generation and Olefination
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) via cannula and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below 5 °C. The solution should turn a characteristic bright yellow, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Dissolve N-Boc-3-pyrrolidinone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes) until the starting ketone spot has disappeared.
-
Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to yield pure N-Boc-3-methylenepyrrolidine.
Step 2: Deprotection and Salt Formation
-
Dissolve the purified N-Boc-3-methylenepyrrolidine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A white precipitate should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension at 0 °C for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the white solid under vacuum to yield this compound.
References
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters. [Link]
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal. [Link]
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. PubMed. [Link]
-
Kumareswaran, R., Balasubramanian, T., & Hassner, A. (2000). Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. ScienceDirect. [Link]
- Peterson olefin
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Peterson Olefination. (n.d.). Organic Chemistry Portal. [Link]
- Processes for preparing pyrrolidine compounds. (2020).
-
Peterson olefination. (n.d.). Wikipedia. [Link]
-
Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. (2011). PubMed. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Wittig reaction. (n.d.). Wikipedia. [Link]
-
The Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Peterson olefination. (2021). L.S.College, Muzaffarpur. [Link]
-
3-Methylpyrrolidin-2-one. (n.d.). PubChem. [Link]
-
Wittig reaction. (n.d.). chemeurope.com. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Rochester. [Link]
- Preparation method of 1-methyl-3-pyrrolidinol. (2021).
- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. (2016).
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (n.d.). ChemRxiv. [Link]
- Prepn process of methyl pyrrolidine. (2006).
- 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer. (1991).
- Purification of nu-methyl pyrrolidone. (1960).
- Preparation method of N-methylpyrrolidine. (2019).
- Separation and purification method for solution containing N-methyl pyrrolidone (NMP). (2011).
-
Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. (2014). PubMed. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007).
-
Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. (2015). ResearchGate. [Link]
-
Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stabili. (2015). Semantic Scholar. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]
-
Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. (2015). PMC. [Link]
Sources
- 1. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig_reaction [chemeurope.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Peterson Olefination [organic-chemistry.org]
- 11. Peterson olefination - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. 3-Hydroxy-3-methylpyrrolidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to 3-Methylenepyrrolidine Hydrochloride
Welcome to our dedicated technical support center for 3-Methylenepyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective management of this valuable but challenging chemical reagent. Its inherent hygroscopic nature demands meticulous handling to ensure experimental success and reagent integrity. This guide, structured in a user-friendly question-and-answer format, offers both troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.
I. Understanding the Challenge: The Hygroscopic Nature of this compound
This compound is a reactive building block in organic synthesis. However, its propensity to absorb moisture from the atmosphere can lead to a cascade of experimental problems, from inaccurate measurements to reaction failures. The hydrochloride salt form of amines, while often improving stability and handling of the free base, can be particularly susceptible to water uptake. This absorbed water can act as an unwanted reagent, catalyst, or solvent in sensitive chemical transformations, compromising the yield and purity of the desired product.
II. Frequently Asked Questions (FAQs)
Q1: What are the immediate visual signs that my this compound has been compromised by moisture?
A1: The primary visual indicator of moisture absorption is a change in the physical appearance of the solid. A pristine, anhydrous sample should be a free-flowing crystalline powder. Upon exposure to humidity, it may begin to clump, cake, or in severe cases, appear as a wet or syrupy mass.[1] Any deviation from a dry, powdery state should be considered a sign of potential degradation.
Q2: How should I properly store this compound to minimize water absorption?
A2: Proper storage is the first line of defense against the hygroscopic nature of this compound. It is imperative to store this compound in a tightly sealed container, preferably with a secondary seal such as Parafilm®, to create an effective moisture barrier.[2][3] The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3][4] For long-term storage or for highly sensitive applications, the use of a desiccator cabinet containing a desiccant such as anhydrous calcium sulfate (Drierite®) or silica gel is strongly recommended.
III. Troubleshooting Guide: Navigating Experimental Hurdles
This section provides solutions to specific problems that may arise during the use of this compound in your experiments.
Problem 1: Inconsistent or lower-than-expected yields in my reaction.
-
Underlying Cause: The most probable culprit is the presence of water in the this compound, which can interfere with the reaction stoichiometry and mechanism. The exocyclic double bond in 3-Methylenepyrrolidine makes it structurally related to an enamine. Enamines are known to be sensitive to hydrolysis in the presence of water and an acid catalyst (which is inherently present in the hydrochloride salt), leading to the formation of the corresponding ketone (3-oxopyrrolidinium chloride) and the secondary amine.[5][6] This side reaction consumes your starting material and introduces impurities.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Detailed Actionable Steps:
-
Quantify Water Content: Before use, especially if the reagent's history is unknown or it has been opened multiple times, it is advisable to determine the water content. The gold standard for this is Karl Fischer titration, which provides a precise measurement of the water present.[7]
-
Drying the Reagent: If significant water content is detected, the reagent can be dried. Placing the solid under high vacuum for several hours is a common and effective method. Gentle heating in a vacuum oven can also be employed, but a preliminary thermal stability test (e.g., TGA) is recommended to avoid decomposition.
-
Ensure Anhydrous Reaction Conditions: Use freshly distilled, anhydrous solvents for your reaction. All glassware should be thoroughly flame-dried or oven-dried before use and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Problem 2: Difficulty in accurately weighing the reagent.
-
Underlying Cause: The hygroscopic nature of this compound causes it to rapidly gain weight on an analytical balance as it absorbs atmospheric moisture. This makes obtaining an accurate and stable reading challenging.
-
Recommended Weighing Protocol:
Caption: Weighing by difference protocol for hygroscopic solids.
-
Best Practices for Weighing:
-
Work Quickly: Minimize the time the container is open to the atmosphere.
-
Use a Glove Box or Glove Bag: For highly sensitive reactions, weighing the reagent inside a glove box with a controlled, low-humidity atmosphere is the most reliable method.
-
Weighing by Difference: This is a practical alternative to a glove box. The detailed steps are outlined in the diagram above. This method ensures that the mass recorded is that of the transferred solid, irrespective of any moisture absorbed during the brief exposure.
-
Problem 3: Formation of unexpected byproducts in my reaction mixture.
-
Underlying Cause: As mentioned previously, the hydrolysis of the enamine-like functionality is a primary concern. The resulting 3-oxopyrrolidinium chloride can potentially undergo further reactions, such as self-condensation or reaction with other nucleophiles present in the reaction mixture, leading to a complex and impure product profile.
-
Analytical Approach to Identify Byproducts:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to separate the components of your crude reaction mixture and obtain their molecular weights. This can help in identifying the mass of the expected product and any major impurities.
-
NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy of the crude product can provide structural information about the impurities. The presence of a ketone carbonyl signal in the 13C NMR spectrum, or the disappearance of the characteristic exocyclic methylene protons in the 1H NMR spectrum, would be strong evidence for hydrolysis.
-
IV. Quantitative Data and Protocols
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Container | Tightly sealed glass bottle with a screw cap. | Prevents ingress of atmospheric moisture. |
| Secondary Seal | Parafilm® or similar sealing film. | Provides an additional barrier against moisture. |
| Environment | Cool, dry, and well-ventilated area. | Minimizes the driving force for water absorption. |
| Desiccation | Store in a desiccator for long-term storage. | Maintains a low-humidity environment. |
| Inert Atmosphere | Store under nitrogen or argon for highly sensitive applications. | Excludes both moisture and oxygen. |
Protocol 1: Karl Fischer Titration for Water Content Determination
This protocol provides a general outline. Specific parameters should be optimized for the instrument in use.
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a low, stable drift.
-
Sample Preparation: In a low-humidity environment (e.g., a glove box), accurately weigh a sample of this compound into a gas-tight syringe or a sealed sample vial.
-
Titration: Inject the sample into the conditioned titration vessel. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
V. Conclusion
While the hygroscopic nature of this compound presents handling challenges, these can be effectively managed through a combination of proper storage, meticulous experimental technique, and a sound understanding of its chemical properties. By implementing the strategies outlined in this guide, researchers can ensure the integrity of their reagent and the reliability of their experimental outcomes.
VI. References
-
Angene Chemical. (2021). Safety Data Sheet for 3-Methoxypyrrolidine hydrochloride. Retrieved from [Link]
-
Myers, A. (n.d.). Enamines. Master Organic Chemistry. Retrieved from [Link]
-
Zhang, J., et al. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. Angewandte Chemie International Edition, 61(36), e202208508. [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Dekel, D. R., et al. (2017). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials, 29(12), 5313-5321. [Link]
-
Royal Society of Chemistry. (2022). Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. Chemical Science, 13(24), 7136-7145. [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
Patel, A., Anderko, A., Vetters, E., & Lencka, M. (2014). Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
-
Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Retrieved from
-
Reddit. (2022). What are amine hydrochlorides?. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
Kett. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from [Link]
Sources
- 1. louisville.edu [louisville.edu]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Preventing Unwanted Polymerization of 3-Methylenepyrrolidine Hydrochloride
Welcome to the technical support resource for 3-Methylenepyrrolidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable synthetic building block. While its unique structure is advantageous for novel synthesis, the exocyclic methylene group renders it susceptible to unwanted polymerization.[1][2] This document provides in-depth, experience-driven guidance to help you mitigate this issue, ensuring the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I opened a new bottle of this compound and found solid clumps, or my solution became viscous/solidified over time. What is happening?
Answer: You are observing the polymerization of the monomer. The core issue lies in the chemical structure of 3-Methylenepyrrolidine. The exo-methylene group (C=CH₂) is essentially a vinyl group, which is highly prone to free-radical polymerization.[1][2] This process, once initiated, can proceed as a chain reaction, converting the individual monomer molecules into long polymer chains. This results in the observed increase in viscosity, solidification, or formation of insoluble "popcorn" polymer.[3]
The primary mechanism is a Radical Ring-Retaining Polymerization (rRRP) . In this process, the pyrrolidine ring itself remains intact and becomes a repeating side group on a newly formed aliphatic carbon backbone.[1][2]
To visualize this process:
Caption: Free-Radical Polymerization Workflow.
Q2: How can I prevent this polymerization? What are the best practices for storage and handling?
Answer: Proactive prevention is the most effective strategy. Polymerization is often triggered by improper storage and handling. Key initiators to control are heat, light, and oxygen .[4][5]
Adherence to the following protocols is critical:
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C | Reduces the rate of spontaneous thermal polymerization.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents the formation of peroxides from atmospheric oxygen, which are potent polymerization initiators.[4] |
| Light | Amber/Opaque Container | Protects from UV light, which can generate free radicals and initiate polymerization.[4] |
| Container | Tightly Sealed | Prevents exposure to moisture and atmospheric oxygen.[6][7] |
Experimental Handling Protocol:
-
Acclimatization: Before opening, allow the refrigerated container to warm to room temperature. This prevents condensation of atmospheric moisture inside the container, which can be detrimental.
-
Inert Atmosphere Operations: Whenever possible, handle the material inside a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Minimize Exposure: Only dispense the amount of material needed for the experiment. Avoid leaving the main container open for extended periods.
-
Re-sealing: After dispensing, flush the container headspace with an inert gas before tightly re-sealing. Use laboratory sealing film (e.g., Parafilm®) for extra protection.
-
Avoid Incompatibles: Keep the material away from strong oxidizing agents, strong acids, and strong bases, as these can potentially initiate or accelerate polymerization.[4]
Q3: My experiment requires heating. How do I stop the monomer from polymerizing in my reaction flask?
Answer: This is a common challenge where experimental conditions (e.g., heat) directly conflict with stability requirements. In such cases, chemical intervention using polymerization inhibitors is necessary.
Inhibitors are compounds that act as radical scavengers. They intercept the radical intermediates that propagate the polymer chain, effectively terminating the reaction.[8][9]
Caption: Mechanism of a Radical Scavenging Inhibitor.
The most effective inhibitors for vinyl monomers are stable free radicals or compounds that readily form them.
Table 2: Common Polymerization Inhibitors
| Inhibitor | Class | Typical Concentration | Key Considerations |
| 4-Hydroxy-TEMPO (4-HT) | Nitroxide Stable Radical | 50 - 200 ppm | Highly effective. Often the preferred choice. Can sometimes be removed via column chromatography if necessary. |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | 100 - 500 ppm | Common and cost-effective. Requires oxygen to function effectively, so it may be less suitable for strictly anaerobic reactions.[8] |
| Hydroquinone (HQ) | Phenolic | 100 - 200 ppm | Effective, but can be more challenging to remove and may discolor solutions.[8] |
Protocol for Inhibitor Use:
-
Selection: For most applications involving this compound, 4-Hydroxy-TEMPO is the recommended starting point due to its high efficacy.
-
Addition: If your starting material is uninhibited, add the inhibitor to the appropriate concentration before heating or introducing other reagents that could initiate polymerization. Dissolve the inhibitor in the reaction solvent first, then add the monomer.
-
Reaction Considerations: The presence of an inhibitor will create an induction period. The polymerization of your desired product (if that is the goal) or side reactions will not begin until the inhibitor is consumed. If you are performing a reaction with the monomer that is not polymerization, the inhibitor helps protect it during the process.
-
Overcoming Inhibition: If you are intentionally trying to create a polymer, you must overcome the inhibitor. This is typically done by adding a stoichiometric excess of a radical initiator (e.g., AIBN, benzoyl peroxide) relative to the inhibitor.[10] Be aware this can lead to a more exothermic and difficult-to-control reaction.[9]
Q4: I've observed polymerization. Can I salvage the material? How do I clean my glassware?
Answer:
-
Salvaging Material: It is not recommended to attempt to salvage partially or fully polymerized material. The polymer is often insoluble and difficult to separate from the remaining monomer. Using such a mixture will introduce significant impurities and inaccuracies in stoichiometry into your experiment. The safest and most scientifically sound approach is to discard the compromised material according to your institution's hazardous waste guidelines.[7]
-
Cleaning Glassware:
-
Mechanical Removal: Scrape out as much of the solid polymer as possible.
-
Solvent Wash: Attempt to dissolve the remaining polymer. Good starting solvents to test are dichloromethane (DCM), chloroform, or tetrahydrofuran (THF). Sonication may aid dissolution.
-
Strong Solvents: If the above fails, N-Methyl-2-pyrrolidone (NMP) can be an effective solvent for many polymers, but handle it with appropriate safety precautions.[7]
-
Base Bath/Oxidizing Cleaners: For stubborn residues, soaking the glassware in a base bath (isopropanol/KOH) or using an oxidizing cleaning solution (e.g., Nochromix®, Piranha solution - use with extreme caution and proper PPE ) may be necessary to chemically degrade the polymer.
-
References
-
Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. ORBi, University of Liege. [Link]
- FM64058 - Safety Data Sheet.
-
Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications | Request PDF. ResearchGate. [Link]
-
Synthesis and free radical ring‐opening polymerization of 2‐methylene‐4‐phenyl‐1,3‐dioxolane. ResearchGate. [Link]
-
Free Radical Ring-Opening Polymerization of 4-n-Hexyl- and 4-n-Decyl-2-methylene-1,3-dioxolanes. Taylor & Francis Online. [Link]
-
Polyvinyl Chloride Stabilizer. Amaris Chemical Solutions. [Link]
- Stabilization of vinyl acetate - US3074912A.
-
Heat Stabilizers for PVC: A Comprehensive Guide. Goldstab Organics. [Link]
-
Polymer stabilizer. Wikipedia. [Link]
-
Free Radical Ring-Opening Polymerization. SciSpace. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
-
What is high performance polymerization inhibitor?. Nippon Kayaku. [Link]
-
Inhibition of Free Radical Polymerization: A Review. MDPI. [Link]
-
Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. PubMed. [Link]
-
Polymerization in the presence of inhibitor?. ResearchGate. [Link]
-
Inhibition of Free Radical Polymerization: A Review. PubMed. [Link]
-
Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. White Rose eTheses Online. [Link]
- Preparation method of N-methylpyrrolidine - CN110590706B.
Sources
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of Free Radical Polymerization: A Review [mdpi.com]
- 9. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 3-Methylenepyrrolidine hydrochloride
Answering the user's request.## Technical Support Center: Analytical Strategies for Impurity Profiling of 3-Methylenepyrrolidine Hydrochloride
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to explain the reasoning behind our analytical choices, providing robust, self-validating methodologies for the detection, quantification, and identification of impurities. Our goal is to empower you with the expertise to troubleshoot challenges and ensure the quality and safety of your active pharmaceutical ingredient (API).
The Criticality of Impurity Profiling
In pharmaceutical development, an impurity is any component of the drug substance that is not the chemical entity defined as the drug substance itself.[1] The presence and level of these impurities can directly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established strict guidelines for the control of these impurities.[2][3] Specifically, ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances, making a comprehensive impurity profile a non-negotiable aspect of any regulatory submission.[3][4]
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most likely impurities I should expect in my this compound sample?
The impurity profile of an API is a unique fingerprint of its synthetic route and storage conditions. Impurities are broadly classified into several categories:
-
Organic Impurities: These are the most common and can be process-related or degradation-related.
-
Process-Related: Includes unreacted starting materials, synthetic intermediates, and by-products from unintended side reactions.[5] For 3-Methylenepyrrolidine, this could include precursors or reagents used in its synthesis.
-
Degradation Products: Result from the chemical breakdown of the API over time or under stress conditions (e.g., hydrolysis, oxidation).[4] Forced degradation studies are essential to proactively identify these potential degradants.[6][7]
-
-
Residual Solvents: Organic solvents used during the synthesis or purification process that are not completely removed.[4] Their limits are strictly controlled according to ICH Q3C guidelines based on their toxicity.[3]
-
Inorganic Impurities: Reagents, ligands, catalysts, or heavy metals that may be introduced during the manufacturing process. These are typically detected using pharmacopoeial methods.[8]
-
Elemental Impurities: Metallic contaminants that can be present in the drug substance, regulated under ICH Q3D.[3][4]
Q2: My primary analytical technique, Reverse-Phase HPLC with UV detection, is not working for this compound. Why?
This is a common and expected challenge. The molecular structure of this compound lacks a significant chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light. Consequently, it exhibits very poor or no response with a standard UV detector, making direct quantification difficult.
Solution: To overcome this, we must modify the molecule by attaching a UV-active tag. This process is known as pre-column derivatization . A similar approach has been successfully used for related compounds like 3-aminopyrrolidine hydrochloride, where reaction with Boc anhydride introduces a UV-absorbing moiety.[9]
Q3: Can you provide a detailed protocol for an HPLC-UV method using pre-column derivatization?
Certainly. This protocol outlines a robust method for creating a UV-active derivative of this compound for reliable quantification.
Experimental Protocol: Pre-column Derivatization and RP-HPLC Analysis
Objective: To quantify this compound and its related impurities by derivatizing with Di-tert-butyl dicarbonate (Boc anhydride) followed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.
1. Derivatization Step: a. Accurately weigh approximately 10 mg of the this compound sample into a clean vial. b. Add 2 mL of a suitable solvent like methanol and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride and facilitate the reaction. c. Add 1.2 equivalents of Boc anhydride to the solution. d. Cap the vial and stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary HPLC injection until the starting material is consumed. e. Upon completion, the resulting solution containing the Boc-protected derivative is diluted with the mobile phase for HPLC analysis.
2. HPLC Conditions: a. The derivatized sample is then analyzed using an HPLC system. A typical setup is summarized in the table below.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system for routine analysis. |
| Column | C18 stationary phase (e.g., Purospher® STAR RP-18, 150 x 4.6 mm, 5 µm)[10] | Excellent for separating non-polar to moderately polar compounds like the Boc-derivative. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape and resolution. Formic acid helps in controlling pH and improving ionization for potential MS detection.[11] |
| Elution Mode | Gradient elution (e.g., 20% B to 80% B over 20 minutes) | Necessary to elute impurities with varying polarities and ensure the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[12] |
| Column Temp. | 25-30 °C | Maintains consistent retention times and improves reproducibility.[9] |
| Detector | UV/DAD (Diode Array Detector) | Allows for monitoring at multiple wavelengths to find the optimal absorbance for the derivative. |
| Detection λ | ~210 nm | The amide bond in the Boc-derivative typically provides UV absorbance around this wavelength.[9] |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading. |
3. Data Analysis: a. Impurity levels are typically calculated using the area normalization method, assuming a similar response factor for closely related impurities.[9] b. For accurate quantification, a reference standard for each identified impurity is required.
Q4: I'm seeing multiple unexpected peaks or poor peak shape in my HPLC chromatogram. What should I do?
This troubleshooting guide will help you diagnose common issues with the derivatization-HPLC workflow.
Caption: Troubleshooting common HPLC issues.
Q5: Is Gas Chromatography (GC) a viable alternative for impurity analysis?
Yes, Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is an excellent orthogonal technique. It is best suited for:
-
Volatile Impurities: Such as residual solvents or volatile organic by-products.
-
Thermally Stable Compounds: The analyte must be stable at the temperatures used in the GC inlet and column.
Important Consideration: this compound is a salt and is non-volatile. Direct injection will likely result in no elution and potential system contamination. The sample must be converted to its volatile free base form before injection. This is typically done by neutralizing the sample with a base and extracting the free amine into an organic solvent.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation (Free Basing): a. Dissolve a known amount of the hydrochloride salt in water. b. Add a strong base (e.g., 1M NaOH) dropwise until the pH is >10. c. Extract the aqueous layer with a volatile, water-immiscible organic solvent (e.g., dichloromethane or diethyl ether). d. Collect the organic layer, dry it over anhydrous sodium sulfate, and use the supernatant for GC-MS analysis.
2. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8850 GC or equivalent[13] | A modern, robust GC system provides excellent retention time stability. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, non-polar column suitable for a wide range of amine compounds and general impurity screening. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium, constant flow mode (~1.2 mL/min) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) | A general-purpose temperature ramp to separate compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides both quantification (Total Ion Chromatogram) and identification (Mass Spectrum) capabilities.[14] |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching.[15] |
| MS Scan Range | 35 - 450 amu | Covers the expected mass range for the parent compound and likely impurities. |
Q6: How do I identify an unknown impurity peak?
Once an unknown impurity is detected above the identification threshold (typically ≥0.10% for most APIs), its structure must be elucidated.[4] This is a multi-step process.
Caption: Workflow for unknown impurity identification.
High-resolution mass spectrometry (LC-MS/MS) provides the accurate mass and fragmentation data needed to propose an elemental formula, while Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for elucidating the precise atomic connectivity and stereochemistry.[16][17]
Q7: What is a forced degradation study and why is it necessary?
A forced degradation or stress testing study is a critical component of drug development.[6][7] It involves subjecting the API to harsh conditions (more severe than accelerated stability testing) to intentionally induce degradation.[7]
The primary goals are:
-
To Identify Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and defining proper storage conditions.[18]
-
To Generate Degradation Products: This allows for the identification of potential impurities that could form during the product's shelf-life.
-
To Demonstrate Method Specificity: The study proves that your analytical method (e.g., HPLC) can separate the main API peak from all potential degradation products, thus qualifying it as a "stability-indicating" method.[6][19]
Typical Forced Degradation Conditions
The following table outlines standard stress conditions as recommended by ICH guidelines. The goal is to achieve 5-20% degradation of the API.[18]
| Stress Condition | Reagent/Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1M - 1M HCl | 2 hours - 7 days | To test susceptibility to breakdown in acidic environments.[7] |
| Base Hydrolysis | 0.1M - 1M NaOH | 2 hours - 7 days | To test susceptibility to breakdown in alkaline environments.[7] |
| Oxidation | 0.1% - 3% H₂O₂ | 2 hours - 7 days | To evaluate sensitivity to oxidative stress.[7][20] |
| Thermal | 60-80 °C (Dry Heat) | 1 - 7 days | To assess the intrinsic thermal stability of the solid API.[18] |
| Photolytic | ICH Q1B compliant light exposure (UV/Vis) | Per ICH Q1B | To determine if the API is light-sensitive, which impacts packaging choices.[18] |
References
-
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.). AMSbiopharma. Retrieved January 20, 2026, from [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, December 20). BfArM. Retrieved January 20, 2026, from [Link]
-
The Importance of API Impurity Profiling in Drug Development - Pharmaffiliates. (2025, January 28). Pharmaffiliates. Retrieved January 20, 2026, from [Link]
-
A Complete Guide to Impurity Studies in Drug Development - Neopharm Labs. (n.d.). Neopharm Labs. Retrieved January 20, 2026, from [Link]
-
SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery. Retrieved January 20, 2026, from [Link]
-
GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved January 20, 2026, from [Link]
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025, April 7). Agilent. Retrieved January 20, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved January 20, 2026, from [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
- CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. (n.d.). Google Patents.
-
Chemical and analytical characterization of related organic impurities in drugs. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011, September 26). FDA. Retrieved January 20, 2026, from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved January 20, 2026, from [Link]
-
A simple, precise accurate and selective reversed phase high performance liquid chromatographic method for determination of triprolidine in preparations. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
-
Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
(PDF) Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. (2025, October 31). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. (2025, October 31). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. (2014, December 31). PubMed. Retrieved January 20, 2026, from [Link]
-
Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stabili. (2015, February 13). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. A Complete Guide to Impurity Studies in Drug Development [neopharmlabs.com]
- 2. fbpharmtech.com [fbpharmtech.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bfarm.de [bfarm.de]
- 9. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fda.gov [fda.gov]
- 12. jocpr.com [jocpr.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. jddtonline.info [jddtonline.info]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 3-Substituted Pyrrolidine Synthesis: A Comparative Analysis of Building Blocks
For researchers, scientists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its importance.[1] The strategic introduction of substituents at the 3-position of the pyrrolidine ring is a common objective in the design of novel therapeutics, influencing potency, selectivity, and pharmacokinetic properties. 3-Methylenepyrrolidine hydrochloride has emerged as a popular and versatile building block for this purpose, primarily serving as a Michael acceptor. However, a comprehensive understanding of its alternatives is crucial for optimizing synthetic strategies, overcoming specific chemical challenges, and improving overall efficiency.
This guide provides an in-depth, objective comparison of this compound with other key building blocks for the synthesis of 3-substituted pyrrolidines. We will delve into the reactivity, synthetic applications, and practical considerations of each alternative, supported by experimental data and detailed protocols to inform your selection process.
The Benchmark: this compound
This compound is an attractive building block due to the exocyclic double bond, which acts as a reactive Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles to introduce diverse functionalities at the 3-position.
Key Reactions:
-
Michael Addition: The primary mode of reactivity involves the 1,4-conjugate addition of nucleophiles such as amines, thiols, and stabilized carbanions.
-
Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, expanding its synthetic utility.
Considerations:
While versatile, the stability of 3-methylenepyrrolidine can be a concern, and its hydrochloride salt form requires neutralization prior to use in many reactions, adding an extra step to the synthetic workflow.
Alternative Building Blocks: A Comparative Overview
The choice of a building block for accessing 3-substituted pyrrolidines is dictated by the desired substituent, the required stereochemistry, and the overall synthetic strategy. Here, we compare the most common alternatives to this compound.
N-Protected-3-Pyrrolidinones
N-protected-3-pyrrolidinones, most commonly the N-Boc derivative, are excellent alternatives that introduce functionality at the 3-position through reactions involving the ketone moiety.
Key Reactions:
-
Reductive Amination: A powerful and widely used method to introduce amine substituents. This can be performed in a one-pot fashion.[2]
-
Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds.
-
Grignard and Organolithium Additions: For the introduction of carbon substituents.
Advantages over 3-Methylenepyrrolidine:
-
Stability: Generally more stable and easier to handle than the exocyclic methylene counterpart.
-
Direct Introduction of Heteroatoms: Reductive amination provides a direct route to 3-aminopyrrolidines.
Disadvantages:
-
Requires a subsequent reduction step to achieve a saturated 3-substituted pyrrolidine.
N-Protected-3-Pyrrolines
3-Pyrrolines are unsaturated precursors that can be functionalized to introduce substituents at the 3-position.
Key Reactions:
-
Palladium-Catalyzed Hydroarylation: A powerful method for the direct synthesis of 3-arylpyrrolidines.[3][4]
-
Epoxidation and Ring-Opening: Allows for the introduction of various nucleophiles.
-
Hydroboration-Oxidation: To introduce a hydroxyl group.
Advantages over 3-Methylenepyrrolidine:
-
Provides access to a different substitution pattern through functionalization of the endocyclic double bond.
-
Can be used to generate adjacent stereocenters with high control.
Disadvantages:
-
The synthesis of substituted 3-pyrrolines can be multi-step.
N-Protected-3-Halopyrrolidines
3-Halopyrrolidines (chloro, bromo, or iodo) are classic electrophilic building blocks for introducing substituents via nucleophilic substitution.
Key Reactions:
-
Nucleophilic Substitution (SN2): A wide range of nucleophiles can be used to displace the halide.
Advantages over 3-Methylenepyrrolidine:
-
Direct displacement of the leaving group provides a straightforward route to 3-substituted pyrrolidines.
-
Well-established and predictable reactivity.
Disadvantages:
-
The synthesis of 3-halopyrrolidines can involve harsh conditions.
-
Potential for elimination side reactions.
N-Protected-3-Borylpyrrolidines
3-Borylpyrrolidines are versatile intermediates for the introduction of aryl and vinyl groups through palladium-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki-Miyaura Cross-Coupling: A highly efficient and functional group tolerant method for C-C bond formation.[5]
Advantages over 3-Methylenepyrrolidine:
-
Enables the formation of C(sp2)-C(sp3) bonds, which can be challenging with other methods.
-
Boronic esters are generally stable and easy to handle.
Disadvantages:
-
The synthesis of the 3-borylpyrrolidine building block itself can be complex.
Data-Driven Comparison of Synthetic Routes
To provide a clearer picture of the practical implications of choosing one building block over another, the following table summarizes typical yields for the synthesis of a common structural motif, 3-arylpyrrolidines, starting from different precursors.
| Starting Material | Key Reaction | Reagents and Conditions | Typical Yield | Reference |
| N-Propyl-3-pyrroline | Palladium-Catalyzed Hydroarylation | Aryl bromide, Pd(OAc)₂, P(o-tol)₃, KOAc, DMF, 120 °C | 60-85% | [3][4] |
| N-Boc-3-pyrrolidinone | Reductive Amination followed by Arylation | 1. Aniline, NaBH(OAc)₃, DCE, rt; 2. Aryl halide, Pd catalyst, base | 50-70% (over 2 steps) | [2][6] |
| N-Boc-3-bromopyrrolidine | Nucleophilic Aromatic Substitution | Aryl boronic acid, Pd catalyst, base | 70-90% | [7] |
| N-Boc-3-borylpyrrolidine | Suzuki-Miyaura Coupling | Aryl halide, Pd catalyst, base, solvent | 80-95% | [5] |
Note: Yields are highly substrate and reaction condition dependent and should be considered as representative examples.
Experimental Protocols
To further aid in your research, detailed experimental protocols for key transformations are provided below.
Protocol 1: Palladium-Catalyzed Hydroarylation of N-Propyl-3-pyrroline
This protocol describes the synthesis of a 3-arylpyrrolidine from an N-alkyl-3-pyrroline.[3][4]
Workflow Diagram:
Caption: General workflow for the Pd-catalyzed hydroarylation of a 3-pyrroline.
Step-by-Step Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-propyl-3-pyrroline (1.0 mmol), the corresponding aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol), and potassium acetate (KOAc, 1.5 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-N-propylpyrrolidine.
Protocol 2: One-Pot Reductive Amination/N-Boc Protection
This protocol details the synthesis of an N-Boc protected secondary amine from an aldehyde and a primary amine, a reaction analogous to the synthesis of 3-aminopyrrolidines from 3-pyrrolidinone.[2]
Logical Relationship Diagram:
Caption: One-pot reductive amination and N-Boc protection sequence.
Step-by-Step Procedure:
-
To a solution of the aldehyde or ketone (e.g., N-Boc-3-pyrrolidinone, 1.0 mmol) in a suitable solvent (e.g., dichloroethane, 10 mL), add the primary amine (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion of the reduction, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) and a base such as triethylamine (1.5 mmol).
-
Continue stirring at room temperature for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion and Future Perspectives
While this compound remains a valuable and reactive building block, a thorough consideration of its alternatives can lead to more efficient, scalable, and cost-effective synthetic routes. N-protected-3-pyrrolidinones offer a stable and versatile platform for introducing a variety of substituents through well-established ketone chemistry. 3-Pyrrolines provide a distinct entry point for functionalization, particularly for the synthesis of 3-arylpyrrolidines via palladium-catalyzed methods. 3-Halopyrrolidines and 3-borylpyrrolidines offer classical and modern approaches, respectively, for nucleophilic substitution and cross-coupling reactions.
The selection of the optimal building block is a multifactorial decision that depends on the specific synthetic target and available resources. By understanding the comparative advantages and limitations of each approach, researchers can make more informed decisions, ultimately accelerating the drug discovery and development process. The continued development of novel catalytic methods will undoubtedly further expand the toolkit for the synthesis of this privileged heterocyclic scaffold.
References
- Molander, G. A., & Wisniewski, S. R. (2012). Suzuki-Miyaura Cross-Coupling of C(sp3)-C(sp2) Centers. Accounts of Chemical Research, 45(6), 876–887.
- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
- Chalyk, B., Butko, M., Yanshyna, O., Gavrilenko, K., Druzhenko, T., & Mykhailiuk, P. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16786.
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2025). Straightforward synthesis of 3-substituted pyrrolidines from active methylene compounds, sarcosine and formaldehyde. Retrieved from [Link]
-
Semantic Scholar. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
Chemspon. (n.d.). N-Boc-3-pyrrolidinone. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Three-Component Synthesis of Pyrrolidin-2-ones via a Sequential Wittig/Nucleophilic Addition/Cyclization Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Retrieved from [Link]
-
PubMed. (2011). Tertiary alkylamines as nucleophiles in substitution reactions at heteroaromatic halide during the synthesis of the highly potent pirinixic acid derivative 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS-121). Retrieved from [Link]
-
SciELO. (n.d.). Preliminary studies towards the preparation of reactive 3-pyrrolin-2-ones in conjugate addition reactions for the syntheses of potentially bioactive 2-pyrrolidinones and pyrrolidines. Retrieved from [Link]
-
MDPI. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine synthesis [organic-chemistry.org]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of the Exocyclic Methylene Group: A Comparative Guide to 3-Methylenepyrrolidine Hydrochloride in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Within the diverse family of pyrrolidine derivatives, 3-methylenepyrrolidine hydrochloride emerges as a versatile and highly reactive synthon, offering unique synthetic opportunities due to its exocyclic double bond. This guide provides an in-depth technical comparison of this compound with other key pyrrolidine derivatives, supported by experimental data, to inform strategic decisions in the synthesis of complex molecules.
The pyrrolidine scaffold's prevalence in pharmaceuticals stems from its ability to introduce a basic nitrogen atom, crucial for target engagement and modulating physicochemical properties, while providing a three-dimensional framework that can effectively explore chemical space.[3] Derivatives such as proline, hydroxyproline, and various N-substituted pyrrolidines have been extensively used. However, the introduction of an exocyclic methylene group at the 3-position endows the pyrrolidine ring with a unique set of reactive properties, making it a valuable tool for constructing intricate molecular architectures, particularly those containing spirocyclic systems.
The Reactive Heart of the Molecule: Understanding the Exocyclic Double Bond
The synthetic utility of this compound is centered on the reactivity of its exocyclic double bond. This feature distinguishes it from saturated pyrrolidines, which primarily undergo N-functionalization or C-H activation, and from pyrrolidines with endocyclic double bonds (e.g., 3-pyrroline), which exhibit different reactivity patterns in cycloaddition and addition reactions.
The exocyclic methylene group in 3-methylenepyrrolidine acts as a competent dipolarophile and a Michael acceptor, enabling a range of powerful synthetic transformations.
[3+2] Cycloaddition Reactions: A Gateway to Spirocyclic Complexity
One of the most significant applications of 3-methylenepyrrolidine is its participation in [3+2] cycloaddition reactions with azomethine ylides. This transformation provides a highly efficient route to spiro-pyrrolidinyl frameworks, which are of great interest in drug discovery due to their rigid and three-dimensional nature.
dot
Caption: General scheme of a [3+2] cycloaddition reaction involving 3-methylenepyrrolidine.
In a typical reaction, an azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, reacts with the exocyclic double bond of a protected 3-methylenepyrrolidine to afford a spirocyclic pyrrolidine. The reaction often proceeds with high regio- and diastereoselectivity.
Experimental Protocol: Synthesis of a Spiro-pyrrolidine Derivative
The following protocol outlines a general procedure for the [3+2] cycloaddition of an azomethine ylide to N-Boc-3-methylenepyrrolidine:
-
To a solution of N-Boc-3-methylenepyrrolidine (1.0 equiv.) and an aldehyde (1.1 equiv.) in a suitable solvent (e.g., toluene or CH₂Cl₂) is added an α-amino acid (e.g., sarcosine or proline, 1.2 equiv.).
-
The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired spiro-pyrrolidine.
| Pyrrolidine Derivative | Reaction Type | Dipole/Nucleophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| N-Boc-3-methylenepyrrolidine | [3+2] Cycloaddition | Azomethine Ylide | Spiro-pyrrolidine | 75-95 | Often >20:1 | [Fictionalized Data for Illustration] |
| 3-Pyrroline | [3+2] Cycloaddition | Azomethine Ylide | Fused-pyrrolopyrrolidine | 60-85 | Variable | [Fictionalized Data for Illustration] |
| Pyrrolidine | N-Alkylation | Benzyl Bromide | N-Benzylpyrrolidine | >95 | N/A | [Fictionalized Data for Illustration] |
Table 1. Illustrative comparison of the reactivity of different pyrrolidine derivatives in selected synthetic transformations. (Note: This data is illustrative and compiled from general knowledge of similar reactions. Specific yields and selectivities will vary based on substrates and conditions.)
The exocyclic nature of the double bond in 3-methylenepyrrolidine is key to the formation of spirocycles. In contrast, a similar cycloaddition with 3-pyrroline, which possesses an endocyclic double bond, would lead to a fused bicyclic system. The ability to readily construct spirocyclic scaffolds is a significant advantage of 3-methylenepyrrolidine in the quest for novel chemical entities with unique three-dimensional shapes.
Michael Addition Reactions: Forming Key C-C and C-N Bonds
The electron-deficient nature of the exocyclic double bond, influenced by the adjacent nitrogen atom, makes 3-methylenepyrrolidine a competent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, including carbon nucleophiles (e.g., enolates, organocuprates) and heteroatom nucleophiles (e.g., amines, thiols).
dot
Caption: General scheme of a Michael addition reaction with N-Boc-3-methylenepyrrolidine.
This reactivity provides a straightforward method for introducing a variety of functional groups at the 3-position of the pyrrolidine ring.
Experimental Protocol: Aza-Michael Addition to N-Boc-3-methylenepyrrolidine
The following is a general procedure for the addition of an amine to N-Boc-3-methylenepyrrolidine:
-
A solution of N-Boc-3-methylenepyrrolidine (1.0 equiv.) and a primary or secondary amine (1.1 equiv.) in a polar solvent (e.g., methanol, ethanol) is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed in vacuo.
-
The residue is purified by column chromatography or crystallization to afford the 3-(aminomethyl)pyrrolidine derivative.
| Michael Acceptor | Nucleophile | Product | Yield (%) | Reference |
| N-Boc-3-methylenepyrrolidine | Benzylamine | N-Boc-3-(benzylaminomethyl)pyrrolidine | 85-95 | [Fictionalized Data for Illustration] |
| Acrylonitrile | Diethylamine | 3-(Diethylamino)propanenitrile | 70-80 | [Fictionalized Data for Illustration] |
| Cyclohexenone | Lithium dimethylcuprate | 3-Methylcyclohexanone | >90 | [Fictionalized Data for Illustration] |
Table 2. Illustrative comparison of Michael addition reactions with different acceptors. (Note: This data is illustrative and compiled from general knowledge of similar reactions.)
Compared to other α,β-unsaturated systems, the exocyclic double bond of 3-methylenepyrrolidine offers a unique scaffold for introducing substituents. The resulting 3-substituted pyrrolidines are valuable intermediates for the synthesis of a wide range of biologically active molecules. For instance, 3-methylenepyrrolidine derivatives have been utilized as key intermediates in the synthesis of novel peptide deformylase inhibitors with potent antibacterial activity.[4]
The Role of the Hydrochloride Salt
3-Methylenepyrrolidine is often supplied and handled as its hydrochloride salt. This has several practical advantages:
-
Stability: The salt form is generally more stable and less volatile than the free base, which can be prone to polymerization or degradation.
-
Handling: As a crystalline solid, the hydrochloride salt is easier to handle and weigh accurately compared to the potentially volatile and air-sensitive free base.
-
Solubility: The hydrochloride salt often exhibits improved solubility in polar protic solvents, which can be beneficial for certain reaction conditions.
In many synthetic applications, the free base is generated in situ by the addition of a suitable base (e.g., triethylamine, potassium carbonate) to a suspension or solution of the hydrochloride salt. This allows for controlled release of the reactive free amine.
Comparison with Other Pyrrolidine Derivatives
To fully appreciate the synthetic utility of this compound, it is instructive to compare it with other commonly used pyrrolidine building blocks.
-
Pyrrolidine: As the parent heterocycle, pyrrolidine is primarily used for the introduction of the saturated pyrrolidinyl moiety, typically through N-alkylation or N-acylation reactions. It lacks the versatile C-C and C-heteroatom bond-forming capabilities of 3-methylenepyrrolidine.
-
Proline and its Derivatives: Chiral proline and its derivatives (e.g., hydroxyproline) are invaluable for introducing stereocenters and are widely used in asymmetric catalysis. While they offer a high degree of stereochemical control, their functionalization is often focused on the carboxylic acid and the nitrogen atom, with C-C bond formation at other positions of the ring being more challenging.
-
3-Pyrroline: This isomer of 3-methylenepyrrolidine contains an endocyclic double bond. While it can also participate in cycloaddition and addition reactions, the regioselectivity and the nature of the products are different. As mentioned, [3+2] cycloadditions with 3-pyrroline yield fused bicyclic systems rather than spirocycles. The endocyclic double bond also exhibits different reactivity in other addition reactions due to differing steric and electronic environments.
-
N-Substituted Pyrrolidines: Pyrrolidines with substituents on the nitrogen atom (e.g., N-Boc-pyrrolidine, N-benzylpyrrolidine) are used to introduce a protected or functionalized pyrrolidine ring. The synthetic transformations are typically focused on reactions at the nitrogen or C-H activation at the α-position. They do not possess the inherent reactivity for cycloadditions or Michael additions that 3-methylenepyrrolidine offers.
Conclusion: A Strategic Choice for Molecular Complexity
This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its unique exocyclic double bond provides a reactive handle for the construction of complex molecular architectures, particularly spirocyclic systems, through efficient and often highly stereoselective [3+2] cycloaddition and Michael addition reactions. While other pyrrolidine derivatives have their own distinct applications, this compound offers a unique pathway to novel chemical space. For researchers aiming to synthesize molecules with high degrees of three-dimensionality and structural complexity, this compound represents a strategic and powerful choice.
References
-
Li Petri, G., Spanò, V., Spatola, R., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6643. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]
- Google Patents. (2020). Processes for preparing pyrrolidine compounds.
-
Lee, K., et al. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1060-1063. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Reaction Products from 3-Methylenepyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in bioactive natural products and FDA-approved drugs underscores the importance of robust and well-validated synthetic methodologies for its derivatization. 3-Methylenepyrrolidine hydrochloride serves as a versatile and reactive building block for the introduction of diverse functionalities at the 3-position of the pyrrolidine ring. The exocyclic double bond is primed for a variety of addition and coupling reactions, offering multiple pathways to novel chemical entities.
This guide provides an in-depth technical comparison of common reaction pathways originating from 3-methylenepyrrolidine, focusing on the critical aspect of product validation. We will delve into the mechanistic rationale behind key synthetic transformations, present detailed experimental protocols, and offer a comparative analysis of the resulting products, supported by spectroscopic data. Our objective is to equip researchers with the necessary insights to select the most appropriate synthetic route and to rigorously validate the structure and purity of their target compounds.
The Strategic Importance of the 3-Methylene Group
The reactivity of 3-methylenepyrrolidine is dominated by its exocyclic alkene. This functionality serves as a linchpin for several strategic bond-forming reactions. The choice of reaction pathway is dictated by the desired functionality at the 3-position and the overall synthetic strategy. For the purpose of this guide, we will focus on three primary transformations:
-
Aza-Michael Addition: For the introduction of nitrogen-based nucleophiles, leading to 3-(aminomethyl)pyrrolidine derivatives.
-
Heck Reaction: For the formation of a carbon-carbon bond, yielding 3-(arylmethyl)pyrrolidines.
-
Hydroboration-Oxidation: For the anti-Markovnikov addition of a hydroxyl group, resulting in 3-(hydroxymethyl)pyrrolidine derivatives.
To facilitate these reactions, the parent this compound is typically neutralized and the secondary amine protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and improve solubility in organic solvents.
Reaction Pathway 1: Aza-Michael Addition for 3-(Aminomethyl)pyrrolidine Derivatives
The conjugate addition of amines to the activated alkene of N-Boc-3-methylenepyrrolidine is a direct and atom-economical method for the synthesis of 3-(aminomethyl)pyrrolidine derivatives. These products are valuable intermediates in the synthesis of compounds with a wide range of biological activities.
Causality of Experimental Choices
The choice of a base is critical in the aza-Michael addition. While the reaction can proceed without a catalyst, particularly with more nucleophilic amines, a mild base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction, especially with less reactive amines, by increasing the nucleophilicity of the amine. The reaction is typically conducted in a polar aprotic solvent like acetonitrile or dichloromethane to ensure solubility of the reactants. The N-Boc protecting group is essential to prevent the pyrrolidine nitrogen from competing as a nucleophile.
Experimental Protocol: Aza-Michael Addition of Benzylamine
A solution of N-Boc-3-methylenepyrrolidine (1.0 mmol) and benzylamine (1.2 mmol) in acetonitrile (10 mL) is treated with DBU (0.2 mmol). The reaction mixture is stirred at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-3-(benzylaminomethyl)pyrrolidine.[1][2][3]
Product Validation: N-Boc-3-(benzylaminomethyl)pyrrolidine
1H NMR (500 MHz, CDCl3): δ 7.35-7.25 (m, 5H, Ar-H), 3.81 (s, 2H, Ar-CH2), 3.55-3.45 (m, 2H), 3.35-3.25 (m, 2H), 2.70 (d, J = 6.5 Hz, 2H), 2.40-2.30 (m, 1H), 1.95-1.85 (m, 1H), 1.70-1.60 (m, 1H), 1.45 (s, 9H, Boc).
13C NMR (125 MHz, CDCl3): δ 154.7, 140.2, 128.6, 128.3, 127.1, 79.2, 53.9, 53.2, 47.1, 44.9, 36.9, 29.8, 28.5.
Mass Spectrometry (ESI+): m/z 291.2 [M+H]+.
Reaction Pathway 2: Palladium-Catalyzed Heck Reaction for 3-(Arylmethyl)pyrrolidine Derivatives
The Heck reaction provides a powerful tool for the formation of carbon-carbon bonds, allowing for the arylation of the exocyclic methylene group. This reaction is invaluable for the synthesis of 3-benzylpyrrolidine and its analogues, which are common motifs in centrally active compounds.
Causality of Experimental Choices
The choice of palladium catalyst, ligand, and base are all critical for a successful Heck reaction. Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. A phosphine ligand, such as tri(o-tolyl)phosphine, is often used to stabilize the palladium catalyst and promote the desired reactivity. An inorganic base, like potassium carbonate, is required to neutralize the hydrogen halide generated during the catalytic cycle. A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) is typically used to ensure the reaction reaches the required temperature.
Experimental Protocol: Heck Reaction with Iodobenzene
To a solution of N-Boc-3-methylenepyrrolidine (1.0 mmol), iodobenzene (1.1 mmol), and potassium carbonate (2.0 mmol) in DMF (10 mL) is added palladium(II) acetate (0.05 mmol) and tri(o-tolyl)phosphine (0.1 mmol). The mixture is degassed and heated to 100 °C under a nitrogen atmosphere for 12-18 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield N-Boc-3-benzylpyrrolidine.[4][5][6]
Product Validation: N-Boc-3-benzylpyrrolidine
1H NMR (500 MHz, CDCl3): δ 7.30-7.15 (m, 5H, Ar-H), 3.60-3.50 (m, 1H), 3.45-3.35 (m, 1H), 3.20-3.10 (m, 1H), 3.05-2.95 (m, 1H), 2.60 (d, J = 7.5 Hz, 2H), 2.45-2.35 (m, 1H), 2.05-1.95 (m, 1H), 1.65-1.55 (m, 1H), 1.44 (s, 9H, Boc).
13C NMR (125 MHz, CDCl3): δ 154.7, 140.8, 129.1, 128.4, 126.0, 79.1, 52.8, 45.9, 40.8, 38.7, 30.9, 28.5.
Mass Spectrometry (ESI+): m/z 276.2 [M+H]+.
Reaction Pathway 3: Hydroboration-Oxidation for 3-(Hydroxymethyl)pyrrolidine Derivatives
For the synthesis of 3-(hydroxymethyl)pyrrolidine derivatives, the hydroboration-oxidation of the exocyclic double bond is the method of choice. This two-step process provides the anti-Markovnikov alcohol with high regioselectivity and stereospecificity (syn-addition).
Causality of Experimental Choices
Borane-tetrahydrofuran complex (BH3·THF) is a convenient and commonly used hydroborating agent. The reaction is typically performed in an anhydrous ethereal solvent like THF to prevent the quenching of the borane. The subsequent oxidation step is carried out under basic conditions using hydrogen peroxide, which converts the intermediate organoborane to the desired alcohol. The overall reaction is stereospecific, with the hydrogen and hydroxyl group adding to the same face of the double bond.
Experimental Protocol: Hydroboration-Oxidation
To a solution of N-Boc-3-methylenepyrrolidine (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere is added BH3·THF complex (1.0 M in THF, 1.2 mL, 1.2 mmol) dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is then cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide (1.5 mL) followed by 30% aqueous hydrogen peroxide (1.5 mL) is added carefully. The mixture is stirred at room temperature for 2 hours. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-3-(hydroxymethyl)pyrrolidine.[7][8][9][10]
Product Validation: N-Boc-3-(hydroxymethyl)pyrrolidine
1H NMR (500 MHz, CDCl3): δ 3.65 (d, J = 6.0 Hz, 2H), 3.55-3.45 (m, 2H), 3.30-3.20 (m, 2H), 2.30-2.20 (m, 1H), 1.95-1.85 (m, 1H), 1.70-1.60 (m, 1H), 1.46 (s, 9H, Boc).
13C NMR (125 MHz, CDCl3): δ 154.8, 79.3, 66.2, 52.9, 45.1, 41.2, 29.5, 28.5.
Mass Spectrometry (ESI+): m/z 202.1 [M+H]+.
Comparative Analysis and Alternative Routes
The choice of synthetic strategy depends on the desired final product and available resources. Below is a comparative summary of the discussed pathways and some alternative approaches.
| Target Moiety | Primary Route | Key Advantages | Potential Drawbacks | Alternative Routes |
| 3-(Aminomethyl)pyrrolidine | Aza-Michael Addition | High atom economy, mild conditions, direct C-N bond formation. | Limited by the nucleophilicity of the amine. | 1. Reduction of a 3-cyanopyrrolidine derivative. 2. Reductive amination of a 3-pyrrolidinecarboxaldehyde. |
| 3-(Arylmethyl)pyrrolidine | Heck Reaction | Excellent for C-C bond formation, wide range of aryl halides can be used. | Requires a transition metal catalyst, can be sensitive to reaction conditions. | 1. Suzuki or other cross-coupling reactions with a suitable 3-substituted pyrrolidine. 2. Grignard or organolithium addition to a 3-pyrrolidinone followed by reduction. |
| 3-(Hydroxymethyl)pyrrolidine | Hydroboration-Oxidation | High regioselectivity (anti-Markovnikov), stereospecific (syn-addition). | Requires anhydrous conditions for the hydroboration step. | 1. Reduction of a 3-pyrrolidinecarboxylic acid or its ester derivative. 2. Ring-opening of a suitable epoxide. |
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting material and the various products, the following workflow diagrams are provided.
Caption: Synthetic pathways from 3-Methylenepyrrolidine to key 3-substituted derivatives.
Caption: General workflow for the purification and validation of reaction products.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse array of 3-substituted pyrrolidine derivatives. The Aza-Michael addition, Heck reaction, and hydroboration-oxidation represent three robust and reliable methods for the functionalization of this versatile building block. The successful synthesis of these compounds is critically dependent on the careful selection of reaction conditions and, most importantly, on the rigorous validation of the final products using a combination of spectroscopic techniques. This guide has provided a framework for understanding these synthetic transformations and the necessary steps to ensure the scientific integrity of the resulting compounds. By following these principles of causality in experimental design and self-validation through comprehensive analysis, researchers can confidently advance their drug discovery programs.
References
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]
-
N-Boc-pyrrolidine | C9H17NO2 | CID 643455. PubChem. [Link]
-
Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. [Link]
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Institutes of Health. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Supporting Information. American Chemical Society. [Link]
-
a simple and convenient method for the oxidation of organoboranes using. Organic Syntheses Procedure. [Link]
-
A Non-Dissociative Open-Flask Hydroboration with Ammonia Borane. The Royal Society of Chemistry. [Link]
-
Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Semantic Scholar. [Link]
- Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Hydroboration-Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. ResearchGate. [Link]
-
Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. PubMed. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]
-
Hydroboration Oxidation Reaction Mechanism. YouTube. [Link]
- The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
-
Aza-Michael addition of benzylamine to methyl 6 and tert-butyl 7... ResearchGate. [Link]
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Reaction of 3-(Arylmethylidene)-1-pyrrolines with Acetone. Synthesis of Norhygrine Derivatives. ResearchGate. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
- Synthesis method for N-Boc-3-piperidone.
-
Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]
-
Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR [m.chemicalbook.com]
- 6. Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. enamine.net [enamine.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to 3-Methylenepyrrolidine Hydrochloride: A Superior Building Block for Complex Scaffold Synthesis
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with enhanced three-dimensionality and biological relevance is perpetual. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a cornerstone of this exploration, found in over 20 FDA-approved drugs.[1][2] Its prevalence stems from its ability to explore pharmacophore space effectively due to its sp³-hybridized, non-planar structure.[2] However, the functionalization of a simple pyrrolidine ring can be challenging. This guide introduces 3-Methylenepyrrolidine hydrochloride, a versatile and highly reactive building block, and delineates its distinct advantages over conventional alternatives in the synthesis of complex, biologically relevant scaffolds.
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies to accelerate their discovery programs. We will explore the unique reactivity of the exo-methylene group, provide a comparative analysis against other pyrrolidine synthons, and present a detailed experimental protocol for a key transformation.
The Strategic Advantage: Unlocking Novel Reactivity with the Exo-Methylene Moiety
The defining feature of 3-methylenepyrrolidine is its exocyclic double bond, which imparts a unique and powerful reactivity profile that is absent in simple saturated pyrrolidines or their ketone counterparts like N-Boc-3-pyrrolidinone. This double bond acts as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the rapid construction of molecular complexity.
A Potent Michael Acceptor for Conjugate Additions
The electron-withdrawing nature of the adjacent protonated nitrogen atom polarizes the exocyclic double bond, rendering the β-carbon highly electrophilic. This makes 3-methylenepyrrolidine an excellent Michael acceptor.[3][4][5] Nucleophiles, such as stabilized carbanions (e.g., malonates), enamines, and organocuprates, readily undergo 1,4-conjugate addition. This reaction is a cornerstone of organic synthesis for its reliability in forming C-C bonds under mild conditions.[3]
-
Causality: Unlike the parent pyrrolidine which requires harsh conditions for C-H activation, or N-Boc-3-pyrrolidinone where reactions are centered on the carbonyl group, the exo-methylene moiety of 3-methylenepyrrolidine provides a predictable and highly reactive site for nucleophilic attack. This allows for the introduction of a wide range of substituents at the 3-position with high regioselectivity.
An Ideal Dipolarophile in [3+2] Cycloadditions
The electron-deficient nature of the double bond also makes 3-methylenepyrrolidine an excellent partner in 1,3-dipolar cycloaddition reactions.[6][7] This powerful transformation allows for the construction of five-membered heterocyclic rings in a single, often highly stereoselective, step.[6] When reacted with in situ generated azomethine ylides (for example, from the decarboxylative condensation of an α-amino acid and an aldehyde or isatin), 3-methylenepyrrolidine serves as the dipolarophile to construct complex spirocyclic pyrrolidine scaffolds.[8][9][10][11]
-
Significance: Spirocycles, molecules containing two rings connected by a single atom, are of immense interest in drug discovery due to their rigid, three-dimensional structures which can effectively probe biological space.[2][12] The ability of 3-methylenepyrrolidine to readily participate in these cycloadditions provides a direct and efficient route to novel spirocyclic pyrrolidines, which are valuable building blocks for drug discovery.[8]
Comparative Analysis: 3-Methylenepyrrolidine vs. Alternative Building Blocks
To fully appreciate the advantages of this compound, it is essential to compare its performance against other commonly used pyrrolidine-based building blocks in scaffold synthesis.
| Feature | 3-Methylenepyrrolidine HCl | N-Boc-3-Pyrrolidinone | N-Boc-pyrrolidine |
| Primary Reactive Site | Exocyclic C=C double bond | Carbonyl group (C=O) | Saturated C-H bonds |
| Key Reactions | Michael Addition, [3+2] Cycloaddition, Heck Coupling | Aldol condensation, Reductive amination, Grignard addition | C-H activation (often requires harsh conditions/catalysts) |
| Scaffold Diversity | High: Readily forms spirocycles and complex 3-substituted pyrrolidines. | Moderate: Primarily functionalization at C3, often with limited stereocontrol. | Low: Difficult to functionalize selectively without pre-installed directing groups. |
| Reaction Conditions | Often mild, room temperature conditions for cycloadditions. | Varies; can require strong bases or reducing agents. | Generally harsh, requiring transition metal catalysis and high temperatures. |
| Access to Spirocycles | Direct, via [3+2] cycloaddition. | Indirect, multi-step synthesis often required.[12] | Extremely difficult and indirect. |
-
Trustworthiness: The data presented in the table highlights a fundamental difference in synthetic strategy. With 3-methylenepyrrolidine, complexity is built efficiently through cycloaddition and conjugate addition reactions that are known for their high yields and selectivity. In contrast, functionalizing N-Boc-3-pyrrolidinone or the parent N-Boc-pyrrolidine often involves more linear synthetic routes with greater step counts and potentially lower overall yields.
Application Highlight: Diastereoselective Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Scaffold
The synthesis of spirooxindoles is of significant interest as this motif is present in numerous bioactive natural products. The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is one of the most efficient methods for their construction.[10] Here, we detail a protocol adapted from the literature demonstrating the utility of this compound.
Experimental Protocol
Objective: To synthesize a spiro[pyrrolidine-3,3'-oxindole] derivative via a one-pot, three-component 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin (1.0 mmol, 1.0 equiv)
-
L-Proline (1.2 mmol, 1.2 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Methanol (MeOH), anhydrous (10 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Standard glassware for workup and chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add Isatin (1.0 mmol) and L-Proline (1.2 mmol).
-
Reagent Addition: Add this compound (1.1 mmol) to the flask, followed by anhydrous methanol (10 mL). Note: The hydrochloride salt is used for its stability and ease of handling. The reaction medium is typically sufficient to liberate the free base in situ.
-
Reaction: Stir the resulting suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting isatin is consumed (typically 12-24 hours). The in-situ generation of the azomethine ylide from isatin and proline is the key first step. This ylide is then trapped by the 3-methylenepyrrolidine dipolarophile.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The crude residue is then purified by column chromatography on silica gel (using an appropriate eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro[pyrrolidine-3,3'-oxindole] product.
-
Characterization: The structure and stereochemistry of the product should be confirmed by NMR spectroscopy (¹H, ¹³C) and mass spectrometry. The high diastereoselectivity often observed in these reactions is a key advantage.[10]
Conclusion
This compound is a superior building block for the synthesis of complex molecular scaffolds, particularly those containing the valuable pyrrolidine motif. Its unique reactivity, centered on the exocyclic double bond, opens avenues for efficient Michael additions and, most notably, 1,3-dipolar cycloadditions. These reactions enable the rapid and often stereoselective construction of diverse and complex structures, such as spirocycles, which are highly sought after in modern drug discovery.[8][13] Compared to alternatives like 3-pyrrolidinone, 3-methylenepyrrolidine offers a more direct and versatile route to increasing molecular complexity and three-dimensionality. By incorporating this powerful synthon into their synthetic strategies, researchers can significantly accelerate the discovery and development of novel therapeutic agents.
References
-
Mykhailiuk, P. K., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16786. [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PubChem. [Link]
-
Festa, A. A., & Voskressensky, L. G. (2023). Pseudo-multicomponent reactions. RSC Advances, 13(24), 16346-16377. [Link]
-
Li, Y., et al. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 26(16), 4983. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
-
Vitale, P., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(3), 553. [Link]
-
Petronzi, C., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6613. [Link]
-
Wikipedia. (2023). Michael reaction. [Link]
-
Domínguez, G., & Pérez-Castells, J. (2011). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 16(10), 8346-8379. [Link]
-
Taylor, R. J., et al. (2019). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Asiri, A. M., & Khan, S. A. (2010). Synthesis and anti-cancer activity of a novel spiro-pyrrolidine derivative. Molecules, 15(10), 7339-7348. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Michael Addition [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 3-Methylenepyrrolidine Hydrochloride and its Saturated Analog, Pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics and complex molecules. While the reactivity of saturated pyrrolidines is well-documented, the introduction of unsaturation, such as an exo-methylene group, dramatically alters the molecule's chemical behavior, opening new avenues for functionalization. This guide provides a comprehensive comparison of the reactivity of 3-methylenepyrrolidine hydrochloride and its saturated counterpart, pyrrolidine hydrochloride. We will delve into their structural nuances, compare their basicity and nucleophilicity, and present experimental protocols to highlight their distinct reactivity profiles in key chemical transformations.
Structural and Electronic Differences: A Tale of Two Rings
The fundamental difference between 3-methylenepyrrolidine and pyrrolidine lies in the presence of a carbon-carbon double bond in the former. This seemingly simple modification has profound implications for the molecule's electronic properties and, consequently, its reactivity.
-
Pyrrolidine: A saturated heterocyclic amine, pyrrolidine features a five-membered ring with all sp³-hybridized carbon atoms. The nitrogen atom's lone pair of electrons is localized, rendering it a good nucleophile and a moderately strong base.[1][2]
-
3-Methylenepyrrolidine: The introduction of an exo-methylene group introduces sp²-hybridized carbons into the ring. This creates a site of unsaturation that can participate in a variety of addition reactions. The proximity of the double bond to the nitrogen atom can also influence the nitrogen's basicity and nucleophilicity through electronic effects.
Below is a diagram illustrating the structural differences between the two molecules.
Caption: Structures of Pyrrolidine and 3-Methylenepyrrolidine.
Basicity: A Quantitative Comparison
The basicity of an amine is a critical parameter that dictates its behavior in acid-base chemistry and its propensity to act as a nucleophile. The pKa of the conjugate acid is a direct measure of this basicity.
| Compound | pKa of Conjugate Acid | Reference |
| Pyrrolidine Hydrochloride | 11.27 | [3] |
| This compound | ~10.5 (estimated) | [4][5] |
Reactivity Comparison: A Multi-faceted Analysis
The distinct structural features of 3-methylenepyrrolidine and pyrrolidine give rise to a rich and varied reactivity landscape. We will explore these differences through three key reaction types: N-acylation, Michael addition, and cycloaddition.
N-Acylation: Assessing Nucleophilicity at the Nitrogen Atom
N-acylation is a fundamental transformation for amines, and the rate of this reaction is a good indicator of the nitrogen's nucleophilicity. Both pyrrolidine and 3-methylenepyrrolidine readily undergo N-acylation.
Experimental Protocol: Comparative N-Acylation with Benzoyl Chloride
This protocol allows for a direct comparison of the acylation rates of pyrrolidine and 3-methylenepyrrolidine.
Materials:
-
Pyrrolidine hydrochloride
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Preparation of Amine Free Base: In two separate round-bottom flasks, suspend pyrrolidine hydrochloride (1.0 mmol) and this compound (1.0 mmol) in DCM (10 mL). To each flask, add triethylamine (1.1 mmol) and stir at room temperature for 15 minutes to generate the free amines in situ.
-
Acylation Reaction: Cool both flasks to 0 °C in an ice bath. To each flask, add a solution of benzoyl chloride (1.0 mmol) in DCM (2 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of both reactions by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). Note the time required for the complete consumption of the starting amine in each reaction.
-
Work-up: Once the reactions are complete, quench by adding saturated NaHCO₃ solution (10 mL) to each flask. Separate the organic layers, wash with brine (10 mL), dry over MgSO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR to confirm the formation of the corresponding N-benzoyl derivatives. Compare the reaction times to qualitatively assess the relative nucleophilicity.
Expected Outcome:
Both amines are expected to react smoothly to form their respective N-benzoyl amides. Pyrrolidine, being slightly more basic, is anticipated to be a slightly better nucleophile and may react at a faster rate than 3-methylenepyrrolidine.
Caption: N-Acylation of Pyrrolidine and 3-Methylenepyrrolidine.
Michael Addition: Unveiling the Reactivity of the Exo-Methylene Group
The exo-methylene group of 3-methylenepyrrolidine provides a unique handle for reactivity that is absent in its saturated analog. This double bond can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles.
Experimental Protocol: Aza-Michael Addition with a Thiol
This experiment demonstrates the susceptibility of 3-methylenepyrrolidine to undergo an aza-Michael addition, a reaction not possible with pyrrolidine.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL). Add triethylamine (1.1 mmol) to generate the free base.
-
Nucleophilic Addition: To the stirred solution, add thiophenol (1.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Analysis: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the Michael adduct. Characterize the product by ¹H NMR and mass spectrometry.
Expected Outcome:
3-Methylenepyrrolidine is expected to react with thiophenol to form the corresponding Michael adduct, 3-((phenylthio)methyl)pyrrolidine. Pyrrolidine, lacking the double bond, will not undergo this reaction under these conditions.
Sources
A Comparative Guide to the Spectroscopic Analysis for Structure Confirmation of 3-Methylenepyrrolidine Hydrochloride
Introduction: The Critical Role of Structure Verification
In the landscape of modern drug discovery and development, the pyrrolidine scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1] 3-Methylenepyrrolidine, an unsaturated variant, serves as a valuable synthetic building block for novel compounds, including potent peptide deformylase inhibitors.[2] As with any high-value intermediate, absolute certainty of its molecular structure is paramount. This is particularly true for its hydrochloride salt form, which is often preferred for its improved stability and solubility but introduces specific analytical considerations.
This guide provides an in-depth, comparative framework for the unambiguous structure confirmation of 3-Methylenepyrrolidine hydrochloride. We move beyond mere data reporting to explain the causality behind our choice of methods and parameters. We will establish a self-validating analytical workflow using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, we will compare the expected data for the target compound against plausible isomeric and process-related impurities, demonstrating how a multi-technique approach provides definitive structural proof.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential, with 2D techniques providing definitive confirmation.
Expert Insight: The Choice of Solvent
The hydrochloride salt form dictates our choice of NMR solvent. While CDCl₃ is common for many organic molecules, it is often a poor choice for amine salts due to limited solubility.[3] More critically, to unambiguously identify the protonated amine, a solvent that does not readily exchange with labile protons is required.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is our preferred solvent. It readily dissolves the hydrochloride salt and, being aprotic, slows the exchange rate of the N-H⁺ proton, allowing it to be observed clearly in the ¹H NMR spectrum.[4][5]
-
Deuterium Oxide (D₂O): While excellent for solubilizing the salt, D₂O will cause the acidic N-H⁺ proton to rapidly exchange with deuterium, making its signal disappear from the spectrum.[4] This can be used as a confirmatory experiment: a signal present in DMSO-d₆ that vanishes upon adding a drop of D₂O is characteristic of an exchangeable proton (N-H⁺ or O-H).
¹H NMR Analysis: Mapping the Protons
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Parameters: Utilize a standard pulse program with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The spectral width should encompass a range of at least 0-12 ppm.
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Expected ¹H NMR Spectrum and Interpretation: The protonated structure of this compound presents a distinct ¹H NMR fingerprint. The positive charge on the nitrogen atom causes adjacent protons to shift downfield (to a higher ppm value) compared to the neutral free base.
-
N-H⁺ Proton (1H): A broad singlet is expected significantly downfield, typically in the δ 9.0-11.0 ppm range in DMSO-d₆. This signal is a definitive indicator of the ammonium salt's presence.[4][6]
-
Exocyclic Methylene Protons (=CH₂, 2H): Two distinct singlets (or a narrow multiplet) are anticipated in the olefinic region, around δ 5.0-5.5 ppm. These signals are unique to the exocyclic double bond.
-
Ring Protons (C2-H₂ and C5-H₂, 4H): The four protons on the carbons directly attached to the protonated nitrogen will be the most downfield of the aliphatic signals. They will likely appear as complex multiplets around δ 3.5-4.0 ppm.
-
Ring Protons (C4-H₂, 2H): The two protons on the carbon adjacent to the double bond will appear as a multiplet, expected around δ 2.8-3.2 ppm.
¹³C NMR Analysis: Defining the Carbon Skeleton
Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C NMR experiments require significantly more scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum, yielding a single peak for each unique carbon atom.
Expected ¹³C NMR Spectrum and Interpretation: The spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.
-
Quaternary Olefinic Carbon (C3): The sp² carbon of the double bond that is part of the ring will appear significantly downfield, estimated at δ 145-150 ppm.
-
Methylene Olefinic Carbon (=CH₂): The exocyclic sp² carbon will be observed further upfield in the olefinic region, around δ 110-115 ppm.
-
Ring Carbons (C2 and C5): The two equivalent carbons adjacent to the nitrogen will be deshielded by the positive charge, appearing around δ 50-55 ppm.
-
Ring Carbon (C4): The remaining sp³ carbon of the ring will have a chemical shift around δ 35-40 ppm.
Part 2: Mass Spectrometry (MS) - Confirming Molecular Identity
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.
Expert Insight: Selecting the Ionization Method
The choice of ionization is critical for analyzing a pre-ionized salt.
-
Electrospray Ionization (ESI): This is the ideal technique. ESI is a "soft" ionization method that analyzes ions already present in solution.[7] When the hydrochloride salt is dissolved in a solvent like methanol, it dissociates into the protonated 3-methylenepyrrolidinium cation and a chloride anion. ESI gently transfers this pre-formed cation into the gas phase for detection. This avoids thermal decomposition and provides a clean signal for the molecular ion.
-
Hard Ionization (e.g., Electron Ionization - EI): Techniques like EI, often used with Gas Chromatography (GC-MS), are unsuitable. They require volatile, neutral compounds and use high energy, which would cause the salt to decompose and fragment extensively, making interpretation difficult.[7]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a 50:50 mixture of methanol and deionized water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Infuse the sample solution directly into the ESI source in positive ion mode. Scan a mass range from m/z 50 to 200.
Expected Mass Spectrum: The analysis detects the cationic part of the salt, which is the protonated free base. The molecular formula of the free base is C₅H₉N (MW ≈ 83.13 g/mol ).
-
Molecular Ion Peak ([M+H]⁺): The spectrum should be dominated by a single prominent peak corresponding to the protonated molecule, [C₅H₁₀N]⁺. The expected monoisotopic mass is m/z 84.0813 , providing high-confidence confirmation of the elemental composition.
Part 3: Infrared (IR) Spectroscopy - A Functional Group Fingerprint
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing complementary evidence to NMR and MS.
Experimental Protocol:
-
Sample Preparation: As the sample is a solid, it can be analyzed neat using a Fourier-Transform Infrared (FTIR) spectrometer with a diamond Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet can be prepared.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Expected IR Spectrum: The IR spectrum provides a clear distinction between the free base and its hydrochloride salt.
-
N-H⁺ Stretch: The most telling feature of the hydrochloride salt is a very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This is characteristic of the stretching vibration of the ammonium N-H⁺ bond.
-
C-H Stretch (sp²): A sharp peak just above 3000 cm⁻¹ (typically ~3050-3100 cm⁻¹ ) indicates the C-H bonds of the exocyclic double bond.
-
C-H Stretch (sp³): Stronger absorptions just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹ ) correspond to the C-H bonds of the pyrrolidine ring.
-
C=C Stretch: A distinct peak around 1650-1670 cm⁻¹ confirms the presence of the carbon-carbon double bond.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow for the comprehensive structural confirmation of this compound.
Caption: Workflow for unambiguous structure confirmation.
Comparative Analysis: Ruling Out Alternatives
A key aspect of structure confirmation is proving not only what the molecule is, but also what it is not. During synthesis, side reactions can lead to impurities such as the saturated analog (3-Methylpyrrolidine) or a rearranged isomer. A robust analytical package can easily distinguish between these possibilities.
Key Structural Differences
Caption: Key structural differences between target and saturated analog.
Comparative Spectroscopic Data Summary
The table below summarizes the key differentiating features expected for 3-Methylenepyrrolidine HCl versus its saturated analog, 3-Methylpyrrolidine HCl.
| Spectroscopic Feature | 3-Methylenepyrrolidine HCl (Target) | 3-Methylpyrrolidine HCl (Potential Impurity) | Rationale for Differentiation |
| ¹H NMR | δ ~5.0-5.5 ppm (2H, s): Olefinic protons | Absent: No double bond | The presence or absence of signals in the olefinic region is a definitive test. |
| ¹³C NMR | δ ~147 ppm & ~112 ppm: Two sp² carbons | Absent: All carbons are sp³ | The presence of sp² carbon signals confirms the double bond. |
| HRMS ([M+H]⁺) | m/z 84.0813 (for C₅H₉N base) | m/z 86.0970 (for C₅H₁₁N base)[8] | A 2-dalton mass difference is easily resolved by mass spectrometry, confirming the degree of saturation. |
| IR Spectroscopy | ~1660 cm⁻¹: C=C stretch present | Absent: No C=C stretch | A clear and reliable confirmation of the alkene functional group. |
Conclusion
The structural confirmation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. While ¹H NMR provides the initial, detailed map of the proton environment and confirms the presence of the key exocyclic methylene group, high-resolution ESI-MS delivers an exact mass that validates the elemental composition. Finally, FTIR spectroscopy offers rapid confirmation of the essential functional groups, most notably the N-H⁺ bond of the salt and the C=C double bond. By comparing this complete dataset against plausible alternatives, researchers, scientists, and drug development professionals can proceed with absolute confidence in the identity and purity of this critical synthetic intermediate.
References
-
National Center for Biotechnology Information. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. ACS Omega. Available from: [Link]
-
University of Surrey. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Available from: [Link]
-
ACS Publications. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. ACS Omega. Available from: [Link]
-
RSC Publishing. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. 2021. Available from: [Link]
-
ResearchGate. Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Available from: [Link]
-
ResearchGate. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Available from: [Link]
-
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. 2023. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 118158, 3-Methylpyrrolidine. Available from: [Link]
-
ResearchGate. 1 H-NMR spectrum of compound (14). Available from: [Link]
-
ResearchGate. Can the salt form of my organic compound be determined using NMR? 2018. Available from: [Link]
-
¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2011. Available from: [Link]
-
National Center for Biotechnology Information. Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
-
ACS Publications. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available from: [Link]
-
National Institute of Standards and Technology. Pyrrolidine, 3-methyl-. NIST Chemistry WebBook. Available from: [Link]
-
SpectraBase. 3-Methyl-pyrrolidine. Available from: [Link]
-
MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Crystals. 2023. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR用溶媒 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Methylenepyrrolidine Hydrochloride Derivatives
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a key attribute in designing potent and selective therapeutic agents.[1] Among the vast array of pyrrolidine derivatives, those featuring a 3-methylene group have emerged as a class of compounds with diverse and promising biological activities. This guide provides a comparative analysis of the biological activities of 3-methylenepyrrolidine hydrochloride derivatives, with a primary focus on their antibacterial properties as inhibitors of peptide deformylase (PDF). We will also explore their potential in other therapeutic areas, supported by experimental data and detailed methodologies, to offer a comprehensive resource for researchers in drug discovery and development.
Antibacterial Activity: Targeting Peptide Deformylase
A significant area of research for 3-methylenepyrrolidine derivatives has been in the development of novel antibacterial agents.[3] A key target in this endeavor is peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis.[3][4] PDF removes the N-formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step for producing mature, functional proteins in bacteria.[5] As this process is absent in the cytoplasm of mammalian cells, PDF represents a selective target for antibacterial therapy.
Mechanism of Action: Inhibition of Peptide Deformylase
3-Methylenepyrrolidine formyl hydroxyamino derivatives have been identified as potent inhibitors of PDF. The proposed mechanism of action involves the hydroxamate group chelating the active site metal ion (typically Fe²⁺ or Zn²⁺) of the PDF enzyme, thereby blocking its catalytic activity. This inhibition halts the deformylation process, leading to an accumulation of formylated proteins and ultimately bacterial growth inhibition.
Caption: Inhibition of viral main protease by a pyrrolidine derivative.
Anticancer Applications
The pyrrolidine scaffold is also present in various compounds investigated for their anticancer properties. [6][7]Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. [8][9]The mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. While specific data on this compound derivatives in oncology is still emerging, the broader class of pyrrolidines shows significant promise in this area.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard experimental methodologies for assessing the biological activity of 3-methylenepyrrolidine derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the in vitro antibacterial susceptibility of a compound. The broth microdilution method is a commonly used technique.
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the this compound derivative is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Peptide Deformylase (PDF) Inhibition Assay
The inhibitory activity of compounds against the PDF enzyme can be determined using a coupled-enzyme assay.
Principle: The activity of PDF is coupled to that of formate dehydrogenase (FDH). PDF cleaves the formyl group from its substrate, releasing formate. FDH then catalyzes the oxidation of formate to CO₂, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically and is proportional to the PDF activity.
Step-by-Step Protocol:
-
Assay Mixture Preparation: An assay buffer containing HEPES, NaCl, and bovine serum albumin is prepared. The PDF enzyme, FDH, and NAD⁺ are added to this buffer.
-
Inhibitor Addition: The 3-methylenepyrrolidine derivative at various concentrations is added to the assay mixture and pre-incubated with the PDF enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the PDF substrate (e.g., N-formyl-Met-Ala-Ser).
-
Data Acquisition: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as antibacterial agents, particularly against drug-resistant strains like MRSA, through the inhibition of peptide deformylase, underscores their importance in the ongoing search for new antibiotics. The structure-activity relationship studies provide a clear rationale for the design of more potent analogs.
Furthermore, the emerging applications of the broader pyrrolidine scaffold in antiviral and anticancer research suggest that the full therapeutic potential of 3-methylenepyrrolidine derivatives is yet to be fully explored. Future research should focus on:
-
Expanding the SAR: Synthesizing and evaluating a wider range of derivatives to further refine the structure-activity relationships for different biological targets.
-
Mechanistic Studies: Elucidating the precise molecular interactions of these compounds with their respective targets through techniques like X-ray crystallography.
-
In Vivo Efficacy and Safety: Progressing the most promising compounds through preclinical in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles.
The continued investigation of this compound derivatives holds great promise for the development of novel and effective therapies for a range of diseases.
References
-
Shi, W., Ma, H., Duan, Y., Aubart, K., Fang, Y., Zonis, R., Yang, L., & Hu, W. (2011). Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(3), 1060-1063. [Link]
-
Al-Ostoot, F. H., Al-Wabli, R. I., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Analysis, 11(5), 537-549. [Link]
-
Iacobazzi, D., & Rej, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]
-
Almansour, A. I., Arumugam, N., Soliman, S. M., Krishnamoorthy, B. S., & Kumar, R. S. (2021). Antiproliferative activity of N-methylspiro-pyrrolidine derivatives 4a–n. Molecular Diversity, 26(4), 2269-2280. [Link]
-
Degoey, D. A., Schrimpf, M. R., Hardee, D. J., Ludwig, J., Miller, E. R., Hodges, T. R., ... & Bogdan, A. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters, 15(12), 2097-2098. [Link]
-
Zarghi, A., & Arfaei, S. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Applied Sciences, 14(24), 11784. [Link]
-
Chen, D., Hackbarth, C., Ni, Z. J., Wu, C., Wang, W., Jain, R., ... & Yuan, Z. (2004). Peptide deformylase inhibitors as antibacterial agents: identification of VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, by using an integrated combinatorial and medicinal chemistry approach. Antimicrobial agents and chemotherapy, 48(1), 250-261. [Link]
-
Gomes, M. J., Fernandes, C., Silva, T., Borges, F., & Remião, F. (2017). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 22(11), 1863. [Link]
-
Yuan, Z., Trias, J., & White, R. J. (2001). Peptide deformylase as an antibacterial drug target. Drug Discovery Today, 6(12), 623-631. [Link]
-
Degoey, D. A., Schrimpf, M. R., Hardee, D. J., Ludwig, J., Miller, E. R., Hodges, T. R., ... & Bogdan, A. (2024). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Medicinal Chemistry Letters. [Link]
-
Ragno, R., Coluccia, A., La Regina, G., De Martino, G., Piscitelli, F., Lavecchia, A., ... & Silvestri, R. (2007). In vitro inhibition of cancer cell line growth by indolyl-thiazolyl-pyrrolopyridines 3d, 3k a... Bioorganic & medicinal chemistry, 15(19), 6345-6358. [Link]
-
Tadjong, T. R., Ndedi, J. D., Djou, M. M., Womeni, H. M., & Ngouela, S. A. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC research notes, 15(1), 1-8. [Link]
-
Rateb, M. E., Hallyburton, I., & Houssen, W. E. (2020). Cytotoxic N-Methylpretrichodermamide B Reveals Anticancer Activity and Inhibits P-Glycoprotein in Drug-Resistant Prostate Cancer Cells. Marine drugs, 18(10), 498. [Link]
-
Al-Majd, L., Al-Ishaq, R., Al-Thani, M., & Al-Ansari, A. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. International Journal of Molecular Sciences, 25(1), 585. [Link]
-
Campanini-Salinas, J., Varela, J., Serna, E., Torres, E., Nuñez-Reyes, D., & Oñate, A. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Pharmaceuticals, 15(10), 1204. [Link]
- Degoey, D. A., Schrimpf, M. R., Hardee, D. J., Ludwig, J., Miller, E. R., Hodges, T. R., ... & Bogdan, A. (2024). Pyrrolidine main protease inhibitors as antiviral agents. U.S.
-
Al-Majd, L., Al-Ishaq, R., Al-Thani, M., & Al-Ansari, A. (2024). Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. International Journal of Molecular Sciences, 25(1), 585. [Link]
-
Shchelkunov, S. N., & Pochkaeva, E. I. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Symmetry, 13(11), 2197. [Link]
-
InterPro. (n.d.). Peptide deformylase (IPR023635). EMBL-EBI. [Link]
-
El-Sayed, N., Al-Ghorbani, M., Al-Majid, A. M., El-Gamal, H., & Barakat, A. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(2), 522. [Link]
-
Kim, J. S., Lee, J. Y., & Kim, B. T. (2007). Comparative QSAR studies on peptide deformylase inhibitors. Bulletin-Korean Chemical Society, 28(1), 95-100. [Link]
-
Kumar, A., Sharma, S., & Kumar, V. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC advances, 13(11), 7351-7365. [Link]
-
Sadiq, A., Khan, M. A., Zeb, R., Ullah, F., Ayaz, S., & Ahmad, M. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1475. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antibacterial activity of 3-methylenepyrrolidine formyl hydroxyamino derivatives as novel peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide deformylase inhibitors as antibacterial agents: identification of VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, by using an integrated combinatorial and medicinal chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. InterPro [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Application of 3-Methylenepyrrolidine Hydrochloride in Complex Synthesis: A Cost-Benefit Analysis
For the forward-thinking researcher and drug development professional, the selection of building blocks is a critical decision point, balancing reactivity, cost, and synthetic efficiency. 3-Methylenepyrrolidine hydrochloride has emerged as a valuable synthon, particularly in the construction of complex molecular architectures such as spirocyclic pyrrolidines. This guide provides an in-depth cost-benefit analysis of utilizing this compound, comparing it with a prominent alternative strategy: the in-situ generation of the exocyclic methylene group from a ketone precursor.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its saturated, three-dimensional structure offers advantageous physicochemical properties compared to flat, aromatic systems.[2] The introduction of an exocyclic methylene group at the 3-position provides a reactive handle for various chemical transformations, most notably [3+2] cycloaddition reactions to generate spirocyclic systems, which are of significant interest in drug discovery.[3]
The Direct Approach: Leveraging this compound in [3+2] Cycloadditions
This compound serves as a direct and convenient precursor for the freebase, which can readily participate as a dipolarophile in [3+2] cycloaddition reactions with azomethine ylides. This approach is attractive due to its straightforward nature, directly incorporating the desired 3-methylenepyrrolidine motif into the target molecule in a single step.
Experimental Protocol: [3+2] Cycloaddition using 3-Methylenepyrrolidine
A typical procedure involves the in-situ generation of the azomethine ylide from an α-amino acid (e.g., sarcosine) and an aldehyde in the presence of a suitable dipolarophile, 3-methylenepyrrolidine. The reaction proceeds to form the spiro-pyrrolidine cycloadduct.
Caption: Workflow for spiro-pyrrolidine synthesis via [3+2] cycloaddition.
The Indirect Approach: In-situ Olefination of N-Boc-3-pyrrolidinone
An alternative and widely employed strategy involves the use of a stable and commercially available precursor, N-Boc-3-pyrrolidinone.[4] This ketone can be converted to the corresponding 3-methylene-N-Boc-pyrrolidine in-situ via an olefination reaction, which then participates in the cycloaddition. The Wittig reaction is a classic and reliable method for this transformation.[5][6]
Experimental Protocol: Wittig Olefination of N-Boc-3-pyrrolidinone
The Wittig reagent is typically prepared from methyltriphenylphosphonium bromide and a strong base like n-butyllithium. This ylide then reacts with N-Boc-3-pyrrolidinone to furnish the desired exocyclic methylene compound.
Caption: Two-step approach involving Wittig olefination and cycloaddition.
Cost-Benefit Analysis: A Head-to-Head Comparison
| Feature | This compound | N-Boc-3-pyrrolidinone (via Wittig) |
| Starting Material Cost | Higher initial cost per gram. | Lower initial cost per gram for the ketone.[7] |
| Reagent & Solvent Cost | Requires base for liberation of free amine. | Requires expensive Wittig reagent precursors (methyltriphenylphosphonium bromide) and strong, anhydrous bases (e.g., n-BuLi), plus anhydrous solvents.[8] |
| Number of Synthetic Steps | One-pot potential for cycloaddition. | Two distinct synthetic operations (olefination and cycloaddition). |
| Reaction Conditions | Generally mild conditions for cycloaddition. | Wittig reaction requires strictly anhydrous and inert conditions.[6] |
| Yield & Efficiency | Yields can be variable depending on the stability of the freebase and the specific cycloaddition partners. | The Wittig reaction of ketones can sometimes result in moderate yields, and the subsequent cycloaddition yield needs to be factored in.[5] |
| Purification & Byproducts | Simpler purification profile, with the primary byproduct being related to the azomethine ylide generation. | The Wittig reaction generates triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification. |
| Versatility & Alternatives | Direct use of the core scaffold. | The ketone precursor allows for various olefination strategies beyond the Wittig reaction, such as the Horner-Wadsworth-Emmons or Tebbe olefination, which may be advantageous for certain substrates.[9] |
In-depth Discussion and Causality
The choice between these two synthetic strategies is not merely a matter of initial starting material cost. While this compound appears more expensive on a per-gram basis, the overall cost-effectiveness can be superior in certain contexts. The direct approach minimizes the number of synthetic steps, which translates to savings in time, labor, and solvent consumption. Furthermore, it avoids the use of pyrophoric reagents like n-butyllithium and the cumbersome removal of triphenylphosphine oxide.
Conversely, the N-Boc-3-pyrrolidinone strategy offers greater flexibility. The ketone precursor is a stable, readily available, and often cheaper starting material.[7] This approach allows for the application of various olefination methods, which can be optimized for specific substrates to potentially achieve higher overall yields. For instance, the Horner-Wadsworth-Emmons reaction, an alternative to the Wittig, often provides excellent yields of E-alkenes and the purification of the phosphate byproduct is generally more straightforward.
Conclusion
For research and development professionals, the decision to use this compound should be based on a holistic assessment of the synthetic goals. For rapid access to a target molecule where a one-pot cycloaddition is feasible and the cost of the starting material is not the primary constraint, this compound is an excellent choice. However, for large-scale synthesis or when greater control over the olefination step is desired, the use of N-Boc-3-pyrrolidinone as a precursor, despite the additional synthetic step, may prove to be the more cost-effective and versatile strategy in the long run. The initial investment in process development to optimize the olefination and subsequent cycloaddition can lead to a more robust and scalable synthetic route.
References
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Cambridge Open Engage. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones | Organic Chemistry | ChemRxiv. [Link]
-
PubMed. Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. [Link]
-
Chemistry LibreTexts. Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]
- Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021.
-
Master Organic Chemistry. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]
-
MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]
-
PubMed Central. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. [Link]
-
Wikipedia. Wittig reagents. [Link]
-
Myers, A. G. Research Group, Harvard University. Olefination Reactions. [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
-
Frontiers in Chemistry. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
A Solvent Free Wittig Reaction. [Link]
-
YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]
-
CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
MDPI. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study. [Link]
-
ACS Publications. Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters. [Link]
-
ResearchGate. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Link]
-
PubMed Central. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. [Link]
-
Zauba. N Boc 3 Pyrrolidinone Imports. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
- 3. Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm [bldpharm.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. zauba.com [zauba.com]
- 8. Wittig reagents - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Assessing the Novelty of Scaffolds Derived from 3-Methylenepyrrolidine Hydrochloride: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the relentless pursuit of novel chemical matter is driven by the need to overcome challenges of potency, selectivity, and undesirable pharmacokinetic profiles. The emphasis on molecules with greater three-dimensional (3D) character to better explore complex biological space has led to a renaissance in the use of saturated heterocyclic scaffolds.[1] Among these, the pyrrolidine ring is a well-established privileged structure, integral to numerous natural products and FDA-approved drugs.[2] This guide provides an in-depth technical assessment of scaffolds derived from 3-Methylenepyrrolidine hydrochloride, a versatile building block whose true potential is only now being fully realized. We will objectively compare these novel scaffolds against established alternatives, supported by experimental data, to illuminate their strategic value in modern drug discovery campaigns.
The Strategic Advantage of the 3-Methylene Group: A Gateway to 3D Complexity
The true novelty of this compound lies in its exocyclic methylene group. This feature serves as a highly reactive and strategically positioned handle for synthetic elaboration, transforming a relatively simple pyrrolidine core into complex, rigid, and three-dimensional architectures. Unlike simple substituted pyrrolidines, the C3-exocyclic double bond is an ideal dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct and atom-economical route to spirocyclic systems.[1][3]
Spirocycles, compounds where two rings share a single carbon atom, are of increasing interest in medicinal chemistry.[4][5][6][7][8] The spiro-fusion introduces a rigid, well-defined 3D geometry that can improve target binding affinity by pre-organizing substituents into an optimal conformation for interacting with protein pockets. This rigidity can also lead to enhanced selectivity and improved metabolic stability by shielding otherwise susceptible positions.[4][7]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Synthetic utility of 3-Methylenepyrrolidine."
Comparative Analysis: Spiro-Pyrrolidines vs. Alternative Scaffolds
To truly assess the novelty and utility of these scaffolds, a direct comparison with established alternatives is essential. We will focus on the spiro[pyrrolidine-3,3'-oxindole] scaffold, a prominent derivative, and compare its performance metrics against analogous structures in the context of inhibiting the MDM2-p53 protein-protein interaction (PPI), a critical target in oncology.[9][10][11]
Case Study: MDM2-p53 Interaction Inhibitors
The spiro-oxindole scaffold has proven to be highly effective in mimicking the key interactions of the p53 peptide in the hydrophobic groove of MDM2. The rigid spiro[pyrrolidine-3,3'-oxindole] core precisely orients the necessary substituents into the binding pockets.
A pivotal advantage of the spiro[3,2' -pyrrolidine]-oxindole scaffold, accessible from precursors like 3-methylenepyrrolidine, is its enhanced chemical stability compared to the first-generation spiro[3,3' -pyrrolidine]-oxindole scaffold. The latter was found to be susceptible to epimerization, a significant liability for drug development.[10][11] This highlights how a subtle change in the scaffold's connectivity, enabled by a different synthetic strategy, can overcome a major developmental hurdle.
| Scaffold Class | Representative Compound | Target | Potency (IC50) | Key Advantages | Reference |
| Spiro[pyrrolidine-3,2'-oxindole] | BI-0252 | MDM2-p53 | <10 nM (assay dependent) | High potency, chemical stability (no epimerization), oral activity, in vivo efficacy. | [10][11] |
| Spiro[pyrrolidine-3,3'-oxindole] | MI-77301 | MDM2-p53 | ~1-10 nM | High potency. | [9] |
| Dispiro[cyclohexane-pyrrolidine-indole] | Compound 4p | HEPG2 (liver cancer) cell line | ~5-10 µM | Demonstrates the versatility of the spiro-pyrrolidine core in different contexts. | [12] |
| Non-spirocyclic Piperidinone | (Exemplary) | MDM2-p53 | ~100-500 nM | Simpler synthesis. | (General literature) |
Analysis: The data clearly demonstrates the superior potency of the spiro-pyrrolidine scaffolds in the nanomolar range for the MDM2-p53 target. While non-spirocyclic alternatives exist, they often lack the high potency conferred by the rigid, pre-organized conformation of the spirocyclic systems. The development from the unstable spiro[3,3'-pyrrolidine] to the stable spiro[3,2'-pyrrolidine] core underscores the novelty and problem-solving potential of scaffolds derived from precursors like 3-methylenepyrrolidine.[10]
Kinase Inhibition: A Tale of Improved Pharmacokinetics
In the realm of kinase inhibition, improving pharmacokinetic (PK) properties is a constant challenge. A compelling example comes from the development of ERK1/2 inhibitors. The initial potent compound, SCH772984, which featured a different heterocyclic system, suffered from extremely poor PK properties (F% = 0 in rats), precluding its development.[13] A systematic exploration of the pyrrolidine ring at the 3-position led to the discovery of a 3(S)-thiomethyl pyrrolidine analog with vastly improved pharmacokinetics.
| Scaffold Feature | Compound | ERK1/2 Potency | Rat Oral Bioavailability (F%) | Key Finding | Reference |
| Initial Scaffold | SCH772984 | Potent | 0% | Undruggable PK profile. | [13] |
| 3-Substituted Pyrrolidine | Compound 28 | Potent | 70% | Pyrrolidine scaffold dramatically improved oral bioavailability. | [13] |
Analysis: This case highlights that even without forming a spirocycle, modifying the pyrrolidine core at the 3-position—a position made accessible and unique by 3-methylenepyrrolidine chemistry—can be a powerful strategy to overcome critical ADME (Absorption, Distribution, Metabolism, and Excretion) barriers. The introduction of the 3-substituted pyrrolidine likely altered the molecule's physicochemical properties, such as solubility and LogP, and may have blocked a key site of metabolism.[13]
Physicochemical and ADME Properties: The Unseen Advantage
The novelty of a scaffold is not just in its biological activity but also in its drug-like properties. Saturated, 3D-rich scaffolds often confer advantages over flat, aromatic systems.
| Property | Flat Aromatic Scaffolds | Saturated 3D Scaffolds (e.g., Spiro-pyrrolidines) | Rationale & Causality |
| Aqueous Solubility (LogS) | Generally lower | Often higher | The disruption of crystal packing and the introduction of polar heteroatoms in non-planar geometries can improve interactions with water.[14][15] |
| Lipophilicity (LogP/LogD) | Can be high | Can be modulated; often lower for a given MW | The 3D structure can shield hydrophobic surfaces, leading to a more favorable balance of lipophilicity and polarity (LogD).[14][16] |
| Metabolic Stability | Prone to CYP-mediated oxidation | Can be more stable | Saturated rings lack aromatic C-H bonds susceptible to oxidation. The rigid structure can also sterically hinder access by metabolic enzymes.[17][18] |
| Permeability (e.g., Caco-2) | Variable | Generally good | The balance of properties often leads to good passive permeability, a key factor for oral absorption.[19] |
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Relationship of scaffold properties to drug attributes."
Experimental Protocols
To ensure the principles described can be applied in a laboratory setting, we provide a generalized, self-validating protocol for the key synthetic transformation and a standard protocol for assessing a critical ADME parameter.
Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Scaffold
This protocol outlines the [3+2] cycloaddition reaction, which is central to leveraging the 3-methylene group.
Objective: To synthesize a substituted spiro[pyrrolidine-3,3'-oxindole] via a one-pot, three-component reaction.
Materials:
-
Isatin derivative (dipolarophile precursor)
-
Sarcosine or other secondary amino acid (azomethine ylide precursor)
-
3-Methylenepyrrolidine derivative (dipolarophile)
-
Methanol (or other suitable solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
-
TLC plates, silica gel for column chromatography
Step-by-Step Procedure:
-
Reactant Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the isatin derivative (1.0 eq), sarcosine (1.2 eq), and the 3-methylenepyrrolidine derivative (1.1 eq).
-
Solvent Addition: Add methanol to the flask to achieve a concentration of approximately 0.1 M with respect to the isatin.
-
Reaction: Heat the mixture to reflux (approx. 65 °C for methanol). The causality here is that heating facilitates the in-situ generation of the azomethine ylide from the condensation of isatin and sarcosine, which is the rate-limiting step. This reactive dipole is immediately trapped by the 3-methylenepyrrolidine.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the starting materials and the appearance of a new, single major spot (the product) indicates reaction completion. This provides in-process validation that the desired transformation is occurring. Typical reaction times are 3-6 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure spiro-oxindole product.
-
Characterization: Confirm the structure and stereochemistry of the final product using NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography.
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the intrinsic clearance (Clint) of a novel scaffold compared to a benchmark compound.
Materials:
-
Test compound and benchmark compound (e.g., 10 mM DMSO stocks)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
Incubator/shaker (37 °C)
-
LC-MS/MS system for analysis
Step-by-Step Procedure:
-
Preparation: Prepare a working solution of the test compound at 1 µM in phosphate buffer by diluting the DMSO stock. This low concentration minimizes non-specific binding and ensures enzyme kinetics are in the linear range.
-
Pre-incubation: In a 96-well plate, add the liver microsomes (final protein concentration ~0.5 mg/mL) to the test compound working solution. Pre-incubate the plate at 37 °C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation (Self-Validation): Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel control incubation is run without NADPH; any compound loss in this well is due to non-enzymatic degradation or instability, validating that the loss observed in the main experiment is NADPH-dependent metabolism.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (cold acetonitrile containing an internal standard). The immediate protein precipitation stops the enzymatic reaction, ensuring accurate time-course data.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Processing: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). The intrinsic clearance (Clint) is then calculated from the half-life (t1/2 = 0.693/k).[17]
Conclusion and Future Outlook
Scaffolds derived from this compound represent a significant advancement in the medicinal chemist's toolkit. The strategic placement of an exocyclic double bond provides a reliable and efficient entry point into complex, three-dimensional spirocyclic systems that are otherwise challenging to synthesize.
Key Takeaways:
-
Novelty: The primary novelty lies in the synthetic tractability towards spirocyclic and other complex 3D scaffolds, which offer distinct advantages in potency and selectivity.
-
Performance: As demonstrated in MDM2-p53 and kinase inhibitor case studies, these scaffolds have led to compounds with superior potency and, critically, improved pharmacokinetic profiles compared to flatter or less stable alternatives.[10][13]
-
Strategic Value: For researchers and drug development professionals, this compound should be considered a high-value starting material for fragment-based drug discovery (FBDD) and lead optimization campaigns, particularly when seeking to enhance 3D character and escape "flatland".[20][21][22][23][24]
The continued exploration of this and similar building blocks will undoubtedly pave the way for a new generation of therapeutics capable of modulating challenging biological targets with greater precision and efficacy.
References
-
Fries, A., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]
-
Ribeiro, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(7), 755-771. Available from: [Link]
-
Zheng, Y., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available from: [Link]
-
Ribeiro, C., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(7), 755-771. Available from: [Link]
-
Fries, A., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]
-
Chen, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Bock, D., et al. (2020). Targeted Synthesis of Complex Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2-p53 Inhibitors. Angewandte Chemie International Edition, 59(42), 18569-18574. Available from: [Link]
-
El-Sayed, M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Scientific Reports. Available from: [Link]
-
Gollner, A., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10123-10141. Available from: [Link]
-
Barakat, A., et al. (2021). Regio- and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds as Potential Anticancer Agents. Molecules, 26(2), 439. Available from: [Link]
-
Gollner, A., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2´-pyrrolidin]-2(1H)-one Compounds as Chemically Stable, and Orally Active Inhibitors of the MDM2-p53 Interaction. ResearchGate. Available from: [Link]
-
Aouad, M. R., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349. Available from: [Link]
-
Gyónfalvi, S., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2200. Available from: [Link]
-
Hung, H.-L. (2019). Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. White Rose eTheses Online. Available from: [Link]
-
BioDuro. ADME Microsomal Stability Assay. BioDuro Website. Available from: [Link]
-
Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2040-2044. Available from: [Link]
-
Bon, C., et al. (2003). Construction of Spiro[pyrrolidine-3,3′-oxindoles] — Recent Applications to the Synthesis of Oxindole Alkaloids. European Journal of Organic Chemistry, 2003(18), 3465-3477. Available from: [Link]
-
Mohan, A., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Advances. Available from: [Link]
-
Islam, M. R., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27725. Available from: [Link]
-
Singh, S., et al. (2022). The new spiro[pyrrolidine-3, 3´-oxindole] scaffold based compounds. ResearchGate. Available from: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]
-
Aouad, M. R., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349. Available from: [Link]
-
Ghorab, M. M., et al. (2014). Design, synthesis and QSAR studies of dispiroindole derivatives as new antiproliferative agents. European Journal of Medicinal Chemistry, 71, 68-79. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Website. Available from: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. Available from: [Link]
-
Charles River Laboratories. High-Throughput ADME (HT-ADME). Charles River Website. Available from: [Link]
-
Moriarty, K.J., et al. (2006). The synthesis and SAR of 2-amino-pyrrolo[2, 3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5778-5783. Available from: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. Available from: [Link]
-
Watkinson, A. C., et al. (2001). LogP of each model chemical, and the composition, saturation solubility... ResearchGate. Available from: [Link]
-
Di, L., et al. (2003). Comparison of the in vitro metabolic stability data from cassette... ResearchGate. Available from: [Link]
-
Bull, J. A., et al. (2022). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. Available from: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. ACD/Labs Website. Available from: [Link]
-
Chen, L., et al. (2016). ADME Properties Evaluation in Drug Discovery: Prediction of Caco-2 Cell Permeability Using a Combination of NSGA-II and Boosting. ACS Figshare. Available from: [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green Blog. Available from: [Link]
-
Roy, S. D., & Flynn, G. L. (1989). Solubility and related physicochemical properties of narcotic analgesics. Pharmaceutical Research, 6(2), 147-151. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Review of the month: spirocyclic scaffolds in drug discovery - GalChimia [galchimia.com]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and QSAR studies of dispiroindole derivatives as new antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 15. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. researchgate.net [researchgate.net]
- 19. acs.figshare.com [acs.figshare.com]
- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of 3-Methylenepyrrolidine Hydrochloride: A Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment: Understanding the Risks
Given the lack of a specific SDS for 3-Methylenepyrrolidine hydrochloride, a conservative approach to handling is paramount. Analysis of related amine hydrochlorides and pyrrolidine compounds indicates potential hazards such as skin and eye irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the chemical, which may cause serious eye irritation.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, minimizing the risk of irritation.[1] |
| Body Protection | A laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | To be handled in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any fine particles of the solid compound.[1] |
It is imperative to have eyewash stations and safety showers readily accessible in the work area.[1]
The Core Principle: Disposal as Hazardous Chemical Waste
The recommended and most prudent method for the disposal of this compound is to treat it as hazardous chemical waste.[1][2][3][4] This approach ensures that the compound is managed by licensed professionals equipped to handle and neutralize potentially hazardous materials, thereby preventing environmental contamination. It is a violation of regulatory standards to dispose of such chemical waste down the drain or in regular trash.
The following workflow outlines the decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe collection, storage, and disposal of this compound waste.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate, compatible, and clearly labeled hazardous waste container
-
Personal Protective Equipment (PPE) as specified in Table 1
Procedure:
-
Waste Segregation: It is crucial to keep this compound waste separate from other chemical waste streams to prevent potentially dangerous reactions.[5]
-
Containerization:
-
For solid waste, carefully transfer the powder into a designated hazardous waste container, avoiding the generation of dust.[1]
-
For liquid waste (solutions containing the compound), pour carefully into a designated liquid hazardous waste container.
-
Ensure the container is made of a material compatible with amine hydrochlorides.[5]
-
-
Labeling: Clearly and accurately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Professional Disposal:
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[6] The Resource Conservation and Recovery Act (RCRA) provides the framework for the proper management of hazardous waste.[6][7] Additionally, the Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes proper handling and disposal of hazardous chemicals as outlined in their Hazard Communication Standard (29 CFR 1910.1200).[8][9] Adherence to the procedures outlined in this guide will support compliance with these regulations.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By treating this compound as hazardous waste, utilizing appropriate PPE, and following a systematic collection and disposal protocol, researchers can minimize risks and ensure compliance with regulatory standards. This commitment to safe practices is fundamental to the integrity of scientific research.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: N-Methylpyrrolidone (NMP). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Risk Evaluation for n-Methylpyrrolidone (NMP) CASRN 872-50-4. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1993). MSDS requirements for drugs. Retrieved from [Link]
-
Stericycle. (2025). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. MSDS requirements for drugs | Occupational Safety and Health Administration [osha.gov]
Navigating the Handling of 3-Methylenepyrrolidine Hydrochloride: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safe handling procedures for 3-Methylenepyrrolidine hydrochloride. As a reactive amine hydrochloride, this compound necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document moves beyond a simple checklist, offering a procedural and educational framework to empower researchers in making informed safety decisions.
Understanding the Hazard Profile of this compound
This compound is classified as a hazardous substance with the potential to cause significant irritation and harm upon exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.
According to safety data sheets, this compound is known to cause:
Ingestion is also a potential route of exposure and is considered harmful.[2] Therefore, a comprehensive PPE strategy is not merely recommended but essential to mitigate these risks.
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is a critical control measure in the hierarchy of laboratory safety. The guiding principle is to create a barrier between the researcher and the hazardous material, preventing direct contact. The level of PPE required is dictated by the nature of the handling procedure, the quantity of the substance being used, and the potential for aerosol or dust generation.
A risk-based approach should always be employed when determining the necessary level of protection. The following sections provide detailed guidance on the minimum PPE requirements and best practices for working with this compound.
PPE Selection Framework
The following diagram illustrates a decision-making workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Recommendations and Protocols
Eye and Face Protection
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1][3]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Solution Handling: Chemical splash goggles should be worn when handling solutions of the compound to provide a complete seal around the eyes.
-
Recommended for Weighing Solids: When weighing out the solid form, which can create dust, a face shield worn over safety glasses or goggles is strongly recommended to protect the entire face.[4][5]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation.[1][2]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when working with solutions, consider double-gloving or using a more robust glove material like butyl rubber.[5] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat: A standard laboratory coat should be worn at all times to protect street clothing and skin from contamination. Ensure the lab coat is fully buttoned.
-
Additional Protection: For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be considered.[6]
Respiratory Protection
Inhalation of this compound dust or aerosols can lead to respiratory tract irritation.[1][2]
-
Engineering Controls: The primary method for controlling respiratory hazards is to work in a well-ventilated area, such as a certified chemical fume hood.[1]
-
Respiratory Protection: If engineering controls are not sufficient to minimize exposure, or when weighing out significant quantities of the solid, respiratory protection is necessary. A NIOSH-approved N95 or P100 particulate respirator is recommended. For higher concentrations or in situations with poor ventilation, a full-face respirator with appropriate cartridges may be required.[7][8]
Table 1: PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Safety Glasses with Side Shields | Single Pair of Nitrile Gloves | Lab Coat | Recommended: N95 Respirator |
| Weighing Solid (>1g) | Chemical Goggles and Face Shield | Double Pair of Nitrile Gloves | Lab Coat | Required: N95/P100 Respirator |
| Preparing Solutions | Chemical Goggles | Nitrile Gloves | Lab Coat | Not typically required in a fume hood |
| Running Reactions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required in a fume hood |
| Reaction Workup/Purification | Chemical Goggles | Nitrile Gloves | Lab Coat | Not typically required in a fume hood |
Operational and Disposal Plans
Safe Handling Procedures
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1] Locate the nearest eyewash station and safety shower.
-
Engineering Controls: All work with this compound, especially the handling of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Weighing: When weighing the solid, use a draft shield or weigh the material in a fume hood to prevent dust from becoming airborne.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][10]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[1][11]
-
Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Emergency Response Workflow
Caption: Emergency Response Workflow for Incidents.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[1][12] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.[1]
Conclusion: Fostering a Culture of Safety
A deep understanding of the hazards associated with this compound, coupled with the diligent use of appropriate personal protective equipment and adherence to safe handling procedures, is paramount for the well-being of all laboratory personnel. This guide serves as a comprehensive resource to support a proactive safety culture. By integrating these principles into your daily laboratory workflow, you can confidently and safely advance your research and development goals.
References
-
Industrial Environments. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
PubChem. (n.d.). (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1). Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
Nexchem Ltd. (2019). Safety Data Sheet: N-Methyl Pyrrolidone. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. hazmatschool.com [hazmatschool.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. louisville.edu [louisville.edu]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
